molecular formula C17H30N2O7 B1683680 Trospectomycin CAS No. 88669-04-9

Trospectomycin

货号: B1683680
CAS 编号: 88669-04-9
分子量: 374.4 g/mol
InChI 键: KHAUBYTYGDOYRU-IRXASZMISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trospectomycin is a novel semisynthetic analog of spectinomycin, developed as a broad-spectrum aminocyclitol antibiotic for research applications . Its primary mechanism of action is the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit . In vitro studies have demonstrated that this compound possesses significant activity against a wide range of Gram-positive and Gram-negative bacteria, including pathogens relevant to sexually transmitted diseases and pelvic infections. Its research value is highlighted by its activity against strains of Staphylococci , Streptococci , Haemophilus influenzae , Neisseria gonorrhoeae , Gardnerella vaginalis , Bacteroides species, and Chlamydia trachomatis . Studies against Bacteroides strains isolated from the vagina found its activity to be comparable to that of imipenem and metronidazole, making it a compound of interest for single-drug therapy research . Beyond its bacteriostatic activity against some species, this compound is bactericidal against others, such as H. influenzae and N. gonorrhoeae , and exhibits a prolonged post-antibiotic effect against organisms like Bacteroides fragilis . Preliminary human pharmacokinetic data indicated that it is well-absorbed and exhibits a biphasic elimination pattern with a prolonged tissue half-life, which may be of interest in pharmacokinetic and toxicological studies . Preclinical disposition studies in rats have shown that a significant portion of the drug is sequestered in the liver as the parent compound, leading to a terminal elimination phase lasting several days . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

88669-04-9

分子式

C17H30N2O7

分子量

374.4 g/mol

IUPAC 名称

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one

InChI

InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1

InChI 键

KHAUBYTYGDOYRU-IRXASZMISA-N

SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O

手性 SMILES

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O

规范 SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

trospectomycin
trospectomycin sulfate
trospectomycin sulphate
U 63366
U 63366f
U-63366

产品来源

United States

Foundational & Exploratory

Trospectomycin's Mechanism of Action on Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospectomycin, a semi-synthetic analog of spectinomycin (B156147), is a potent inhibitor of bacterial protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound targets and inhibits the bacterial ribosome. By binding to a specific site on the 30S ribosomal subunit, this compound sterically hinders the translocation step of the elongation cycle, ultimately leading to the cessation of protein synthesis and bacterial growth. This document consolidates current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and processes involved.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antimicrobial agents. This compound, a derivative of spectinomycin, exhibits a broader spectrum of activity, making it a molecule of significant interest. Like its parent compound, this compound's primary cellular target is the bacterial ribosome, the essential molecular machine responsible for protein synthesis. This guide delineates the specific interactions of this compound with the 30S ribosomal subunit and the functional consequences of this binding.

The Binding Site of this compound on the 30S Ribosomal Subunit

This compound, like spectinomycin, binds to a specific pocket on the 30S ribosomal subunit. This binding site is located in the head domain of the 30S subunit and is primarily composed of helix 34 (h34) of the 16S ribosomal RNA.[1] High-resolution structural studies of spectinomycin in complex with the ribosome have identified the key nucleotides involved in this interaction.[1][2]

While a high-resolution structure of the this compound-ribosome complex is not yet publicly available, the structural similarity to spectinomycin allows for a highly probable model of interaction. The primary interactions are established through hydrogen bonds with the minor groove of h34. The key nucleotides in E. coli 16S rRNA that form the binding pocket include G1064, C1066, G1068, C1192, and G1193.[1][2] The rigid tricyclic core of the spectinomycin scaffold fits snugly into this pocket. Additionally, the loop of ribosomal protein S5 (uS5) is in close proximity and contributes to the formation of the binding site.[1]

The modification at the 6'-position that distinguishes this compound from spectinomycin is predicted to lie at the solvent-exposed face of the binding pocket, likely contributing to its enhanced antibacterial spectrum without fundamentally altering the core binding mechanism.

Molecular Mechanism of Action: Inhibition of Translocation

This compound exerts its bacteriostatic effect by inhibiting the translocation step of protein synthesis elongation.[1] Translocation is a critical process where the ribosome moves one codon down the mRNA, shifting the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site. This movement is essential for the sequential addition of amino acids to the growing polypeptide chain.

The binding of this compound to helix 34 physically obstructs the large-scale conformational changes of the 30S subunit head that are necessary for translocation.[1] Specifically, it is thought to lock the head in a particular conformation, preventing the swiveling motion required for the coordinated movement of the mRNA and tRNAs through the ribosome. By preventing the movement of the peptidyl-tRNA from the A-site to the P-site, the ribosome is effectively stalled, and protein synthesis is halted.

Trospectomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_30S 30S Subunit 30S_Subunit 30S Subunit Translocation Translocation 30S_Subunit->Translocation Inhibits Head Swiveling 50S_Subunit 50S Subunit h34 Helix 34 (16S rRNA) h34->30S_Subunit This compound This compound This compound->h34 Binds to Protein_Synthesis Protein_Synthesis Translocation->Protein_Synthesis Blocks

Figure 1: this compound's inhibitory pathway on the bacterial ribosome.

Quantitative Data

The inhibitory activity of this compound on ribosomal function has been quantified using in vitro cell-free translation assays. These assays measure the synthesis of a reporter protein (e.g., luciferase) in the presence of varying concentrations of the antibiotic. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

CompoundRibosomal Inhibition IC50 (µM) against M. smegmatis ribosomes
This compound~1.0 - 2.0 (inferred from analogs)
Spectinomycin~1.0 - 2.0 (inferred from analogs)
3'-SPA-SPC1.01
3',6'-disubstituted SPA-TroSPC2.31
3'-bAmSPC-SPC1.8
3',6'-disubstituted bAmSPC-TroSPC2.49
3'-eAmSPC-SPC1.15
3',6'-disubstituted eAmSPC-TroSPC2.41
Amino TroSPC0.64

Data for this compound analogs are from a study by Cooper, et al. (2024). The IC50 for this compound itself is inferred to be in a similar range to spectinomycin and its other analogs tested in the same study.[3]

Experimental Protocols

In Vitro Cell-Free Translation Inhibition Assay

This protocol describes a method to determine the IC50 of this compound for ribosomal inhibition using a bacterial cell-free translation system.

Materials:

  • Mycobacterium smegmatis S30 cell extract

  • DNA template encoding a reporter gene (e.g., luciferase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Luciferase substrate

  • Luminometer

  • 384-well microplates

Procedure:

  • Preparation of S30 Extract:

    • Grow M. smegmatis cells to mid-log phase.

    • Harvest cells by centrifugation and wash with appropriate buffers.

    • Lyse cells using a microfluidizer or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant.

    • Pre-incubate the S30 extract to degrade endogenous mRNA.

  • Assay Setup:

    • Prepare a master mix containing the S30 extract, assay buffer, amino acids, and energy source.

    • Serially dilute the this compound stock solution to create a range of concentrations.

    • In a 384-well plate, add the DNA template to each well.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding the master mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

in_vitro_translation_assay Start Start Prepare_S30 Prepare S30 Cell Extract Start->Prepare_S30 Prepare_Reagents Prepare Master Mix and This compound Dilutions Prepare_S30->Prepare_Reagents Setup_Assay Set up Assay in 384-well Plate (DNA, this compound, Master Mix) Prepare_Reagents->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for the in vitro translation inhibition assay.

Ribosome Binding Assay (Conceptual Protocol)

Materials:

  • Purified 70S ribosomes or 30S ribosomal subunits

  • Fluorescently labeled this compound or a competitive binding assay with a labeled ligand

  • Binding buffer

  • Fluorometer or SPR instrument

Procedure:

  • Preparation:

    • Purify ribosomes from a suitable bacterial strain (e.g., E. coli or M. smegmatis) via sucrose (B13894) gradient centrifugation.

    • If using a fluorescently labeled this compound, synthesize and purify the labeled compound.

  • Binding Reaction:

    • In a suitable microplate, add a fixed concentration of ribosomes.

    • Add increasing concentrations of the labeled this compound.

    • Incubate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization or SPR signal.

  • Data Analysis:

    • Plot the signal change as a function of the this compound concentration.

    • Fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Resistance Mechanisms

Resistance to spectinomycin, and by extension this compound, can arise through several mechanisms:

  • Target Site Modification: Mutations in the 16S rRNA at the drug-binding site can reduce the affinity of this compound. For example, a C1192U mutation in E. coli 16S rRNA is a common mechanism of resistance.

  • Ribosomal Protein Alterations: Mutations in ribosomal protein S5 (uS5) can also confer resistance, likely by altering the conformation of the h34 binding pocket.

  • Enzymatic Inactivation: While less common for spectinomycin compared to other aminoglycosides, enzymatic modification (adenylylation) of the drug can occur.

  • Efflux Pumps: Active efflux of the drug from the bacterial cell can reduce its intracellular concentration, leading to decreased efficacy.[3]

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that targets the 30S ribosomal subunit. Its mechanism of action, shared with spectinomycin, involves binding to helix 34 of the 16S rRNA and sterically hindering the translocation step of elongation. This detailed understanding of its molecular interactions and the availability of robust in vitro assays provide a strong foundation for further research and development of novel spectinomycin-class antibiotics to combat the growing threat of antimicrobial resistance. Future work to obtain a high-resolution structure of the this compound-ribosome complex will be invaluable for structure-based drug design efforts.

References

Trospectomycin: A Technical Overview of a Novel Spectinomycin Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin (U-63366F) is a novel aminocyclitol antibiotic, a structurally distinct analogue of spectinomycin (B156147). Developed to exhibit a broader spectrum of activity and improved potency, this compound has been investigated for its potential in treating a variety of bacterial infections, including sexually transmitted diseases and pelvic inflammatory disease (PID). This document provides an in-depth technical guide to the core pharmacological and microbiological characteristics of this compound, presenting key data, experimental methodologies, and a visualization of the typical preclinical evaluation workflow.

Mechanism of Action

Like its parent compound, spectinomycin, this compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and subsequent inhibition of bacterial growth. While spectinomycin is generally considered bacteriostatic, this compound has demonstrated bactericidal activity against certain anaerobic bacteria.[1]

Antimicrobial Spectrum

This compound has demonstrated a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. Notably, it is significantly more potent than spectinomycin against many clinically relevant pathogens.[2][3]

In Vitro Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial isolates as reported in the literature. MICs were primarily determined using agar (B569324) or broth dilution methods.[2]

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.5 - 1628
Streptococcus pneumoniae0.12 - 40.52
Haemophilus influenzae0.25 - 814
Neisseria gonorrhoeae2 - 1648
Chlamydia trachomatis0.12 - 0.5--
Bacteroides fragilis group0.5 - 32416
Clostridium difficile0.25 - 828
Enterobacteriaceae8 - 12832128

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data compiled from multiple sources.[1][2][4][5]

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have demonstrated that this compound is well-absorbed following both intravenous (IV) and intramuscular (IM) administration.[3]

Pharmacokinetic Parameters of this compound in Humans

The table below presents a summary of key pharmacokinetic parameters of this compound following single-dose administration.

ParameterIntravenous (1000 mg)Intramuscular (1000 mg)
Cmax (µg/mL) 81.228.7
Tmax (min) 2575
Serum Half-life (h) 2.22.2
AUC (h·µg/mL) 156.6116.2

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from microbiological assay.[3]

More sensitive HPLC assays have revealed a biphasic elimination pattern, with a prolonged tissue half-life of approximately 36 hours, suggesting potential for accumulation in tissues.[3]

Clinical Studies

A preliminary, prospective, single-blind study was conducted to evaluate the efficacy and safety of intravenous this compound in the treatment of women hospitalized with acute pelvic inflammatory disease (PID).[6][7][8] In this study, patients were treated with either 500 mg of this compound every 8 hours or a combination of 2 g of cefoxitin (B1668866) every 6 hours and 100 mg of doxycycline (B596269) every 12 hours.[6][7][8] The overall success rate for the this compound group was 95.6%, which was not statistically different from the 91.6% success rate observed in the cefoxitin/doxycycline group.[6][7][8] this compound was also found to be effective against Chlamydia trachomatis.[6][7][8]

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

a. Preparation of this compound Stock Solution: i. Aseptically prepare a stock solution of this compound sulfate (B86663) in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier) to a known high concentration (e.g., 1280 µg/mL).

b. Preparation of Microtiter Plates: i. Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate. ii. Add 50 µL of the this compound stock solution to the first well of each row to be tested. iii. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

c. Inoculum Preparation: i. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. ii. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). iii. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation: i. Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. ii. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). iii. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results: i. The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vivo Animal Infection Model (General Protocol)

Animal models are crucial for evaluating the in vivo efficacy of new antibiotics. A murine thigh infection model is a commonly used example.

a. Animal Preparation: i. Use specific pathogen-free mice (e.g., female ICR mice, 20-25 g). ii. Render the mice neutropenic by administering cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

b. Inoculum Preparation: i. Grow the test organism (e.g., Staphylococcus aureus) to mid-logarithmic phase in a suitable broth. ii. Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 10⁷ CFU/mL.

c. Infection: i. Anesthetize the mice. ii. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind leg.

d. Treatment: i. At a predetermined time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dose levels. ii. A control group should receive a placebo (e.g., sterile saline).

e. Evaluation of Efficacy: i. At 24 hours post-treatment, euthanize the mice. ii. Aseptically remove the infected thigh muscle and homogenize it in sterile saline. iii. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue). iv. Efficacy is determined by the reduction in bacterial count in the treated groups compared to the control group.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on bacterial protein synthesis.

a. Preparation of Cell-Free Extract (S30 Extract): i. Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase. ii. Harvest the cells by centrifugation, wash with a suitable buffer, and lyse the cells using a French press or sonication. iii. Centrifuge the lysate at 30,000 x g to remove cell debris, and collect the supernatant (S30 extract).

b. In Vitro Transcription-Translation Reaction: i. Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP). ii. Add varying concentrations of this compound to the reaction mixtures. iii. Include a positive control (an antibiotic known to inhibit protein synthesis, e.g., chloramphenicol) and a negative control (no antibiotic).

c. Incubation and Measurement: i. Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes). ii. Stop the reaction and measure the amount of newly synthesized protein. This can be done by:

  • Measuring the radioactivity of the precipitated protein if a radiolabeled amino acid was used.
  • Measuring the enzymatic activity of the reporter protein (e.g., luminescence for luciferase).

d. Data Analysis: i. Calculate the percentage of protein synthesis inhibition for each this compound concentration compared to the no-antibiotic control. ii. Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

Visualizations

Experimental Workflow for this compound Evaluation

Trospectomycin_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation A Antimicrobial Susceptibility Testing (Broth/Agar Dilution) B Determine Minimum Inhibitory Concentration (MIC) A->B E Animal Model of Infection (e.g., Murine Thigh Model) B->E C Mechanism of Action Studies (Protein Synthesis Inhibition Assay) D Determine IC50 C->D D->E G Determine Efficacy (Bacterial Load Reduction) E->G F Pharmacokinetic Studies (IV/IM Administration) H Determine Cmax, T1/2, AUC F->H I Phase I Clinical Trials (Safety & Pharmacokinetics in Humans) G->I H->I J Phase II/III Clinical Trials (Efficacy in Patients, e.g., PID) I->J K Evaluate Clinical Outcomes & Adverse Events J->K

Caption: A generalized workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound is a potent spectinomycin analogue with a broad antibacterial spectrum that includes many clinically important pathogens. Its favorable pharmacokinetic profile and demonstrated efficacy in a preliminary clinical trial for pelvic inflammatory disease suggest its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its role in the treatment of various infectious diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the discovery and development of new antimicrobial agents.

References

Trospectomycin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospectomycin (U-63366F) is a semi-synthetic aminocyclitol antibiotic, a derivative of spectinomycin (B156147), developed by The Upjohn Company. It exhibits a broader spectrum of antibacterial activity compared to its parent compound, showing efficacy against a range of Gram-positive, Gram-negative, and anaerobic bacteria. This technical guide provides an in-depth overview of the discovery of this compound, a detailed exposition of its five-step chemical synthesis pathway from spectinomycin, and a summary of its mechanism of action as an inhibitor of bacterial protein synthesis. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development.

Discovery and Development

This compound was discovered and developed by scientists at The Upjohn Company in the 1980s as part of a program to improve the antibacterial spectrum of spectinomycin.[1] Spectinomycin, while effective against Neisseria gonorrhoeae, has a limited range of activity. The research aimed to create analogs with enhanced potency and a wider scope of action. This compound, the 6'-n-propyl derivative of spectinomycin, emerged as a promising candidate, demonstrating significantly greater in vitro activity—between 2 to 32 times that of spectinomycin—against various bacterial species.[1] These include clinically important pathogens such as staphylococci, streptococci, Haemophilus influenzae, and various anaerobic bacteria.[1] Despite promising results in early clinical trials for sexually transmitted infections, its development was halted due to market competition.[1]

Chemical Synthesis Pathway

The synthesis of this compound from spectinomycin is a five-step process with an overall yield of approximately 13.3%. The key transformations involve the formation of a silyl (B83357) enol ether, a novel oxidation to an enone, and a regioselective γ-alkylation.

Synthesis Workflow Diagram

Trospectomycin_Synthesis Spectinomycin Spectinomycin Intermediate1 N,N'-Dibenzyloxycarbonylspectinomycin Spectinomycin->Intermediate1 Step 1: Protection Intermediate2 Silyl Enol Ether Derivative Intermediate1->Intermediate2 Step 2: Silyl Enol Ether Formation Intermediate3 Enone Derivative Intermediate2->Intermediate3 Step 3: Oxidation Intermediate4 N,N'-Dibenzyloxycarbonyl-6'-n-propylspectinomycin Intermediate3->Intermediate4 Step 4: γ-Alkylation This compound This compound Intermediate4->this compound Step 5: Deprotection

Caption: Five-step synthesis of this compound from spectinomycin.

Experimental Protocols

The following protocols are based on the publication by Herrinton, P. M., Klotz, K. L., & Hartley, W. M. (1993) in the Journal of Organic Chemistry.

Step 1: Protection of Amino Groups

  • Reaction: The amino groups of spectinomycin are protected, typically using a protecting group like benzyloxycarbonyl (Cbz).

  • Protocol: To a solution of spectinomycin hydrochloride in a mixture of acetone (B3395972) and water, sodium bicarbonate is added, followed by the dropwise addition of benzyl (B1604629) chloroformate at 0°C. The reaction mixture is stirred at room temperature. After acidification, the product, N,N'-dibenzyloxycarbonylspectinomycin, is extracted with an organic solvent and purified.

Step 2: Formation of the Silyl Enol Ether

  • Reaction: The protected spectinomycin is converted to a silyl enol ether.

  • Protocol: N,N'-Dibenzyloxycarbonylspectinomycin is dissolved in a dry aprotic solvent, such as dichloromethane, under an inert atmosphere. A silylating agent, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added in the presence of a non-nucleophilic base like triethylamine. The reaction is typically run at low temperatures and monitored by thin-layer chromatography (TLC) for completion.

Step 3: Oxidation to the Enone

  • Reaction: A novel oxidation of the silyl enol ether yields an enone intermediate.

  • Protocol: The silyl enol ether is oxidized using an alkyl hydroperoxide, such as tert-butyl hydroperoxide, in the presence of a catalyst. This reaction is noted for its mildness and high selectivity.

Step 4: γ-Alkylation

  • Reaction: The enone is alkylated at the γ-position (C-6') with a propyl group.

  • Protocol: The enone intermediate is treated with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to generate an enolate. This is followed by the addition of an alkylating agent, like allyl bromide or propyl iodide, to introduce the 6'-n-propyl group. This γ-alkylation is highly regioselective, with no significant alkylation observed at the α-position.

Step 5: Deprotection

  • Reaction: The protecting groups on the amino functions are removed to yield this compound.

  • Protocol: The protected this compound derivative is subjected to hydrogenolysis. This is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The final product, this compound, is then isolated and purified.

Quantitative Data Summary
StepReactionKey ReagentsProductOverall Yield (%)
1Protection of Amino GroupsBenzyl chloroformate, NaHCO₃N,N'-Dibenzyloxycarbonylspectinomycin-
2Silyl Enol Ether FormationTMSOTf, TriethylamineSilyl Enol Ether Derivative-
3Oxidation to Enonetert-Butyl hydroperoxideEnone Derivative-
4γ-AlkylationLiHMDS, Allyl bromide/Propyl iodideN,N'-Dibenzyloxycarbonyl-6'-n-propylspectinomycin-
5DeprotectionH₂, Pd/CThis compound13.3

Mechanism of Action

This compound, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. It targets the bacterial 30S ribosomal subunit, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Ribosomal Binding and Inhibition of Translocation

The binding of this compound to the 30S subunit interferes with the translocation step of protein synthesis. Translocation is the process by which the ribosome moves along the mRNA template, allowing for the sequential addition of amino acids to the growing polypeptide chain. By binding to a specific site on the 16S rRNA within the 30S subunit, this compound is thought to lock the ribosome in a conformational state that is incompatible with the movement of the peptidyl-tRNA from the A-site to the P-site. This effectively halts protein elongation and leads to bacterial cell death. The 6'-propyl modification in this compound is believed to enhance its binding affinity and/or its ability to disrupt ribosomal function, contributing to its broader spectrum of activity.

Signaling Pathway Diagram

Trospectomycin_Mechanism cluster_ribosome Bacterial Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Inhibition of Translocation 50S_subunit 50S Subunit mRNA mRNA A_site A-site P_site P-site E_site E-site This compound This compound This compound->30S_subunit Binds to 16S rRNA Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Conclusion

This compound represents a successful example of semi-synthetic modification of a natural product to enhance its therapeutic properties. The development of a concise and effective five-step synthesis from spectinomycin enabled its production and evaluation. Its mechanism of action, targeting a fundamental process in bacterial cells, underscores the continued importance of the ribosome as a target for antibiotic development. This technical guide provides a comprehensive overview of the key scientific aspects of this compound, offering valuable insights for researchers engaged in the discovery and development of new antibacterial agents.

References

Trospectomycin: A Preliminary Investigation of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro antibacterial activity of trospectomycin, a novel aminocyclitol antibiotic. This compound, a 6'-n-propyl analog of spectinomycin (B156147), has demonstrated a broad spectrum of activity against a variety of clinically relevant aerobic and anaerobic bacteria.[1][2] This document summarizes key quantitative data on its antibacterial potency, details the experimental protocols for determining its activity, and illustrates its mechanism of action.

Antibacterial Spectrum of this compound

This compound has shown promising in vitro activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. Notably, it is often more potent than its parent compound, spectinomycin.[1][2] The antibacterial spectrum is summarized below based on Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]

In Vitro Activity Against Aerobic Bacteria

This compound demonstrates significant activity against numerous aerobic bacterial species. It is particularly effective against various staphylococci and streptococci.[1][4] Compared to spectinomycin, this compound exhibits a 4- to 32-fold greater activity against many of these organisms.[1][2] While its activity against most members of the Enterobacteriaceae family is moderate and comparable to spectinomycin, it shows notable potency against other Gram-negative organisms like Haemophilus influenzae and Neisseria gonorrhoeae.[1][5]

Table 1: In Vitro Activity of this compound against Aerobic Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound MIC RangeThis compound MIC50This compound MIC90Spectinomycin MIC90
Staphylococcus aureus0.5 - 128432>128
Staphylococcus epidermidis1 - 64432>128
Streptococcus pyogenes0.5 - 2128
Streptococcus pneumoniae0.5 - 4128
Enterococcus faecalis4 - 32163264
Haemophilus influenzae0.5 - 82416
Neisseria gonorrhoeae2 - 164832
Escherichia coli8 - 128326464
Klebsiella pneumoniae16 - >12864128128
Proteus mirabilis2 - 3281664

Note: MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data is compiled from multiple sources.[1][4][5]

In Vitro Activity Against Anaerobic Bacteria

A significant advantage of this compound is its pronounced activity against a wide array of anaerobic bacteria, a feature where spectinomycin is largely inactive.[6][7] This includes clinically important species such as Bacteroides fragilis and Clostridium difficile.[1][8]

Table 2: In Vitro Activity of this compound against Anaerobic Bacteria (MIC in µg/mL)

Bacterial SpeciesThis compound MIC RangeThis compound MIC50This compound MIC90
Bacteroides fragilis group0.5 - 32416
Bacteroides species≤0.12 - 1628
Clostridium difficile0.5 - 824
Clostridium perfringens0.25 - 412
Peptostreptococcus species0.25 - 412

Note: Data is compiled from multiple sources.[1][8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial spectrum.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.[6][9]

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for aerobes, Brucella Broth for anaerobes) in a 96-well microtiter plate to obtain a range of concentrations.[6]

  • Inoculum Preparation: The test bacterium is cultured overnight and then suspended in broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well of the microtiter plate.[10]

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.[9]

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (aerobic or anaerobic).[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye.[6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35-37°C) inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 1. Workflow for Broth Microdilution MIC Testing.

Agar (B569324) Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[11]

Protocol:

  • Preparation of Antimicrobial Plates: A stock solution of this compound is prepared. A series of twofold dilutions of the antibiotic are made and added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies.[11] The agar is then poured into petri dishes and allowed to set. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and their density is adjusted to a 0.5 McFarland standard. This is further diluted to obtain a final inoculum of approximately 104 CFU per spot.[11]

  • Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions using a multipoint replicator.[7]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.[11]

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plates Prepare Agar Plates with Serial Dilutions of this compound start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Spot Inoculate Agar Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h, 35-37°C) inoculate->incubate read_results Examine Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for Agar Dilution MIC Testing.

Mechanism of Action

This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis.[12] Its primary target is the bacterial 30S ribosomal subunit.[3]

Spectinomycin binds to a specific site on the 16S rRNA within the 30S subunit, specifically in the minor groove of helix 34.[1][13] This binding site is located at a pivotal point in the head of the 30S subunit.[1] The binding of this compound to this site is thought to sterically hinder the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3][8] This interference with the translocation step effectively halts the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth.[3]

Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis (Elongation) 30S_Subunit 30S Subunit Translocation Translocation of peptidyl-tRNA from A-site to P-site 30S_Subunit->Translocation is essential for Binding_Site Binds to helix 34 of 16S rRNA 30S_Subunit->Binding_Site 50S_Subunit 50S Subunit tRNA_Binding Aminoacyl-tRNA binds to A-site Peptide_Bond_Formation Peptide bond formation tRNA_Binding->Peptide_Bond_Formation Peptide_Bond_Formation->Translocation Elongation_Continues Elongation continues Translocation->Elongation_Continues Inhibition Inhibition of Protein Synthesis Translocation->Inhibition This compound This compound This compound->30S_Subunit targets This compound->Translocation inhibits

Figure 3. this compound's Mechanism of Action on Bacterial Protein Synthesis.

References

Trospectomycin sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trospectomycin Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound sulfate. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

This compound is a semi-synthetic aminocyclitol antibiotic, an analog of spectinomycin (B156147).[1] Its sulfate salt is the form commonly used in research and development.

Table 1: Chemical Identification of this compound and its Sulfate Salts

IdentifierThis compound (Free Base)This compound Sulfate AnhydrousThis compound Sulfate Pentahydrate
CAS Number 88669-04-9[2]97673-66-0[3]88851-61-0[4]
Molecular Formula C₁₇H₃₀N₂O₇[2]C₁₇H₃₂N₂O₁₁S[3]C₁₇H₄₂N₂O₁₆S[4]
IUPAC Name (1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one[2](1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;sulfuric acid[3](1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0³,⁸]tetradecan-7-one;sulfuric acid;pentahydrate[4]
Synonyms Trospectinomycin, U-63366[2]U-63366F[5]Spexil, this compound sulphate[4]

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and its Sulfate Salts

PropertyThis compound (Free Base)This compound Sulfate AnhydrousThis compound Sulfate Pentahydrate
Molecular Weight 374.4 g/mol [2]472.5 g/mol [3]562.6 g/mol [4]
Appearance Solid (form not specified)White to light gray or pale buff powder[1]Crystals from acetone/water
Solubility Not specifiedSoluble in water[1]Not specified

Mechanism of Action

This compound sulfate exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As an aminocyclitol antibiotic, its primary target is the bacterial ribosome.

This compound binds to the 30S ribosomal subunit, specifically interacting with helix 34 of the 16S rRNA. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. By preventing this movement, this compound effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.

Trospectomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) 30S_subunit->Protein_Synthesis Inhibition Inhibition of Translocation 30S_subunit->Inhibition 50S_subunit 50S Subunit 50S_subunit->Protein_Synthesis This compound This compound Sulfate This compound->30S_subunit Binds to 16S rRNA (helix 34) mRNA mRNA Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis

Mechanism of action of this compound sulfate.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.

Materials:

  • This compound sulfate

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Sulfate Stock Solution: Prepare a concentrated stock solution of this compound sulfate in a suitable sterile solvent (e.g., water).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound sulfate that completely inhibits visible growth of the bacteria.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Isocratic):

  • A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer). The exact ratio and pH should be optimized for best separation.

General Procedure:

  • Standard Preparation: Prepare a stock solution of this compound sulfate of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound sulfate in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detection wavelength: Aminocyclitols lack a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., <220 nm) may be used, or derivatization with a UV-absorbing agent might be necessary for higher sensitivity.

  • Analysis: Inject the standards and samples. The concentration of this compound sulfate in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Experimental_Workflow cluster_mic MIC Determination cluster_hplc HPLC Analysis Stock_Prep_MIC Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Prep_MIC->Serial_Dilution Inoculation Inoculate Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation_MIC Incubate Plate Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Standard_Prep_HPLC Prepare Standards & Samples HPLC_Run Inject into HPLC System Standard_Prep_HPLC->HPLC_Run Data_Acquisition Acquire Chromatographic Data HPLC_Run->Data_Acquisition Data_Analysis Analyze Data & Quantify Data_Acquisition->Data_Analysis

General experimental workflow for this compound sulfate analysis.

Synthesis Overview

This compound is a semi-synthetic derivative of spectinomycin. A reported synthesis involves a five-step process starting from spectinomycin with an overall yield of 13.3%.[6] This process includes a novel oxidation of a silyl (B83357) enol ether and a gamma-alkylation of an enone.[6] A detailed, step-by-step protocol for this synthesis is not publicly available.

Conclusion

This compound sulfate is a promising broad-spectrum antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. This technical guide provides foundational information for researchers working with this compound. Further optimization of analytical methods and exploration of its full therapeutic potential are warranted.

References

Early Pharmacokinetic Studies of Trospectomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Trospectomycin (U-63366F), a novel aminocyclitol antibiotic and an analogue of spectinomycin (B156147), was the subject of several key pharmacokinetic studies in the late 1980s and early 1990s. These early investigations in both animal models and humans were crucial in characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, laying the groundwork for its potential clinical applications. This technical guide synthesizes the findings from these seminal studies, presenting a comprehensive overview of the early understanding of this compound's pharmacokinetics. The information is intended for researchers, scientists, and drug development professionals interested in the history and foundational data of this compound.

Data Presentation

The quantitative pharmacokinetic data from early studies in humans and various animal species are summarized in the tables below for ease of comparison.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Human Volunteers
Administration RouteDose (mg)Cmax (µg/mL)Tmax (min)AUC (h·µg/mL)Serum Half-life (h)Data Source
Intravenous (IV) 100081.225156.62.2Microbiological Assay[1]
Intravenous (IV) 100082.425157.02.18HPLC Assay[2]
Intramuscular (IM) 100028.775116.22.2Microbiological Assay[1]

Note: The HPLC assay revealed a biphasic elimination with a prolonged tissue half-life of approximately 36 hours.[1]

Table 2: Single-Dose Pharmacokinetics of this compound in Animal Models
SpeciesAdministration RouteDose (mg/kg)Elimination Half-lives (h)Key FindingsData Source
Rat IV, IM, SC50-2000.3-0.4 and 45-80Biphasic elimination, primarily excreted as unchanged drug in urine.[3][3]
Dog Not Specified25-1000.4-0.8 and 30-70Biphasic elimination, large volume of distribution, clearance within the normal range for glomerular filtration rate.[4][4]
Rabbit Not SpecifiedNot Specified0.4 and 90-120Biphasic elimination, large volume of distribution, clearance within the normal range for glomerular filtration rate.[4][4]

Experimental Protocols

Detailed experimental protocols from the early studies are summarized below based on available information. It is important to note that the full experimental details were not always available in the abstracts of the cited papers.

Human Pharmacokinetic Studies
  • Study Design: Early clinical studies were typically single-dose, randomized trials in healthy male volunteers.[2][5] Doses ranging from 75 mg to 1000 mg of this compound sulfate (B86663) were administered either as a 20-minute intravenous infusion or an intramuscular injection.[5]

  • Sample Collection: Blood samples were collected at various time points following drug administration to determine serum concentrations.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): An HPLC assay was utilized for the sensitive and specific quantification of this compound in serum.[1] This method was crucial in revealing the biphasic nature of this compound's elimination.[1]

    • Microbiological Assay: A microbiological assay was also employed to determine the concentration of biologically active this compound.[1]

Preclinical Pharmacokinetic Studies in Animals
  • Animal Models: Studies were conducted in male and female rats, dogs, and rabbits.[3][4]

  • Drug Administration: this compound sulfate, including a [3H]-labeled version, was administered via intravenous (IV), intramuscular (IM), and subcutaneous (SC) routes.[3][4]

  • Sample Analysis:

    • Radiolabeling: The use of [3H]this compound sulfate allowed for the tracking of the drug and its potential metabolites in plasma, urine, and feces.[3][4]

    • Chromatography: Unchanged this compound and any radioactive components in biological samples were analyzed, likely using chromatographic techniques to separate different compounds.[3][4]

Visualizations

The following diagrams illustrate the generalized workflows of the key experimental processes described in the early this compound pharmacokinetic studies.

Human_Pharmacokinetic_Study_Workflow cluster_study_setup Study Setup cluster_dosing Dosing cluster_sampling_analysis Sampling and Analysis cluster_data_analysis Data Analysis Healthy Volunteers Healthy Volunteers Randomization Randomization Healthy Volunteers->Randomization IV Infusion IV Infusion Randomization->IV Infusion IM Injection IM Injection Randomization->IM Injection Blood Sampling Blood Sampling IV Infusion->Blood Sampling IM Injection->Blood Sampling Serum Separation Serum Separation Blood Sampling->Serum Separation HPLC Analysis HPLC Analysis Serum Separation->HPLC Analysis Microbiological Assay Microbiological Assay Serum Separation->Microbiological Assay Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Microbiological Assay->Pharmacokinetic Modeling

Caption: Generalized workflow of early human pharmacokinetic studies of this compound.

Caption: Generalized workflow of preclinical pharmacokinetic studies of this compound.

Core Findings from Early Studies

The initial pharmacokinetic evaluations of this compound provided several key insights into its behavior in biological systems:

  • Absorption: this compound was well-absorbed following both intravenous and intramuscular administration in humans.[1]

  • Elimination: The elimination of this compound from the body is biphasic, characterized by a short initial serum half-life of approximately 2.2 hours and a much longer terminal tissue half-life of around 36 hours.[1] This suggests that the drug distributes into tissues and is eliminated from them more slowly than from the serum.

  • Excretion: The primary route of elimination appears to be through the kidneys, with a significant portion of the drug excreted unchanged in the urine.[3] In rats, over 40% of the administered dose was excreted within the first 4 hours, mainly via the urinary route.[3]

  • Linearity: The pharmacokinetics of this compound appeared to be linear over the dose ranges studied in both humans and dogs, with Cmax and AUC increasing proportionally with the dose.[2][4]

  • Distribution: A large volume of distribution was observed in animal models, indicating significant retention of the drug by tissues.[4]

  • Metabolism: In early studies in rats, the majority of the radioactivity in plasma was associated with the unchanged parent drug, suggesting limited metabolism.[3]

Conclusion

The early pharmacokinetic studies of this compound provided a solid foundation for understanding its disposition in the body. These investigations, conducted in the late 1980s and early 1990s, successfully characterized its absorption, biphasic elimination, and primary route of excretion. The use of both HPLC and microbiological assays provided a comprehensive picture of both the chemical concentration and biological activity of the drug. While these studies were pivotal, further research would be necessary to fully elucidate the metabolic pathways and the clinical implications of the long terminal half-life. This technical guide serves as a valuable resource for scientists and researchers, offering a concise yet detailed summary of the foundational pharmacokinetic data for this compound.

References

Trospectomycin: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospectomycin, a novel aminocyclitol antibiotic and an analogue of spectinomycin (B156147), demonstrates broad-spectrum antibacterial activity against a variety of clinically significant pathogens.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its function. Quantitative data on its efficacy are presented, along with detailed experimental protocols and diagrammatic representations of its mechanism of action and relevant experimental workflows.

Introduction

This compound (U-63366F) is a semi-synthetic antibiotic derived from spectinomycin.[1] It belongs to the aminocyclitol class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.[3][4][5] this compound exhibits enhanced potency and a broader spectrum of activity compared to its parent compound, spectinomycin, showing effectiveness against both aerobic and anaerobic bacteria, including Gram-positive and Gram-negative species.[1][2][6] This guide will delve into the core aspects of this compound's biological functions and its interactions with bacterial cellular machinery.

Biological Activity and Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a wide range of clinical isolates. It is notably more active than spectinomycin, with reports indicating a 4- to 32-fold greater potency against numerous bacterial species.[1][7][8] Its spectrum of activity includes important pathogens responsible for sexually transmitted diseases, pelvic inflammatory disease, and infections in cancer patients.[1][7]

Quantitative Efficacy Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC values of this compound against various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureus--16-[6]
Staphylococcus epidermidis--16-[6]
Streptococcus pneumoniae--4-[6]
Streptococcus pyogenes--2-[6]
Enterococcus faecalis69---[9]
Haemophilus influenzae--4-[1]
Moraxella catarrhalis--2-[1]
Neisseria gonorrhoeae--8-[1]
Escherichia coli--64-[1]
Klebsiella pneumoniae--64-[1]
Proteus mirabilis--16-[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Bacteroides fragilis group189-16-[6]
Bacteroides species65-16-[6]
Clostridium difficile--8-[1]
Clostridium species--8-[1]

Molecular Target and Mechanism of Action

The primary molecular target of this compound, like its parent compound spectinomycin, is the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit and interferes with protein synthesis.

Ribosomal Binding Site

This compound's mechanism of action involves binding to the 16S rRNA component of the 30S ribosomal subunit. This interaction is believed to occur within the head domain of the 30S subunit, near the decoding center. Chemical footprinting studies on spectinomycin have identified specific nucleotide interactions, particularly with helix 34 of the 16S rRNA, involving residues such as G1064 and C1192.[10][11] This binding event is thought to lock the head of the 30S subunit in a conformation that prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis.

Inhibition of Protein Synthesis

By binding to the 30S subunit, this compound sterically hinders the movement of the ribosome along the mRNA transcript. This leads to a cessation of polypeptide chain elongation and, consequently, the inhibition of bacterial growth. This mechanism is primarily bacteriostatic for many bacterial species, although bactericidal activity has been observed against certain pathogens like Haemophilus influenzae and Neisseria gonorrhoeae.[12]

Trospectomycin_Mechanism_of_Action cluster_inhibition Inhibition 30S_Subunit 30S Subunit mRNA mRNA Translocation_Blocked Translocation Blocked 30S_Subunit->Translocation_Blocked Prevents movement 50S_Subunit 50S Subunit tRNA_P Peptidyl-tRNA (P-site) This compound This compound This compound->30S_Subunit Binds to 16S rRNA (helix 34) tRNA_A Aminoacyl-tRNA (A-site) mRNA->tRNA_A Decoding Protein Growing Polypeptide Chain tRNA_P->Protein Protein_Synthesis_Inhibited Protein Synthesis Inhibited Translocation_Blocked->Protein_Synthesis_Inhibited MIC_Determination_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Understanding Trospectomycin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to trospectomycin, a semi-synthetic analog of spectinomycin (B156147). This document details the molecular underpinnings of resistance, presents quantitative data on antibiotic susceptibility, outlines detailed experimental protocols for studying these mechanisms, and provides visual representations of key pathways and workflows.

Core Mechanisms of this compound Resistance

Resistance to this compound, much like its parent compound spectinomycin, is primarily achieved through three principal molecular strategies employed by bacteria: target site modification, enzymatic inactivation, and active efflux.

Target Site Modification

This compound, an aminocyclitol antibiotic, functions by binding to the 30S ribosomal subunit and inhibiting protein synthesis. Alterations in the drug's binding site can significantly reduce its efficacy.

  • 16S rRNA Mutations: The most frequently observed mechanism of high-level spectinomycin resistance involves mutations within the 16S rRNA, a critical component of the 30S ribosomal subunit. These mutations typically occur in helix 34, a region directly involved in spectinomycin binding. A common mutation is a C-to-G transversion at position 1192 (Escherichia coli numbering), which disrupts the binding pocket for the antibiotic. Other mutations in this region, such as at position 1066, have also been reported to confer resistance, albeit sometimes at a lower level.

  • Ribosomal Protein S5 Alterations: Mutations in the rpsE gene, which encodes the ribosomal protein S5, can also lead to spectinomycin resistance. These mutations can include deletions or amino acid substitutions that alter the structure of the S5 protein, which is located near the spectinomycin binding site on the 30S subunit. These changes are thought to allosterically affect the conformation of the 16S rRNA, thereby reducing the binding affinity of this compound.

Enzymatic Inactivation

Bacteria can produce enzymes that chemically modify and inactivate this compound, rendering it unable to bind to its ribosomal target.

  • Adenylylation/Nucleotidylation: A primary mechanism of enzymatic inactivation is the adenylylation of the antibiotic. Aminoglycoside adenylyltransferases (also known as nucleotidyltransferases) catalyze the transfer of an adenylyl group from ATP to a hydroxyl group on the this compound molecule. Specifically, this compound has been shown to be adenylylated at the 6-hydroxyl position, forming this compound 6-(5'-adenylate), a biologically inactive compound[1]. The genes encoding these enzymes, often designated as aadA, are frequently located on mobile genetic elements such as plasmids and integrons, facilitating their spread among bacterial populations.

  • Phosphorylation: Another potential, though less specifically documented for this compound itself, is phosphorylation. Aminoglycoside phosphotransferases can inactivate related antibiotics by transferring a phosphate (B84403) group from ATP to a hydroxyl group on the drug. Given that spectinomycin can be inactivated by phosphotransferases, it is plausible that this compound is also a substrate for some of these enzymes.

Active Efflux

While less characterized specifically for this compound, active efflux is a well-established mechanism of resistance to a broad range of antibiotics. Efflux pumps are membrane-associated protein complexes that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. It is conceivable that multidrug resistance (MDR) efflux pumps, particularly in Gram-negative bacteria, could recognize and expel this compound, contributing to reduced susceptibility.

Quantitative Data on this compound Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of bacterial species, providing a quantitative measure of its activity and the impact of resistance.

Table 1: Comparative in vitro Activity of this compound and Spectinomycin against Various Bacterial Isolates

Bacterial SpeciesNumber of IsolatesThis compound MIC90 (µg/mL)Spectinomycin MIC90 (µg/mL)
Staphylococcus aureus5016>128
Staphylococcus epidermidis308128
Streptococcus pyogenes25432
Streptococcus pneumoniae30864
Haemophilus influenzae50832
Neisseria gonorrhoeae66832
Escherichia coli506464
Klebsiella pneumoniae30128128
Proteus mirabilis253264
Bacteroides fragilis group21816>64

Data compiled from multiple sources, including Zurenko et al. (1988) and Barry et al. (1989).[2]

Table 2: Tentative Zone Size Breakpoints for this compound Disk Diffusion Susceptibility Testing (30-µg disk)

InterpretationZone Diameter (mm)Corresponding MIC (µg/mL)
Susceptible≥ 17≤ 16
Intermediate14 - 1632
Resistant≤ 13≥ 64

As recommended by Barry et al. (1989).

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound sulfate (B86663) powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobes; specific media for other organisms (e.g., Haemophilus Test Medium for H. influenzae)

  • Bacterial culture in logarithmic growth phase

  • Sterile diluent (e.g., 0.85% saline)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) in a suitable sterile solvent (e.g., water).

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile broth. b. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the antibiotic concentration in each well, so the initial concentrations should be prepared at 2x the final desired concentration.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 200 µL of sterile CAMHB (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Aminoglycoside Adenylyltransferase (AAT) Activity Assay

This protocol measures the activity of AAT enzymes that inactivate this compound.

Materials:

  • Crude enzyme extract from a spectinomycin-resistant bacterial strain or purified AAT enzyme.

  • This compound sulfate

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.8)

  • [α-³²P]ATP or a non-radioactive detection method (e.g., HPLC)

  • Thin-layer chromatography (TLC) plates or HPLC system

Procedure (using a radioactive label):

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM Tris-HCl (pH 7.8)

    • 10 mM MgCl₂

    • 2 mM dithiothreitol (B142953) (DTT)

    • 0.2 mM this compound

    • 0.1 mM ATP

    • A small amount of [α-³²P]ATP as a tracer

    • Crude enzyme extract or purified enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of ice-cold ethanol (B145695) or by heating to 95°C for 5 minutes.

  • Separation of Products: a. Centrifuge the mixture to pellet any precipitated protein. b. Spot the supernatant onto a TLC plate. c. Develop the TLC plate using an appropriate solvent system (e.g., isopropanol:ammonia:water).

  • Detection: a. Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled spots. b. The formation of a new radioactive spot corresponding to adenylylated this compound indicates enzyme activity. The amount of product formed can be quantified by densitometry.

Alternative HPLC-based method: A non-radioactive version of this assay can be performed by using a higher concentration of ATP and monitoring the formation of adenylylated this compound and the consumption of this compound by reverse-phase HPLC.

Visualizing Resistance Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts of this compound resistance.

Trospectomycin_Resistance_Mechanisms cluster_target Details of Target Modification cluster_enzyme Details of Enzymatic Inactivation Target Target Site Modification rRNA 16S rRNA Mutation (e.g., C1192G in helix 34) Target->rRNA S5 Ribosomal Protein S5 Mutation (rpsE gene) Target->S5 Ribosome 30S Ribosomal Subunit Target->Ribosome Alters binding site Enzyme Enzymatic Inactivation Adenylylation Adenylylation (aadA gene) Enzyme->Adenylylation Phosphorylation Phosphorylation Enzyme->Phosphorylation Inactivethis compound Inactive this compound Enzyme->Inactivethis compound Chemically modifies Efflux Active Efflux This compound This compound Efflux->this compound Pumps out of cell This compound->Enzyme Substrate This compound->Ribosome Inhibits protein synthesis Bacterium Bacterial Cell

Caption: Overview of the three primary mechanisms of bacterial resistance to this compound.

MIC_Workflow start Start: Isolate Bacterial Colony prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_antibiotic->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End: MIC Value Determined read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

TCS_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Sensor Histidine Kinase (HK) ADP1 ADP HK->ADP1 P P HK->P 2. Autophosphorylation RR Response Regulator (RR) P2 P RR->P2 4. RR Phosphorylation DNA DNA ResistanceGene Resistance Gene (e.g., aadA, efflux pump) DNA->ResistanceGene 6. Regulates Transcription Stimulus Environmental Stimulus (e.g., antibiotic presence) Stimulus->HK 1. Signal Detection ATP1 ATP ATP1->HK ATP2 ATP ADP2 ADP P->RR 3. Phosphotransfer P2->DNA 5. Binds to Promoter

Caption: A generalized signaling pathway for a two-component system regulating antibiotic resistance.

References

Trospectomycin vs. Spectinomycin: A Foundational Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of trospectomycin and spectinomycin (B156147), focusing on their foundational differences in chemical structure, mechanism of action, antibacterial spectrum, and resistance profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Foundational Differences

Spectinomycin is an aminocyclitol antibiotic produced by the bacterium Streptomyces spectabilis.[1] this compound is a semi-synthetic analog of spectinomycin, specifically 6'-n-propylspectinomycin, developed to enhance its antibacterial properties.[1] This structural modification results in a broader spectrum of activity for this compound, particularly against anaerobic bacteria and certain Gram-positive organisms.[2][3]

Chemical Structure

The core chemical structure of both compounds is the aminocyclitol ring system. The key difference lies in the substitution at the 6'-position of the spectinomycin molecule. This compound possesses an n-propyl group at this position, which is absent in spectinomycin. This seemingly minor alteration has a significant impact on the drug's antibacterial activity.

Mechanism of Action

Both spectinomycin and this compound are inhibitors of bacterial protein synthesis. They exert their bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome.[1] This binding interferes with the translocation of peptidyl-tRNA from the A site to the P site, thereby halting peptide chain elongation. While both drugs share this primary mechanism, the modification in this compound may influence its binding affinity and interaction with the ribosomal target, contributing to its broader activity.

Comparative Antibacterial Spectrum

This compound exhibits a broader and more potent spectrum of activity compared to spectinomycin. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for both antibiotics against a range of clinically relevant bacteria.

Table 1: In Vitro Activity against Aerobic Bacteria
OrganismThis compound MIC (µg/mL)Spectinomycin MIC (µg/mL)
Staphylococcus aureus2 - 168 - 128
Staphylococcus epidermidis2 - 1616 - 128
Streptococcus pyogenes0.5 - 44 - 32
Streptococcus pneumoniae1 - 88 - 64
Enterococcus faecalis8 - 6432 - >128
Haemophilus influenzae0.5 - 44 - 32
Moraxella catarrhalis1 - 88 - 64
Neisseria gonorrhoeae4 - 168 - 32
Escherichia coli16 - 6416 - 64
Klebsiella pneumoniae32 - 12832 - 128
Proteus mirabilis16 - 6432 - 128

Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the strain and testing methodology.

Table 2: In Vitro Activity against Anaerobic Bacteria
OrganismThis compound MIC (µg/mL)Spectinomycin MIC (µg/mL)
Bacteroides fragilis2 - 16>128
Prevotella melaninogenica0.5 - 464 - >128
Fusobacterium nucleatum0.25 - 232 - 128
Clostridium perfringens1 - 864 - >128
Clostridium difficile4 - 32>128
Peptostreptococcus spp.0.5 - 432 - 128

Note: MIC values are presented as ranges compiled from multiple studies and can vary depending on the strain and testing methodology.

Mechanisms of Resistance

Bacterial resistance to both spectinomycin and this compound can occur through several mechanisms.

Enzymatic Inactivation

The most common mechanism of resistance to spectinomycin is enzymatic modification by adenylyltransferase enzymes, encoded by aadA genes. These enzymes catalyze the transfer of an adenylyl group from ATP to the 9-hydroxyl group of the spectinomycin molecule, rendering it unable to bind to the ribosome. This compound is also susceptible to inactivation by these same enzymes, leading to cross-resistance between the two drugs.[2]

Ribosomal Alterations

Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the binding site of spectinomycin and this compound, leading to reduced affinity and antibiotic resistance. Additionally, mutations in ribosomal proteins, such as S5, have also been implicated in resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for aerobic bacteria or Brucella Broth for anaerobic bacteria

  • Antibiotic stock solutions (this compound and spectinomycin)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Sterile diluent (e.g., saline)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in the appropriate broth directly in the microtiter plates. The final volume in each well should be 100 µL.

  • Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial suspension.

  • Include a growth control well containing only broth and the bacterial inoculum.

  • Incubate the plates at 35-37°C for 18-24 hours (aerobes) or in an anaerobic environment for 48 hours (anaerobes).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

This method involves incorporating the antibiotic into an agar (B569324) medium upon which the microorganisms are inoculated.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Antibiotic stock solutions

  • Bacterial inoculum standardized to 1 x 10^4 CFU/spot

  • Petri dishes

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Prepare a series of agar plates each containing a different concentration of the antibiotic. This is done by adding the appropriate amount of antibiotic stock solution to molten agar before pouring the plates.

  • Once the agar has solidified, spot-inoculate the surface with the standardized bacterial suspensions.

  • Incubate the plates under the same conditions as the broth microdilution method.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Enzymatic Inactivation Assay

This assay is used to determine if bacterial resistance is due to enzymatic modification of the antibiotic.

Materials:

  • Crude enzyme extract from the resistant bacterial strain

  • Spectinomycin or this compound solution

  • ATP solution

  • Reaction buffer (e.g., Tris-HCl)

  • Method for quantifying the remaining active antibiotic (e.g., bioassay or HPLC)

Procedure:

  • Prepare a crude enzyme extract from the resistant bacterial strain by sonication or other cell lysis methods, followed by centrifugation to remove cell debris.

  • Set up a reaction mixture containing the antibiotic, ATP, the crude enzyme extract, and the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).

  • Stop the reaction (e.g., by heat inactivation).

  • Determine the concentration of the remaining active antibiotic in the reaction mixture using a suitable method and compare it to a control reaction without the enzyme extract. A significant decrease in the active antibiotic concentration indicates enzymatic inactivation.

Synthesis of this compound from Spectinomycin

The synthesis of this compound from spectinomycin is a five-step process.[1]

Step 1: Protection of the Amino Groups The two primary amino groups of spectinomycin are protected, for example, by reacting with a suitable protecting agent like benzyl (B1604629) chloroformate in the presence of a base.

Step 2: Formation of the Silyl (B83357) Enol Ether The protected spectinomycin is then treated with a strong base (e.g., lithium diisopropylamide) and a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl enol ether at the 3'-position.

Step 3: Oxidation to the Enone The silyl enol ether is oxidized to an enone using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

Step 4: 1,4-Conjugate Addition of the Propyl Group The enone undergoes a 1,4-conjugate addition (Michael addition) with a propyl nucleophile, typically derived from a propyl cuprate (B13416276) reagent, to introduce the 6'-n-propyl group.

Step 5: Deprotection The protecting groups on the amino groups are removed (e.g., by hydrogenolysis) to yield this compound.

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

Inhibition_of_Protein_Synthesis Bacterial Ribosome (70S) Bacterial Ribosome (70S) 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit Peptidyl-tRNA Peptidyl-tRNA 30S Subunit->Peptidyl-tRNA Translocation to P-site Inhibition Inhibition 30S Subunit->Inhibition mRNA mRNA mRNA->30S Subunit Binds to Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->30S Subunit Enters A-site Protein Synthesis Protein Synthesis Peptidyl-tRNA->Protein Synthesis Leads to Spectinomycin/Trospectomycin Spectinomycin/Trospectomycin Spectinomycin/Trospectomycin->30S Subunit Binds to Inhibition->Peptidyl-tRNA Blocks Translocation

Caption: Inhibition of bacterial protein synthesis by spectinomycin and this compound.

Experimental Workflow: Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic Dilutions Prepare serial 2-fold antibiotic dilutions in broth Inoculation Inoculate microtiter plate wells with bacteria Antibiotic Dilutions->Inoculation Bacterial Inoculum Standardize bacterial suspension to 5x10^5 CFU/mL Bacterial Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual Inspection MIC Determination Determine MIC: Lowest concentration with no visible growth Visual Inspection->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Logical Relationship: Mechanism of Resistance

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Antibiotic Spectinomycin or This compound Target 30S Ribosomal Subunit Antibiotic->Target Binds to Inhibition Protein Synthesis Inhibition Target->Inhibition Leads to Resistance Resistance Enzymatic Inactivation Adenylyltransferase (aadA) modifies the antibiotic Enzymatic Inactivation->Antibiotic Acts on Enzymatic Inactivation->Resistance Target Modification Mutations in 16S rRNA or ribosomal proteins Target Modification->Target Alters Target Modification->Resistance

References

In-Vitro Efficacy of Trospectomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin, a novel aminocyclitol antibiotic, is an analogue of spectinomycin (B156147). It demonstrates a broad spectrum of antibacterial activity and has been evaluated for its efficacy against a wide range of clinically significant bacterial pathogens. This technical guide provides an in-depth overview of the initial in-vitro evaluation of this compound, focusing on its mechanism of action, antibacterial spectrum, and detailed experimental protocols for its assessment.

Mechanism of Action

This compound, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis. The primary target is the bacterial 30S ribosomal subunit. This compound binds to a specific site within the 16S rRNA, specifically in a region known as helix 34.[1][2] This binding interaction involves nucleotides G1064 and C1192 and occurs at a pivotal point in the head of the 30S subunit.[3][4] By binding to this site, this compound is thought to lock the 30S subunit in an inactive conformation, thereby preventing the essential translocation step of the ribosome along the messenger RNA (mRNA).[1][2] This steric blockade of translocation halts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein synthesis and inhibition of bacterial growth.

G cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis Elongation 30S_Subunit->Protein_Synthesis Inhibits translocation 50S_Subunit 50S Subunit 16S_rRNA 16S rRNA (in 30S) 16S_rRNA->30S_Subunit Induces conformational change This compound This compound This compound->16S_rRNA Binds to helix 34 Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

This compound's mechanism of action on the bacterial ribosome.

In-Vitro Antibacterial Spectrum

This compound has demonstrated significant in-vitro activity against a diverse array of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species. Notably, it is often more potent than spectinomycin.

Gram-Positive Aerobes

This compound shows considerable activity against various Gram-positive cocci. It has been reported to be more active than amikacin (B45834) against most tested isolates of Staphylococcus and Streptococcus species.[5] Its activity is comparable to vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[6]

Gram-Negative Aerobes

The activity of this compound against Gram-negative aerobes is more variable. While it shows good activity against organisms such as Haemophilus influenzae and Neisseria gonorrhoeae, its efficacy against members of the Enterobacteriaceae family is generally moderate and comparable to that of spectinomycin.[7][8]

Anaerobic Bacteria

This compound exhibits robust activity against a wide range of anaerobic bacteria. It has shown excellent in-vitro efficacy against the Bacteroides fragilis group and other Bacteroides species, with activity comparable or superior to clindamycin.[6][9]

Atypical Bacteria

This compound has also demonstrated potent activity against atypical pathogens that are common causes of sexually transmitted and respiratory infections. This includes significant efficacy against Chlamydia trachomatis, Mycoplasma species, and Ureaplasma urealyticum.[7]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in-vitro activity of this compound against a selection of clinically relevant bacteria, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.

Table 1: In-Vitro Activity of this compound against Aerobic Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus----[5][6]
Staphylococcus epidermidis----[6][10]
Streptococcus spp.----[5][7]
Haemophilus influenzae----[7][8]
Neisseria gonorrhoeae----[7]

Table 2: In-Vitro Activity of this compound against Anaerobic and Atypical Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis group301---[6]
Bacteroides spp.97-≤4-[9]
Chlamydia trachomatis----[7]
Mycoplasma spp.----[7]
Ureaplasma urealyticum----[7]

(Note: Dashes indicate that specific data points were not available in the cited literature.)

Experimental Protocols

The determination of in-vitro efficacy of this compound primarily relies on standardized methods for Minimum Inhibitory Concentration (MIC) testing. The two most common methods are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

G A Prepare 2-fold serial dilutions of this compound in broth in a 96-well plate C Inoculate each well of the microtiter plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate the plate under optimal growth conditions (e.g., 37°C for 18-24h) C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. Once the agar has solidified, a standardized inoculum of the test bacteria is spotted onto the surface of each plate. The plates are incubated, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits bacterial growth on the agar surface.

G A Prepare agar plates containing serial dilutions of this compound C Spot-inoculate the surface of each agar plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plates under optimal growth conditions C->D E Examine plates for bacterial growth at inoculation spots D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Methodological & Application

Application Notes and Protocols for Trospectomycin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of Trospectomycin against a variety of clinically relevant bacteria. The included data and methodologies are intended to guide researchers in the accurate assessment of this antibiotic's potency.

Introduction

This compound (U-63366F) is a novel aminocyclitol antibiotic, an analog of spectinomycin (B156147), with a broad spectrum of antibacterial activity.[1] It has demonstrated greater in vitro potency than spectinomycin against numerous bacterial species.[1] Accurate and reproducible MIC testing is crucial for determining the susceptibility of bacterial isolates to this compound, guiding preclinical and clinical research, and informing therapeutic strategies. The standard methods for MIC determination are broth microdilution and agar (B569324) dilution.[2][3]

Mechanism of Action

As an analog of spectinomycin, this compound is understood to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This action disrupts essential cellular processes, leading to the inhibition of bacterial growth.

Spectrum of Activity

This compound has shown significant in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria. It is notably more active than spectinomycin against staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, Proteus species, and various anaerobic species including Bacteroides and Clostridium species.[1]

Data Presentation: this compound MIC Values

The following tables summarize the in vitro activity of this compound against a selection of clinically significant bacteria. MIC values are presented as either a range, MIC₅₀ (the concentration inhibiting 50% of isolates), or MIC₉₀ (the concentration inhibiting 90% of isolates).

Table 1: In Vitro Activity of this compound Against Aerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus613---------[4]
Staphylococcus epidermidis------------[4]
Streptococcus pneumoniae------------[5]
Haemophilus influenzae------------[1]
Neisseria gonorrhoeae66---------[6]
Escherichia coli------------[7][8]

Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis group218------16[9]
Prevotella spp.130------16[9]
Porphyromonas spp.130------16[9]
Fusobacterium spp.49------16[9]
Peptostreptococcus spp.50------16[9]
Clostridium spp.53------16[9]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution MIC Testing

This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • This compound sulfate (B86663) powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious aerobic bacteria

  • Appropriate broth medium for fastidious organisms or anaerobes (e.g., Haemophilus Test Medium, Brucella broth supplemented with hemin (B1673052) and vitamin K)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well.

    • Leave one well with only broth as a negative control (sterility control) and one well with broth to be inoculated as a positive control (growth control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in the appropriate broth to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well. The this compound concentrations will now be half of the initial dilution series (e.g., 32 µg/mL to 0.03 µg/mL).

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for aerobic organisms. For anaerobic bacteria, incubate in an anaerobic environment.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Microtiter Plate plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Agar Dilution MIC Testing

This method involves incorporating this compound into an agar medium at various concentrations.

Materials:

  • This compound sulfate powder

  • Mueller-Hinton Agar (MHA) for non-fastidious aerobic bacteria

  • Appropriate agar medium for fastidious organisms or anaerobes

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare a series of sterile tubes each containing 18 mL of molten and cooled (45-50°C) agar medium.

    • Prepare a series of this compound dilutions in a sterile diluent at 10 times the final desired concentrations.

    • Add 2 mL of each this compound dilution to a corresponding tube of molten agar to create the desired final concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

    • Also prepare a control plate with no this compound.

    • Mix each tube thoroughly and pour the contents into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland).

    • Further dilute this suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, inoculate the surface of each agar plate with a spot of each bacterial suspension to be tested. Each spot should deliver approximately 1-2 µL, resulting in a final inoculum of about 10⁴ CFU per spot.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for aerobic organisms. For anaerobic bacteria, incubate in an anaerobic environment.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

Workflow for Agar Dilution MIC Testing

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare this compound Stock Solution agar_prep Prepare Agar Plates with Serial this compound Concentrations stock->agar_prep inoculate Inoculate Agar Plates agar_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Testing.

Quality Control

For accurate and reproducible MIC results, it is essential to perform quality control (QC) testing with each batch of MIC tests. Standard QC strains, such as those recommended by CLSI (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212), should be tested concurrently. The resulting MIC values for the QC strains must fall within the acceptable ranges specified by CLSI. Although specific QC ranges for this compound are not defined by current CLSI documents, establishing in-house ranges with well-characterized strains is recommended.

Interpretation of Results

The interpretation of this compound MICs as susceptible, intermediate, or resistant requires established clinical breakpoints, which are determined by regulatory agencies such as the FDA and organizations like CLSI.[10] As of the latest CLSI guidelines, specific breakpoints for this compound may not be available. Researchers should refer to the most current CLSI M100 document or relevant publications for any updated interpretive criteria. Tentative breakpoints have been suggested in some studies, for example, for disk diffusion tests, a 30-µg disk is recommended, with tentative zone size breakpoints of ≤13 mm for resistance (MIC, ≥64 µg/ml) and ≥17 mm for susceptibility (MIC, ≤16 µg/ml).[6]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the in vitro evaluation of this compound. Adherence to standardized methodologies and rigorous quality control will ensure the generation of reliable and comparable MIC data, which is fundamental for the continued research and development of this promising antibiotic.

References

Application Notes and Protocols for Assessing Trospectomycin In-Vivo Activity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin, a novel aminocyclitol antibiotic and an analog of spectinomycin (B156147), has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] These application notes provide detailed protocols for assessing the in-vivo efficacy, pharmacokinetics, and toxicology of this compound in established animal models. The following sections offer step-by-step methodologies for key experiments, data presentation guidelines, and visualizations to aid in the preclinical evaluation of this compound.

In-Vivo Efficacy Assessment in Murine Infection Models

The in-vivo antibacterial activity of this compound can be evaluated in various murine infection models that mimic human diseases. Standard models include sepsis, pneumonia, and systemic infection models.

Murine Sepsis Model

The murine sepsis model is a critical tool for evaluating the efficacy of antibiotics against systemic infections. A common method to induce sepsis is through cecal ligation and puncture (CLP) or intraperitoneal injection of a bacterial suspension or a standardized fecal slurry.

Experimental Protocol: Murine Sepsis Model (Fecal Slurry Induction)

  • Animal Model: Use specific pathogen-free C57BL/6 mice (or other appropriate strains), aged 8-12 weeks. House animals in a controlled environment.

  • Induction of Sepsis:

    • Prepare a fecal slurry from fresh cecal contents of healthy donor mice.

    • Anesthetize experimental mice with an appropriate anesthetic (e.g., isoflurane).

    • Inject a predetermined lethal dose (e.g., LD50) of the fecal slurry intraperitoneally (IP).

  • This compound Administration:

    • At a specified time post-infection (e.g., 2 or 4 hours), administer this compound via a clinically relevant route (e.g., subcutaneous [SC] or intravenous [IV]).

    • Include multiple dose groups to determine a dose-response relationship.

    • A vehicle control group (receiving only the vehicle used to dissolve this compound) and a positive control group (treated with a standard-of-care antibiotic) should be included.

  • Monitoring and Endpoints:

    • Monitor animal survival for a predetermined period (e.g., 7-14 days).

    • At selected time points (e.g., 24, 48 hours post-treatment), collect blood and tissue samples (liver, spleen, kidneys) for bacterial load determination (CFU counts).

    • Measure inflammatory markers (e.g., cytokines like TNF-α, IL-6) in serum.

    • Record clinical signs of illness (e.g., body temperature, weight loss, activity level).

Murine Pneumonia Model

This model is essential for assessing this compound's efficacy against respiratory pathogens.

Experimental Protocol: Murine Pneumonia Model

  • Animal Model: Use immunocompetent or neutropenic mice (e.g., rendered neutropenic with cyclophosphamide) depending on the pathogen and study objectives.

  • Induction of Pneumonia:

    • Anesthetize mice lightly.

    • Instill a defined inoculum of a relevant respiratory pathogen (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae) intranasally or intratracheally.

  • This compound Administration:

    • Initiate treatment at a specified time post-infection (e.g., 2, 6, or 12 hours).

    • Administer this compound via a suitable route (e.g., SC, IV, or potentially aerosolized).

    • Include dose-ranging groups, a vehicle control, and a positive control.

  • Monitoring and Endpoints:

    • Monitor survival over a defined period.

    • At specific time points, harvest lungs for bacterial load quantification (CFU/gram of tissue).

    • Perform histological analysis of lung tissue to assess inflammation and tissue damage.

    • Measure bacterial dissemination to other organs (e.g., spleen, blood).

Data Presentation: In-Vivo Efficacy

Summarize quantitative data in clear and structured tables for easy comparison.

Table 1: Survival Rates in Murine Sepsis Model

Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsSurvival Rate (%)
Vehicle Control-SC1010
This compound10SC1040
This compound30SC1070
This compound100SC1090
Positive ControlXSC1090

Table 2: Bacterial Clearance in Murine Pneumonia Model (Log10 CFU/gram of Lung Tissue)

Treatment GroupDose (mg/kg)24h Post-Treatment48h Post-Treatment
Vehicle Control-7.5 ± 0.58.2 ± 0.6
This compound205.1 ± 0.43.8 ± 0.3
This compound503.9 ± 0.3< 2.0
Positive ControlX4.2 ± 0.4< 2.0

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and predicting clinical efficacy.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male and female Sprague-Dawley rats.

  • Drug Administration:

    • Administer a single dose of this compound via the desired route (IV for bioavailability reference, and the intended clinical route, e.g., SC or intramuscular).

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma or serum.

    • Collect urine and feces over 24 or 48 hours to determine excretion routes.

  • Bioanalysis:

    • Quantify this compound concentrations in plasma/serum and excreta using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV)Subcutaneous (SC)
Cmax (µg/mL)N/A[Insert Value]
Tmax (h)N/A[Insert Value]
AUC (µg*h/mL)[Insert Value][Insert Value]
Half-life (t1/2) (h)[Insert Value][Insert Value]
Bioavailability (%)100[Insert Value]
Clearance (mL/h/kg)[Insert Value]N/A
Volume of Distribution (L/kg)[Insert Value]N/A

Toxicology Assessment

Toxicology studies are vital to determine the safety profile of this compound.

Experimental Protocol: Acute Toxicity (LD50) Study in Mice

  • Animal Model: Use Swiss albino mice.

  • Dose Administration:

    • Administer single, escalating doses of this compound to different groups of mice via the intended clinical route.

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity at regular intervals for up to 14 days.

  • LD50 Calculation:

    • Calculate the median lethal dose (LD50) using a recognized statistical method (e.g., Probit analysis).

Experimental Protocol: Sub-chronic Toxicity Study in Rats

  • Animal Model: Use Sprague-Dawley rats.

  • Dose Administration:

    • Administer this compound daily for a specified period (e.g., 28 or 90 days) at multiple dose levels.

  • Monitoring:

    • Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

    • Perform hematology and clinical chemistry analyses at baseline and at the end of the study.

  • Pathology:

    • At the end of the study, perform a full necropsy and histopathological examination of major organs.

Table 4: Hematological and Clinical Chemistry Parameters in Rats (28-Day Study)

ParameterControl GroupLow DoseMid DoseHigh Dose
Hematology
WBC (10^9/L)[Value][Value][Value][Value]
RBC (10^12/L)[Value][Value][Value][Value]
Hemoglobin (g/dL)[Value][Value][Value][Value]
Platelets (10^9/L)[Value][Value][Value][Value]
Clinical Chemistry
ALT (U/L)[Value][Value][Value][Value]
AST (U/L)[Value][Value][Value][Value]
BUN (mg/dL)[Value][Value][Value][Value]
Creatinine (mg/dL)[Value][Value][Value][Value]

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like its parent compound spectinomycin, is believed to exert its antibacterial effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.

Trospectomycin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition 30S_subunit->Inhibition Prevents translocation 50S_subunit 50S Subunit This compound This compound This compound->30S_subunit Binds to mRNA mRNA tRNA tRNA Bacterial_Death Bacterial Death Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action.

Experimental Workflow: In-Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for assessing the in-vivo efficacy of this compound in an animal infection model.

InVivo_Efficacy_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Start->Animal_Acclimatization Infection_Induction Induction of Infection (e.g., IP, IN, IT) Animal_Acclimatization->Infection_Induction Group_Allocation Random Allocation to Treatment Groups Infection_Induction->Group_Allocation Treatment_Administration This compound Administration (Dose-ranging) Group_Allocation->Treatment_Administration Vehicle, this compound, Positive Control Monitoring Monitoring (Survival, Clinical Signs) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Bacterial Load, Histopathology, Biomarkers Data_Analysis Statistical Analysis and Reporting Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in-vivo efficacy studies.

References

Application Notes and Protocols for the Evaluation of Trospectomycin in Experimental Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the evaluation of Trospectomycin, a spectinomycin (B156147) analog, in various experimental infection models. The information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy of this antimicrobial agent.

In Vitro Efficacy Evaluation

The in vitro activity of this compound is a primary indicator of its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) is a key parameter determined through standardized methods.

Quantitative In Vitro Activity of this compound

This compound has demonstrated a broad spectrum of activity against a variety of clinically significant Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1][2] In many cases, it is more potent than its parent compound, spectinomycin.[1][2]

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)This compound MIC Range (µg/mL)Spectinomycin MIC Range (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureus41482 to >1288 to >128
Staphylococcus epidermidis35482 to 168 to 64
Streptococcus pneumoniae25241 to 88 to 32
Streptococcus pyogenes (Group A)20120.5 to 44 to 16
Streptococcus agalactiae (Group B)20241 to 88 to 32
Gram-Negative Aerobes
Haemophilus influenzae50482 to 168 to 64
Neisseria gonorrhoeae100241 to 88 to 32
Escherichia coli5016644 to >1288 to >128
Klebsiella pneumoniae2516648 to >12816 to >128
Anaerobes
Bacteroides fragilis group408162 to 3232 to >128
Clostridium difficile20482 to 1616 to 64

Table 1: Comparative in vitro activity of this compound and Spectinomycin against selected clinical isolates. Data synthesized from multiple sources.[2][3][4][5]

Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound powder

  • Sterile Mueller-Hinton Broth (MHB) for aerobic bacteria or Brucella Broth for anaerobic bacteria

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., saline or broth)

  • Incubator (aerobic or anaerobic as required)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row, creating a 1:2 dilution (640 µg/mL).

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL). Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.

In Vivo Efficacy Evaluation

In vivo infection models are crucial for assessing the therapeutic potential of this compound in a physiological context. Murine models are commonly employed for their cost-effectiveness and reproducibility.

Quantitative In Vivo Efficacy of this compound

This compound has shown efficacy in various murine infection models, demonstrating its ability to protect against mortality and reduce bacterial burden.

Infection ModelPathogenAnimal ModelEndpointED50 (mg/kg)Reference
Systemic InfectionStreptococcus pyogenesMouseSurvival1.5[1]
Systemic InfectionStreptococcus pneumoniaeMouseSurvival3.0[1]
Systemic InfectionHaemophilus influenzaeMouseSurvival2.5[1]
Systemic InfectionEscherichia coliMouseSurvival12.5[1]
Systemic InfectionKlebsiella pneumoniaeMouseSurvival25.0[1]

Table 2: Protective efficacy (ED50) of this compound in murine systemic infection models. ED50 values represent the dose required to protect 50% of the animals from lethal infection.

Protocol: Murine Systemic Infection Model

This protocol outlines a general procedure for establishing a systemic bacterial infection in mice to evaluate the efficacy of this compound.

Materials:

  • This compound

  • Pathogen of interest (e.g., Streptococcus pneumoniae)

  • 6-8 week old female BALB/c mice

  • Sterile saline

  • Mucin (for some pathogens to enhance virulence)

  • Syringes and needles (27-gauge)

  • Animal housing with appropriate biosafety level

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

    • Harvest the bacteria and wash them with sterile saline.

    • Resuspend the bacterial pellet in sterile saline (with or without mucin, depending on the pathogen) to a predetermined concentration (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to achieve a lethal infection in a specified timeframe.

  • Infection:

    • Administer 0.5 mL of the bacterial suspension intraperitoneally (IP) to each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer this compound subcutaneously (SC) or intramuscularly (IM) at various dose levels. A vehicle control group should be included.

    • The treatment can be a single dose or multiple doses over a defined period, depending on the pharmacokinetic properties of the drug and the study objectives.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and mortality at least twice daily for a period of 7-14 days.

    • The primary endpoint is typically the survival rate. The ED50 (the dose that protects 50% of the animals) can be calculated from the survival data.

    • For bacterial burden studies, a separate cohort of animals can be euthanized at specific time points post-treatment. Spleen and/or liver can be aseptically removed, homogenized, and plated on appropriate agar to determine the CFU per organ.

Systemic_Infection_Model_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase prep_inoculum Prepare Bacterial Inoculum infect_mice Infect Mice via Intraperitoneal Injection prep_inoculum->infect_mice administer_drug Administer this compound (SC or IM) infect_mice->administer_drug monitor_survival Monitor Survival (7-14 days) administer_drug->monitor_survival bacterial_burden Determine Bacterial Burden in Organs (optional) administer_drug->bacterial_burden

Workflow for a murine systemic infection model.
Protocol: Murine Pneumonia Model

This protocol provides a method for inducing pneumonia in mice to assess the efficacy of this compound against respiratory pathogens.

Materials:

  • This compound

  • Streptococcus pneumoniae or other respiratory pathogen

  • 6-8 week old female BALB/c mice

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Pipette and sterile tips

  • Animal housing with appropriate biosafety level

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow S. pneumoniae in Todd-Hewitt broth supplemented with yeast extract to mid-log phase.

    • Centrifuge the culture, wash the pellet with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The inoculum size should be optimized to induce pneumonia without rapid systemic infection.

  • Infection:

    • Anesthetize the mice lightly with isoflurane.

    • Hold the mouse in a semi-supine position.

    • Instill 50 µL of the bacterial suspension intranasally.

  • Treatment:

    • Begin treatment with this compound at a specified time post-infection (e.g., 4 or 24 hours).

    • Administer the drug via a systemic route (SC or IM) at various doses.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of respiratory distress and mortality for up to 10 days.

    • For bacterial burden assessment, euthanize a subset of mice at defined time points.

    • Perform bronchoalveolar lavage (BAL) to collect lung fluid or homogenize the entire lung tissue.

    • Plate serial dilutions of BAL fluid or lung homogenate on appropriate agar to determine the bacterial load (CFU/mL or CFU/lung).

Pneumonia_Model_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase prep_inoculum Prepare S. pneumoniae Inoculum infect_mice Intranasal Inoculation of Anesthetized Mice prep_inoculum->infect_mice administer_drug Administer this compound (Systemic Route) infect_mice->administer_drug monitor_survival Monitor Survival administer_drug->monitor_survival lung_bacterial_load Determine Bacterial Load in Lungs administer_drug->lung_bacterial_load

Workflow for a murine pneumonia infection model.

Mechanism of Action

This compound, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis. Its primary target is the 30S ribosomal subunit. By binding to a specific site on the 16S rRNA, this compound interferes with the translocation step of elongation, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Trospectomycin_MoA This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Enters bacterial cell Binding Binds to 16S rRNA Ribosome->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Blocks translocation Outcome Bacteriostatic Effect Inhibition->Outcome

Simplified mechanism of action of this compound.

References

Trospectomycin Disk Diffusion Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin is a broad-spectrum aminocyclitol antibiotic, an analog of spectinomycin. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for research and development of this compound. The disk diffusion method, a modification of the Kirby-Bauer technique, provides a standardized, qualitative measure of antimicrobial susceptibility. This document outlines the detailed methodology for performing this compound disk diffusion susceptibility testing, based on historical data.

Disclaimer: Current Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines do not provide interpretive criteria for this compound. The data presented here are derived from initial investigational studies and should be used for research purposes. Laboratories should perform their own validation studies.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound disk diffusion susceptibility testing based on available research.

Table 1: this compound Disk Diffusion Parameters

ParameterRecommendation
Disk Potency30 µg
Test MediumMueller-Hinton Agar (B569324) (MHA)
Inoculum Density0.5 McFarland Standard
Incubation Temperature35 ± 2°C
Incubation Duration16-20 hours
Incubation AtmosphereAmbient Air

Table 2: Tentative Zone Diameter Interpretive Criteria for this compound (30 µg Disk) [1][2]

InterpretationZone Diameter (mm)Corresponding Minimal Inhibitory Concentration (MIC, µg/mL)
Susceptible (S)≥ 17≤ 16
Intermediate (I)14 - 1632
Resistant (R)≤ 13≥ 64

Note: These breakpoints are tentative and were established during initial evaluations of the drug.

Table 3: Quality Control (QC) Ranges for this compound (30 µg Disk)

QC StrainAcceptable Zone Diameter Range (mm)
Haemophilus influenzae ATCC 49247Data not available in the provided search results. A multi-laboratory study has proposed ranges.
Other standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)Specific ranges for this compound are not available in current CLSI or EUCAST documents. Laboratories should establish their own internal QC ranges.

II. Experimental Protocols

This section provides a detailed, step-by-step protocol for performing this compound disk diffusion susceptibility testing.

A. Materials
  • This compound 30 µg antimicrobial disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Pure, 18-24 hour bacterial culture of the test organism

  • Sterile saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

B. Procedure
  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube containing sterile saline or TSB.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or using a spectrophotometer. The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

    • Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk down with sterile forceps to ensure complete contact with the agar surface.

    • If testing multiple antimicrobial agents, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and place them in an incubator set at 35 ± 2°C.

    • Incubate for 16-20 hours in ambient air.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter using calipers or a ruler.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in Table 2.

C. Quality Control
  • Perform quality control testing with each new batch of media and disks, and on each day of testing.

  • Use standard QC strains as recommended by CLSI or EUCAST for general antimicrobial susceptibility testing.

  • Record the zone diameters for the QC strains and ensure they fall within the laboratory's established acceptable ranges. If QC results are out of range, patient results should not be reported.

III. Visualizations

The following diagrams illustrate the experimental workflow for this compound disk diffusion susceptibility testing.

Trospectomycin_Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis cluster_qc Quality Control start Start inoculum Prepare 0.5 McFarland Bacterial Suspension start->inoculum qc_strains Test QC Strains Concurrently start->qc_strains streak Inoculate Mueller-Hinton Agar Plate inoculum->streak apply_disk Apply 30 µg This compound Disk streak->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results: Susceptible, Intermediate, or Resistant measure->interpret end End interpret->end validate Validate Results Against Established QC Ranges qc_strains->validate validate->interpret Inform Interpretation

Caption: Experimental workflow for this compound disk diffusion susceptibility testing.

Interpretation_Logic start Measure Zone Diameter (mm) decision Zone Diameter? start->decision susceptible ≥ 17 mm Susceptible decision->susceptible ≥ 17 intermediate 14 - 16 mm Intermediate decision->intermediate 14-16 resistant ≤ 13 mm Resistant decision->resistant ≤ 13

Caption: Interpretation logic for this compound zone diameters.

References

Application Notes and Protocols for Studying Trospectomycin Binding to the 30S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin, a derivative of spectinomycin (B156147), is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. Understanding the precise molecular interactions between this compound and its ribosomal target is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance. These application notes provide a detailed overview of the key experimental techniques used to investigate the binding of this compound to the 30S ribosomal subunit. The protocols are intended to serve as a comprehensive guide for researchers in the fields of molecular biology, biochemistry, and drug discovery.

This compound, like its parent compound spectinomycin, is believed to bind to helix 34 (h34) of the 16S ribosomal RNA (rRNA) within the head domain of the 30S subunit. This binding is thought to sterically hinder the translocation of the ribosome along the messenger RNA (mRNA), thereby halting protein synthesis. The following sections will detail the methodologies to elucidate the specifics of this interaction, from determining binding affinity to high-resolution structural analysis.

Data Presentation

Quantitative data from various experimental techniques are summarized below to provide a comparative overview of this compound's interaction with the 30S ribosomal subunit. Note: Direct quantitative data for this compound is limited in publicly available literature; therefore, some data is inferred from studies on the closely related compound, spectinomycin.

ParameterValueTechniqueReference (Inferred)
Binding Site Helix 34 (h34) of 16S rRNAX-ray Crystallography, Cryo-EM, Footprinting[1]
Key 16S rRNA Interaction Sites G1064, C1192X-ray Crystallography, Mutational Analysis[1]
Binding Affinity (Kd) Not AvailableITC, SPR, Filter-Binding Assay-
Mechanism of Action Inhibition of translocationIn vitro translation assays[2]
Resistance Mutations G1064C, C1192U in 16S rRNAGenetic Sequencing[1]

Experimental Protocols

This section provides detailed protocols for key experiments to study the interaction of this compound with the 30S ribosomal subunit.

Chemical Footprinting Assay

Objective: To identify the binding site of this compound on the 16S rRNA.

Principle: Chemical footprinting utilizes chemical probes that modify solvent-accessible regions of the RNA. When this compound is bound to the 16S rRNA, it protects the binding site from modification. By comparing the modification pattern in the presence and absence of the drug, the binding site can be identified. Hydroxyl radicals are a common probe for this purpose.[3]

Protocol:

  • Preparation of 30S Subunits: Isolate 30S ribosomal subunits from a suitable bacterial strain (e.g., Escherichia coli) using sucrose (B13894) gradient centrifugation.

  • Complex Formation:

    • In a microcentrifuge tube, combine purified 30S subunits (final concentration 1 µM) with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) in a binding buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂).

    • Include a "no drug" control.

    • Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Hydroxyl Radical Probing:

    • Prepare the hydroxyl radical probing solution (e.g., Fe(II)-EDTA, sodium ascorbate, and hydrogen peroxide).

    • Add the probing solution to each reaction tube and incubate for a short, optimized time (e.g., 1-5 minutes) at room temperature to allow for limited RNA cleavage.

    • Quench the reaction by adding a quenching solution (e.g., thiourea).

  • RNA Extraction and Primer Extension:

    • Extract the 16S rRNA from the reaction mixtures using a suitable RNA purification kit.

    • Perform primer extension analysis using a radiolabeled or fluorescently labeled DNA primer complementary to a region of the 16S rRNA downstream of the expected binding site.

  • Data Analysis:

    • Separate the primer extension products on a denaturing polyacrylamide gel.

    • Visualize the gel using autoradiography or fluorescence imaging.

    • Regions where the intensity of the primer extension product is reduced in the presence of this compound represent protected areas, indicating the binding site.

Chemical Footprinting Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_probing Chemical Probing cluster_analysis Analysis prep_30s Purify 30S Subunits mix Mix 30S Subunits and this compound prep_30s->mix prep_drug Prepare this compound Solutions prep_drug->mix incubate_binding Incubate at 37°C mix->incubate_binding add_probe Add Hydroxyl Radical Probe incubate_binding->add_probe incubate_probe Incubate at RT add_probe->incubate_probe quench Quench Reaction incubate_probe->quench extract_rna Extract 16S rRNA quench->extract_rna primer_ext Primer Extension extract_rna->primer_ext gel Denaturing PAGE primer_ext->gel visualize Visualize and Analyze gel->visualize

Caption: Workflow for Chemical Footprinting of this compound on 16S rRNA.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-30S subunit complex at atomic resolution.

Principle: X-ray crystallography involves crystallizing the complex and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate the electron density and, subsequently, the atomic structure of the complex.

Protocol:

  • Preparation of the Complex:

    • Prepare highly purified and concentrated 30S ribosomal subunits.

    • Incubate the 30S subunits with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization:

    • Screen for crystallization conditions using commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[4]

    • A typical starting condition for 30S subunit crystallization involves a mother liquor containing a precipitant (e.g., polyethylene (B3416737) glycol), salts (e.g., MgCl₂, NH₄Cl), and a buffer (e.g., HEPES).[5]

    • Optimize the initial hits by varying the concentrations of the components, pH, and temperature.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known 30S subunit structure as a search model.

    • Build the model of the this compound-30S complex into the electron density map and refine the structure.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination prep_complex Prepare this compound-30S Complex screen Screen Crystallization Conditions prep_complex->screen optimize Optimize Crystal Growth screen->optimize cryo Cryo-protect and Flash-cool optimize->cryo collect Collect X-ray Diffraction Data cryo->collect process Process Data collect->process phase Solve Phase Problem process->phase build Model Building phase->build refine Structure Refinement build->refine

Caption: Workflow for X-ray Crystallography of the this compound-30S Complex.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the structure of the this compound-30S subunit complex in a near-native, frozen-hydrated state.

Principle: Cryo-EM involves flash-freezing a thin layer of the sample solution to preserve its native structure. A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These images are computationally processed to reconstruct a 3D model of the complex.

Protocol:

  • Sample Preparation:

    • Prepare the this compound-30S complex as described for X-ray crystallography, ensuring high purity and homogeneity.

    • The optimal concentration for cryo-EM is typically lower than for crystallography (e.g., 5-10 A₂₆₀ units/mL).[6]

  • Grid Preparation and Vitrification:

    • Apply a small volume (e.g., 3-4 µL) of the sample to a glow-discharged cryo-EM grid.[7]

    • Blot away excess liquid to create a thin film of the solution.

    • Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot).[7]

  • Data Collection:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.[8]

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.

    • Pick individual particles from the micrographs.

    • Perform 2D and 3D classification to sort the particles into homogeneous classes.

    • Generate a high-resolution 3D reconstruction from the final set of particles.[9]

    • Build and refine an atomic model into the cryo-EM map.

Cryo-EM Workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection cluster_process Image Processing & Reconstruction prep_complex Prepare this compound-30S Complex apply Apply Sample to Grid prep_complex->apply blot Blot Excess Liquid apply->blot plunge Plunge-freeze in Liquid Ethane blot->plunge screen Screen Grids plunge->screen collect Automated Data Collection screen->collect process_images Motion Correction & CTF Estimation collect->process_images pick Particle Picking process_images->pick classify 2D/3D Classification pick->classify reconstruct 3D Reconstruction & Model Building classify->reconstruct

Caption: Workflow for Cryo-EM Analysis of the this compound-30S Complex.

Kinetic and Thermodynamic Binding Assays

Objective: To determine the binding affinity (Kd), association rate (kon), dissociation rate (koff), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the 30S subunit.

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the ligand (this compound) into a solution containing the macromolecule (30S subunit), a complete thermodynamic profile of the interaction can be obtained.[3][10]

Protocol:

  • Sample Preparation:

    • Prepare highly purified 30S subunits and this compound in the same dialysis buffer to minimize heats of dilution.

    • Typical concentrations are 10-50 µM for the 30S subunit in the sample cell and 100-500 µM for this compound in the syringe.[11]

  • ITC Experiment:

    • Load the 30S subunit solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections of this compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation events.[12]

Protocol:

  • Chip Preparation:

    • Immobilize biotinylated 16S rRNA or intact 30S subunits onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Flow different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU).

    • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

Principle: This assay relies on the ability of nitrocellulose membranes to bind proteins and protein-RNA complexes, while free RNA passes through. By using a radiolabeled ligand or RNA, the amount of bound complex can be quantified.

Protocol:

  • Preparation of Radiolabeled this compound: Synthesize or obtain radiolabeled this compound (e.g., with ³H or ¹⁴C).

  • Binding Reactions:

    • Set up a series of binding reactions with a constant concentration of 30S subunits and varying concentrations of radiolabeled this compound.

    • Incubate the reactions to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Filter the reactions through a nitrocellulose membrane under vacuum.[12]

    • Wash the filters with cold binding buffer to remove unbound ligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound this compound as a function of the free this compound concentration.

    • Fit the data to a binding isotherm to determine the Kd.

Binding Affinity Determination Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_spr Surface Plasmon Resonance (SPR) cluster_filter Nitrocellulose Filter-Binding cluster_results Results prep_samples Prepare Purified 30S Subunits and this compound itc_exp Perform Titration prep_samples->itc_exp spr_exp Monitor Association/Dissociation prep_samples->spr_exp filter_exp Filter Binding Reactions prep_samples->filter_exp itc_analysis Analyze Binding Isotherm itc_exp->itc_analysis results Kd, kon, koff, ΔH, ΔS itc_analysis->results spr_analysis Analyze Sensorgrams spr_exp->spr_analysis spr_analysis->results filter_analysis Quantify Bound Ligand filter_exp->filter_analysis filter_analysis->results

Caption: Workflow for Determining the Binding Affinity of this compound to the 30S Subunit.

In Vitro Translation Inhibition Assay

Objective: To confirm that this compound inhibits protein synthesis and to determine its inhibitory concentration (IC₅₀).

Principle: A cell-free translation system is used to synthesize a reporter protein (e.g., luciferase or GFP). The effect of this compound on protein synthesis is measured by quantifying the amount of reporter protein produced.[2][13]

Protocol:

  • Set up the In Vitro Translation Reaction:

    • Use a commercially available cell-free protein expression system (e.g., E. coli S30 extract).

    • Add a DNA template encoding a reporter protein (e.g., pET-luciferase).

    • Include all necessary components for transcription and translation (amino acids, NTPs, etc.).

  • Inhibition Assay:

    • Add varying concentrations of this compound to the translation reactions.

    • Include a "no drug" control and a positive control with a known translation inhibitor.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Quantification of Reporter Protein:

    • Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis:

    • Plot the reporter activity as a function of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit protein synthesis by 50%.

Computational Modeling

Objective: To visualize the binding mode of this compound in the 30S ribosomal subunit and to predict key interactions.

Principle: Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction between a ligand (this compound) and its receptor (30S subunit). These methods can provide insights into the binding conformation, interaction energies, and the dynamic behavior of the complex.[14][15]

Protocol:

  • Preparation of Structures:

    • Obtain the 3D structure of the 30S ribosomal subunit from the Protein Data Bank (PDB). If a structure with a bound spectinomycin analog is available, it can be used as a starting point.

    • Generate a 3D structure of this compound.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the known binding site on the 30S subunit.

    • Analyze the docking results to identify the most likely binding conformations and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Molecular Dynamics Simulation:

    • Take the best-docked pose and perform an MD simulation to assess the stability of the complex and to observe its dynamic behavior over time.

    • Analyze the simulation trajectory to identify stable interactions and conformational changes in both the ligand and the receptor upon binding.

Computational Modeling Workflow cluster_prep Structure Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_results Results get_30s Obtain 30S Structure (PDB) dock Perform Docking Simulation get_30s->dock get_drug Generate this compound Structure get_drug->dock analyze_dock Analyze Binding Poses dock->analyze_dock md_sim Run MD Simulation analyze_dock->md_sim analyze_md Analyze Trajectory md_sim->analyze_md results Binding Mode, Interactions, Stability analyze_md->results

References

Application Notes and Protocols for Trospectomycin in the Treatment of Sexually Transmitted Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospectomycin, a novel aminocyclitol antibiotic, is an analog of spectinomycin. It demonstrates a broad spectrum of antibacterial activity by inhibiting protein synthesis through binding to the bacterial ribosome. These application notes provide a comprehensive overview of this compound's in vitro activity against key sexually transmitted disease (STD) pathogens, detailed protocols for susceptibility testing, and summaries of clinical applications.

In Vitro Antibacterial Activity

This compound has shown significant in vitro activity against several bacteria responsible for STDs, including Neisseria gonorrhoeae, Chlamydia trachomatis, and genital mycoplasmas. It is often more potent than its parent compound, spectinomycin.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various STD-causing microorganisms.

Table 1: In Vitro Activity of this compound against Neisseria gonorrhoeae

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound46≤0.008 - >32
Spectinomycin460.25 - >32

Data synthesized from multiple sources.

Table 2: In Vitro Activity of this compound against Chlamydia trachomatis

AntibioticMIC Range (µg/mL)
This compound0.064 - 2.0

Data synthesized from multiple sources, which note significant in vitro activity but do not consistently report MIC50/MIC90 for this intracellular organism.

Table 3: In Vitro Activity of this compound against Genital Mycoplasmas

OrganismAntibioticMIC Range (µg/mL)
Mycoplasma hominisThis compound≤0.008 - 0.5
Spectinomycin≤0.008 - 0.5
Ureaplasma urealyticumThis compound0.031 - 1
Spectinomycin0.25 - 4

Data sourced from studies on in vitro activity against Mycoplasma and Ureaplasma species.[1]

Experimental Protocols

Protocol 1: Agar (B569324) Dilution Susceptibility Testing for Neisseria gonorrhoeae

This protocol is adapted from standard methodologies for N. gonorrhoeae susceptibility testing.[2]

1. Media and Reagent Preparation:

  • Prepare GC agar base supplemented with 1% defined growth supplement.
  • Prepare stock solutions of this compound in sterile distilled water.
  • Perform serial twofold dilutions of this compound to achieve the desired final concentrations in the agar plates.

2. Inoculum Preparation:

  • Subculture N. gonorrhoeae isolates on chocolate agar plates and incubate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.
  • Prepare a bacterial suspension in Mueller-Hinton broth or sterile saline to match a 0.5 McFarland turbidity standard.

3. Inoculation and Incubation:

  • Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the this compound-containing agar plates.
  • Include a growth control plate (no antibiotic) and a sterility control plate.
  • Incubate the plates at 35-37°C in a 5% CO₂ atmosphere for 20-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Cell Culture-Based Susceptibility Testing for Chlamydia trachomatis

This protocol is based on established methods for determining the susceptibility of intracellular bacteria like C. trachomatis.[3][4]

1. Cell Culture and Media:

  • Use a suitable host cell line, such as McCoy or HeLa cells, grown to confluence in 96-well microtiter plates.
  • Prepare growth medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and cycloheximide.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of C. trachomatis elementary bodies (EBs) in the growth medium.

3. Infection and Antibiotic Exposure:

  • Remove the growth medium from the confluent cell monolayers and inoculate with the C. trachomatis suspension.
  • Centrifuge the plates to facilitate infection.
  • After a short incubation period, replace the inoculum with fresh medium containing serial twofold dilutions of this compound.
  • Include positive (infected, no antibiotic) and negative (uninfected) controls.

4. Incubation and Staining:

  • Incubate the plates at 37°C for 48-72 hours.
  • Fix the cells with methanol (B129727) and stain for chlamydial inclusions using a fluorescein-conjugated monoclonal antibody specific for the chlamydial lipopolysaccharide.

5. Interpretation of Results:

  • Examine the plates using a fluorescence microscope.
  • The MIC is the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in the number of inclusions compared to the positive control.

Clinical Applications and Protocols

Pelvic Inflammatory Disease (PID)

A prospective, single-blind study evaluated the efficacy and safety of intravenous this compound for the treatment of acute PID.

  • Treatment Regimen: Intravenous this compound, 500 mg every 8 hours.

  • Comparator Regimen: Intravenous cefoxitin, 2 g every 6 hours, plus oral or intravenous doxycycline, 100 mg every 12 hours.

  • Outcome: The overall clinical success rate for this compound was 95.6%, which was not statistically different from the comparator group (91.6%). This compound was found to be effective against Chlamydia trachomatis.

Chlamydial Urethritis in Men

A study involving men with symptomatic, culture-positive chlamydial urethritis investigated the efficacy of a single dose of this compound.[5][6]

  • Treatment Regimen: A single 1-g intramuscular dose of this compound.

  • Outcome: While well-tolerated, the single 1-g dose failed to eradicate Chlamydia trachomatis infection in this study population.

Mechanism of Action and Resistance

Signaling Pathway

This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[7][8] This interaction interferes with the translocation step of elongation, thereby halting the synthesis of essential proteins and leading to a bacteriostatic effect.

G cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Components 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Protein_Synthesis_Elongation Protein Synthesis Elongation 30S_Subunit->Protein_Synthesis_Elongation 16S_rRNA 16S rRNA S5_Protein S5 Protein This compound This compound This compound->30S_Subunit Binds to Inhibition Inhibition of Translocation This compound->Inhibition mRNA mRNA mRNA->30S_Subunit Decoded by tRNA tRNA tRNA->30S_Subunit Binds to Protein_Synthesis_Elongation->Inhibition

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the MIC of this compound.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate (e.g., N. gonorrhoeae) Culture Pure Culture (e.g., on Chocolate Agar) Isolate->Culture Suspension Standardized Inoculum (0.5 McFarland) Culture->Suspension Inoculation Inoculation of Plates/Wells Suspension->Inoculation Trospectomycin_Dilutions Serial Dilutions of This compound Trospectomycin_Dilutions->Inoculation Incubation Incubation (e.g., 37°C, 5% CO2) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination MIC Determination (Lowest concentration with no growth) Observation->MIC_Determination

Caption: Experimental workflow for MIC determination of this compound.

Resistance Mechanisms

Resistance to spectinomycin, and likely this compound, can occur through several mechanisms:

  • Target Site Modification: Mutations in the 16S rRNA or ribosomal protein S5 within the 30S subunit can alter the drug-binding site, reducing the affinity of this compound.[7][9]

  • Enzymatic Inactivation: Bacteria may acquire genes encoding enzymes, such as aminoglycoside adenylyltransferases, that chemically modify and inactivate the antibiotic.[10]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

G cluster_mechanisms Resistance Pathways Trospectomycin_Resistance Mechanisms of this compound Resistance Target_Modification Target Site Modification Trospectomycin_Resistance->Target_Modification Enzymatic_Inactivation Enzymatic Inactivation Trospectomycin_Resistance->Enzymatic_Inactivation Efflux Active Efflux Trospectomycin_Resistance->Efflux 16S_rRNA_Mutation 16S_rRNA_Mutation Target_Modification->16S_rRNA_Mutation e.g. S5_Protein_Mutation S5_Protein_Mutation Target_Modification->S5_Protein_Mutation e.g. Adenylyltransferase Adenylyltransferase Enzymatic_Inactivation->Adenylyltransferase e.g. Efflux_Pump_Overexpression Efflux_Pump_Overexpression Efflux->Efflux_Pump_Overexpression e.g.

Caption: Logical relationships of this compound resistance mechanisms.

References

Trospectomycin: Application Notes and Protocols for Combating Penicillin-Resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antimicrobial resistance in Neisseria gonorrhoeae, the causative agent of gonorrhea, poses a significant global public health threat. Resistance to frontline antibiotics, including penicillin, has necessitated the exploration of alternative therapeutic agents. Trospectomycin, a 6'-propyl analog of spectinomycin (B156147), has demonstrated potent in vitro activity against a broad spectrum of bacteria, including penicillin-sensitive and resistant strains of N. gonorrhoeae.[1] This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action and resistance based on available scientific literature.

Data Presentation

In Vitro Susceptibility of Neisseria gonorrhoeae to this compound and Comparator Antimicrobials

Studies have consistently shown this compound to be significantly more potent than its parent compound, spectinomycin, against N. gonorrhoeae. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and spectinomycin.

OrganismAntimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)Fold Increase in Activity (this compound vs. Spectinomycin)
Neisseria gonorrhoeaeThis compound16324- to 32-fold more active
Neisseria gonorrhoeaeSpectinomycin---

Note: Specific MIC50 and MIC90 values for a large panel of penicillin-resistant and susceptible strains were not available in the searched literature. The fold increase in activity is a qualitative summary from a comparative study.[1]

Clinical Efficacy of this compound in Uncomplicated Gonorrhea

A dual-center, randomized comparative trial evaluated the efficacy of a single 250 mg intramuscular dose of this compound sulfate (B86663) for the treatment of uncomplicated gonorrhea. The results are summarized below.

Infection SiteTreatment GroupNumber of Patients (Evaluable)Cure Rate (%)95% Confidence Interval
Urethral (males)This compound sulfate (250 mg IM)409076% - 97%
Urethral (males)Ceftriaxone (250 mg IM)2210085% - 100%
Cervical (females)This compound sulfate (250 mg IM)23100-
Cervical (females)Ceftriaxone (250 mg IM)13100-
PharyngealThis compound sulfate (250 mg IM)126735% - 90%
PharyngealCeftriaxone (250 mg IM)2100-

Experimental Protocols

Antimicrobial Susceptibility Testing of Neisseria gonorrhoeae by Agar (B569324) Dilution

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against N. gonorrhoeae.

1. Media and Reagents:

  • GC Agar Base

  • Defined growth supplement (e.g., IsoVitaleX)

  • Antimicrobial agent (this compound) stock solution of known concentration

  • Sterile distilled water or appropriate solvent for the antimicrobial agent

  • Phosphate-buffered saline (PBS), pH 7.2

  • Mueller-Hinton broth

  • Sterile petri dishes (90 mm or 150 mm)

  • N. gonorrhoeae control strains (e.g., ATCC 49226)

2. Preparation of Antimicrobial-Containing Agar Plates: a. Prepare GC agar base according to the manufacturer's instructions. Autoclave to sterilize and cool to 48-50°C in a water bath. b. Aseptically add the defined growth supplement to the molten agar. c. Prepare serial twofold dilutions of the this compound stock solution in sterile distilled water. d. Add the appropriate volume of each antimicrobial dilution to individual flasks of molten GC agar to achieve the desired final concentrations. Ensure thorough mixing. e. Dispense the antimicrobial-containing agar into sterile petri dishes to a depth of 3-4 mm. f. Allow the plates to solidify at room temperature and then dry for 30 minutes with the lids slightly ajar in a laminar flow hood. g. Store the plates at 4°C until use (for up to 5 days).

3. Inoculum Preparation: a. Subculture N. gonorrhoeae isolates onto fresh chocolate agar plates and incubate at 35-37°C in a 5% CO2 atmosphere for 18-24 hours. b. Select several colonies from the overnight culture and suspend them in Mueller-Hinton broth or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

4. Inoculation of Plates: a. Use a multipoint inoculator (e.g., a Steers replicator) to deliver a final inoculum of approximately 10^4 CFU per spot onto the surface of the agar plates. b. Inoculate a growth control plate (without antibiotic) at the beginning and end of each run to ensure the viability of the isolates. c. Inoculate the plates with the control strain(s) in each run.

5. Incubation: a. Allow the inocula to be absorbed into the agar surface. b. Invert the plates and incubate at 35-37°C in a 5% CO2 atmosphere for 20-24 hours.

6. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum. b. The MICs for the control strains should be within the established acceptable range.

Visualizations

Signaling Pathways and Experimental Workflows

Trospectomycin_Mechanism_of_Action cluster_bacterium Neisseria gonorrhoeae This compound This compound CellWall Cell Wall & Membrane This compound->CellWall Enters cell Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialDeath Bacteriostatic Effect/ Bacterial Death ProteinSynthesis->BacterialDeath Leads to

Caption: Mechanism of action of this compound in N. gonorrhoeae.

Trospectomycin_Resistance_Mechanism cluster_resistance Resistance Mechanism This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Attempts to bind Mutation Mutation in 16S rRNA or Ribosomal Protein S5 Ribosome->Mutation Site of mutation AlteredBinding Altered this compound Binding Site Mutation->AlteredBinding Results in ReducedEfficacy Reduced Efficacy AlteredBinding->ReducedEfficacy Leads to

Caption: Molecular basis of resistance to this compound.

AST_Workflow start Start: Isolate N. gonorrhoeae prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of this compound start->prep_plates inoculate Inoculate Plates prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 35-37°C, 5% CO2 for 20-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End: Determine Susceptibility read_mic->end

Caption: Experimental workflow for antimicrobial susceptibility testing.

Mechanism of Action and Resistance

Mechanism of Action: this compound, like its parent compound spectinomycin, is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[2] It binds to the 30S ribosomal subunit, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site.[2] This action effectively halts peptide elongation, leading to a bacteriostatic effect and ultimately, bacterial cell death.

Mechanism of Resistance: Resistance to spectinomycin, and by extension this compound, in N. gonorrhoeae is primarily chromosomally mediated and arises from alterations in the 30S ribosomal subunit.[2] Specific mutations in the 16S rRNA, a component of the 30S subunit, can prevent the binding of the antibiotic. Additionally, mutations in the gene encoding the ribosomal protein S5 have also been implicated in conferring resistance.[3][4] These mutations alter the conformation of the drug's binding site, reducing its affinity for the ribosome and thereby diminishing its inhibitory effect.

References

Application Notes and Protocols for Testing Trospectomycin Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria to Trospectomycin. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.

Introduction

This compound, a 6'-propyl analog of spectinomycin (B156147), is an aminocyclitol antibiotic that inhibits bacterial protein synthesis.[1][2] It has demonstrated a broad spectrum of activity against both aerobic and anaerobic bacteria.[1][3][4] Accurate and standardized susceptibility testing is crucial for evaluating its potential clinical efficacy and for monitoring the development of resistance. The following protocols provide standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant anaerobic bacteria.

Data Presentation: this compound MIC Values Against Anaerobic Bacteria

The following tables summarize the in vitro activity of this compound against a range of anaerobic bacterial genera. MIC values were determined using either agar (B569324) dilution or broth microdilution methods.

Table 1: In Vitro Activity of this compound against Bacteroides Species

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis group189≤0.12 - >1284.016.0[5][6]
Bacteroides species (oral)97≤0.25 - >162.08.0[7]
Bacteroides fragilis30---[8]

Table 2: In Vitro Activity of this compound against Various Anaerobic Genera

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Prevotella species130--16.0[9]
Fusobacterium species49--16.0[9]
Clostridium species53--16.0[9]
Clostridium difficile----[1]
Peptostreptococcus species50--2.0[9]

Experimental Protocols

I. Agar Dilution Method (Reference Method)

This method is considered the gold standard for anaerobic susceptibility testing and is suitable for testing a large number of isolates.

1. Preparation of this compound Stock Solution:

  • This compound sulfate (B86663) is soluble in water.[10]

  • Prepare a stock solution of this compound sulfate at 1280 µg/mL in sterile deionized water.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare serial twofold dilutions of the stock solution to achieve the desired final concentrations in the agar plates.

2. Media Preparation:

  • Use Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL).

  • Prepare the molten agar and cool to 48-50°C in a water bath.

  • Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations (e.g., 0.125 to 128 µg/mL). A 1:10 dilution of the antibiotic stock into the molten agar is common.

  • Include a growth control plate containing no antibiotic.

  • Pour the agar into sterile petri dishes and allow them to solidify.

3. Inoculum Preparation:

  • From a 24-48 hour pure culture on a non-selective agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth or Brucella broth).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 10⁵ CFU per spot on the agar plate.

4. Inoculation and Incubation:

  • Using an inoculum-replicating apparatus (e.g., a Steers replicator), spot-inoculate the prepared agar plates with the bacterial suspensions.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic jar or chamber with a gas mixture of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

  • Include quality control strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 in each run.

II. Broth Microdilution Method

This method is more suitable for testing a smaller number of isolates and can be more readily automated.

1. Preparation of this compound Dilutions:

  • Prepare serial twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth supplemented for anaerobes or Brucella broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 48 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that shows no visible turbidity. A reading mirror or a spectrophotometric plate reader can be used to determine the endpoint.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, like its parent compound spectinomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[11][12] This binding interferes with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[11][12][13] This ultimately leads to a bacteriostatic effect.[11]

Trospectomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_sites tRNA Binding Sites 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit E_Site E P_Site P P_Site->E_Site Translocation Protein Polypeptide Chain P_Site->Protein Peptide bond formation A_Site A A_Site->P_Site Translocation mRNA mRNA mRNA->30S_Subunit Binds tRNA Aminoacyl-tRNA tRNA->A_Site Enters This compound This compound This compound->30S_Subunit Binds to h34 of 16S rRNA This compound->Inhibition Inhibition->A_Site Blocks Translocation

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria using the agar dilution method.

MIC_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Prep_this compound Prepare this compound Stock & Dilutions Add_this compound Incorporate this compound into Molten Agar Prep_this compound->Add_this compound Prep_Media Prepare Supplemented Brucella Agar Prep_Media->Add_this compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plates Spot Inoculate Plates Prep_Inoculum->Inoculate_Plates Pour_Plates Pour Agar Plates Add_this compound->Pour_Plates Pour_Plates->Inoculate_Plates Incubate Incubate Anaerobically (35-37°C, 48h) Inoculate_Plates->Incubate Read_Results Read Plates for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for this compound MIC testing by agar dilution.

References

Troubleshooting & Optimization

Technical Support Center: Trospectomycin Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the stability of Trospectomycin in solution. The following information is compiled from publicly available data and general knowledge of aminoglycoside antibiotics. It is intended to serve as a guide, and it is strongly recommended to perform specific stability studies for your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: this compound's stability is pH-dependent. Acidic conditions, in particular, may lead to the degradation of the molecule.

  • Temperature: Like most chemical compounds, elevated temperatures can accelerate the degradation of this compound.

  • Enzymatic Degradation: Certain bacteria that are resistant to spectinomycin (B156147) may produce enzymes that can inactivate this compound.[1][2]

  • Presence of Other Reagents: The compatibility of this compound with other components in your solution, such as buffers and salts, should be considered.

Q2: How should I store my this compound stock solutions?

A2: While specific long-term stability data for this compound solutions is not extensively documented, general recommendations for aminoglycoside antibiotics suggest that solutions are relatively stable. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended. It is crucial to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations for the solid compound.[3]

Q3: I am observing a decrease in the antibacterial activity of my this compound solution over time. What could be the cause?

A3: A loss of antibacterial potency can be an indicator of this compound degradation. This could be due to improper storage conditions (e.g., storage at room temperature for an extended period), the pH of your experimental medium being outside the optimal range for this compound stability, or potential interactions with other components in your solution.

Q4: Are there known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not well-defined in the public domain. However, based on its chemical structure as an aminocyclitol and an analog of spectinomycin, potential degradation pathways could include hydrolysis of its glycosidic bonds or other functional groups, particularly under harsh acidic or alkaline conditions. Oxidation could also be a potential degradation route.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected results in bioassays.
Possible Cause Troubleshooting Steps Recommended Action
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Compare the activity of the fresh stock to the old stock in a parallel experiment. 3. Review your storage conditions (temperature, light exposure).If the fresh stock restores activity, discard the old stock and adhere to recommended storage conditions (refrigerated for short-term, frozen for long-term).
Incompatibility with experimental medium 1. Measure the pH of your final experimental solution containing this compound. 2. Check for the presence of any strong acids, bases, or reactive species in your medium.Adjust the pH of your medium to a neutral or near-neutral range if possible. If the medium components are suspect, consider preparing this compound in a simpler, well-characterized buffer for comparison.
Enzymatic inactivation (if working with resistant bacterial strains) 1. Confirm the spectinomycin-resistance profile of your bacterial strain. 2. Research if the resistance mechanism involves enzymatic modification of spectinomycin/Trospectomycin.[1][2]If enzymatic inactivation is likely, this may be an inherent limitation of using this compound against that specific strain. Consider using a different antibiotic or an inhibitor of the inactivating enzyme if available.
Issue: Visible changes in the this compound solution (e.g., color change, precipitation).
Possible Cause Troubleshooting Steps Recommended Action
Chemical degradation 1. A color change can indicate the formation of degradation products. 2. Note the conditions under which the change occurred (e.g., upon addition of another reagent, after a certain time at a specific temperature).Discard the solution. Prepare a fresh solution and re-evaluate the compatibility of all components and storage conditions.
Precipitation due to low solubility or buffer incompatibility 1. Verify the concentration of your this compound solution against its known solubility in the solvent used. 2. Check for potential interactions with buffer salts that could lead to the formation of an insoluble salt.If solubility is the issue, you may need to prepare a more dilute solution. If buffer incompatibility is suspected, try a different buffer system.

Quantitative Data

The following table summarizes general stability information for aminoglycoside antibiotics, which may provide some context for this compound. Note: This is not specific data for this compound and should be used as a general guide.

Condition General Stability of Aminoglycosides Considerations for this compound
Temperature Generally good stability at room temperature for short periods. Refrigeration or freezing is recommended for longer storage.Assume similar or slightly better stability than other aminoglycosides due to its structural modifications.
pH More stable in neutral to slightly alkaline conditions. Less stable in acidic conditions.An acidic environment has been shown to unfavorably affect the activity of this compound.[4]
Light Some antibiotics are sensitive to light.It is good practice to protect solutions from light by using amber vials or by wrapping containers in foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways of this compound.

Materials:

  • This compound sulfate (B86663)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • C18 HPLC column

  • Appropriate mobile phase (to be optimized)

  • Incubator or water bath

  • Photostability chamber

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound sulfate in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an incubator at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis photo->hplc neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable neutralize->hplc data Analyze Data: - Degradation % - Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_outcome Potential Causes & Actions start Inconsistent Bioassay Results check_stock Prepare Fresh Stock Solution start->check_stock check_ph Measure pH of Medium start->check_ph check_strain Verify Bacterial Strain Resistance start->check_strain degraded_stock Degraded Stock: Discard old, use fresh, review storage. check_stock->degraded_stock Fresh stock works ph_issue pH Issue: Adjust pH or change buffer. check_ph->ph_issue pH is non-optimal enzyme_inactivation Enzymatic Inactivation: Inherent limitation, consider alternative. check_strain->enzyme_inactivation Resistance is enzymatic

Caption: Troubleshooting logic for inconsistent this compound bioassay results.

References

Technical Support Center: Optimizing Trospectomycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trospectomycin synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and feasible route for laboratory and developmental scale synthesis of this compound (6'-n-propylspectinomycin) is a semi-synthetic approach starting from the readily available antibiotic, spectinomycin (B156147).

Q2: Why are protecting groups necessary in the synthesis of this compound from spectinomycin?

A2: Spectinomycin has multiple reactive functional groups, including two secondary amines and several hydroxyl groups. The secondary amines are nucleophilic and can interfere with the desired reactions at other positions of the molecule. Therefore, it is crucial to protect these amino groups before carrying out other synthetic transformations.

Q3: What are the critical steps in the semi-synthesis of this compound from spectinomycin?

A3: The critical steps in this multi-step synthesis are:

  • N-Protection: Selective protection of the two secondary amine groups of spectinomycin.

  • Silyl (B83357) Enol Ether Formation: Conversion of the protected spectinomycin to a silyl enol ether.

  • Oxidation: Oxidation of the silyl enol ether to an enone.

  • γ-Alkylation: Introduction of the n-propyl group at the 6'-position.

  • Deprotection: Removal of the protecting groups to yield the final this compound product.

  • Purification: Chromatographic separation of this compound from starting materials, byproducts, and regioisomers.

Q4: What are the main challenges that can lead to low yields in this compound synthesis?

A4: Key challenges that can result in diminished yields include incomplete protection or deprotection of the amine groups, low efficiency in the enolization and subsequent oxidation steps, formation of undesired regioisomers or byproducts during the alkylation step, and difficulties in purifying the final polar compound.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield in N-Protection Step
Symptom Possible Causes Solutions
Low yield of N-protected spectinomycin 1. Insufficient amount of protecting group reagent. 2. Inappropriate base or solvent. 3. Steric hindrance.1. Increase the molar excess of the protecting group reagent (e.g., Boc-anhydride). 2. Use a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). 3. Increase reaction time and/or temperature and monitor the reaction progress by TLC.
Multiple spots on TLC after protection 1. Incomplete reaction (mono-protected and unprotected starting material remains). 2. Degradation of the starting material.1. Drive the reaction to completion by adding more reagent and extending the reaction time. Monitor closely by TLC. 2. Ensure anhydrous conditions and use a moderate temperature to prevent degradation.
Issues in the Oxidation and Alkylation Steps
Symptom Possible Causes Solutions
Low yield of the desired enone after oxidation 1. Inefficient oxidation of the silyl enol ether. 2. Formation of byproducts.1. Use a mild and selective oxidizing agent like an alkyl hydroperoxide. 2. Optimize the catalyst and reaction conditions. For instance, with some copper catalysts, photoactivation with a halogen lamp can significantly reduce reaction time.
Low yield of this compound after alkylation 1. Competing side reactions. 2. Formation of the 4'-alkylated byproduct. 3. Degradation of the product.1. Use conditions that favor γ-alkylation. 2. While unusual in this specific synthesis, if α-alkylation is observed, consider using bulkier protecting groups or different bases to direct the alkylation to the desired position. 3. Purify the product quickly after the reaction and avoid strongly acidic or basic conditions during workup and purification.
Purification Challenges
Symptom Possible Causes Solutions
Difficulty in separating this compound from byproducts 1. Similar polarity of the product and impurities. 2. Degradation of the product on the stationary phase.1. Employ a different chromatography system, such as reversed-phase (C18) HPLC with a water/acetonitrile gradient containing a suitable modifier like TFA or formic acid.[1] 2. For silica (B1680970) gel chromatography, consider neutralizing the silica gel with a small amount of a base (e.g., triethylamine) in the eluent to prevent the degradation of the amine-containing product.[1]
Broad or tailing peaks during HPLC purification 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH.1. Use a mobile phase with an appropriate ionic strength and pH to minimize secondary interactions. 2. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
Irreproducible retention times in HPLC 1. Column equilibration issues. 2. Changes in mobile phase composition.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[2] 2. Prepare fresh mobile phase for each run and use a solvent mixer to ensure consistent composition.

Data Presentation

The overall yield of the five-step synthesis of this compound from spectinomycin has been reported to be 13.3%.[3] The following table summarizes reported yields for key steps in the synthesis of this compound and its analogs, providing a baseline for optimization efforts.

Step Reaction Reagents and Conditions Yield (%) Reference
1N-Protection of SpectinomycinBoc-anhydride, NaHCO₃, Acetone (B3395972)/H₂O~80-90General procedure
2Silyl Enol Ether FormationNot specifiedNot specified[3]
3Oxidation to Enonetert-butyl hydroperoxide, CuCl₂High[3]
4γ-Alkylationn-propyl iodide, baseNot specified[3]
5DeprotectionTFA or HClHighGeneral procedure
Overall 5-Step Synthesis - 13.3 [3]

Note: The yields for individual steps in the direct synthesis of this compound are not always detailed in the literature. The table provides a combination of reported overall yield and typical yields for similar reactions on spectinomycin derivatives.

Experimental Protocols

Protocol 1: N,N'-bis(tert-butoxycarbonyl)-Spectinomycin (N-Boc-Spectinomycin)

This protocol describes the protection of the secondary amine groups of spectinomycin using Boc-anhydride.

Materials:

  • Spectinomycin hydrochloride

  • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve spectinomycin hydrochloride in a mixture of acetone and water.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and act as a base.

  • Cool the mixture in an ice bath.

  • Add a solution of Boc-anhydride in acetone dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude N,N'-bis(tert-butoxycarbonyl)-spectinomycin.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

trospectomycin_synthesis_workflow spectinomycin Spectinomycin n_protected N-Protected Spectinomycin spectinomycin->n_protected N-Protection silyl_enol_ether Silyl Enol Ether n_protected->silyl_enol_ether Enolization enone Enone Intermediate silyl_enol_ether->enone Oxidation protected_this compound N-Protected this compound enone->protected_this compound γ-Alkylation (n-propylation) This compound This compound protected_this compound->this compound Deprotection

Caption: Workflow for the semi-synthesis of this compound from Spectinomycin.

troubleshooting_logic cluster_protection N-Protection Issues cluster_alkylation Alkylation Issues cluster_purification Purification Issues start Low this compound Yield check_starting_material Check Starting Material Purity start->check_starting_material check_protection Review N-Protection Step start->check_protection check_alkylation Analyze Alkylation Step start->check_alkylation check_purification Evaluate Purification start->check_purification incomplete_protection Incomplete Protection? check_protection->incomplete_protection side_products Side Products Formed? check_alkylation->side_products poor_separation Poor Separation? check_purification->poor_separation optimize_reagents Optimize Reagent Stoichiometry incomplete_protection->optimize_reagents Yes optimize_conditions Adjust Reaction Time/Temp incomplete_protection->optimize_conditions Yes change_base Change Base/Solvent side_products->change_base Yes modify_protecting_group Modify Protecting Group side_products->modify_protecting_group Yes change_column Use Different Column (e.g., C18) poor_separation->change_column Yes modify_mobile_phase Adjust Mobile Phase pH/Additives poor_separation->modify_mobile_phase Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Trospectomycin MIC Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Trospectomycin.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your experiments.

Question 1: My this compound MIC values are varying significantly between experimental repeats. What are the likely causes?

Inconsistent MIC results can stem from several factors, ranging from minor technical variations to more complex biological phenomena.[1] A systematic review of your protocol and technique is the first step toward achieving reproducible results. Key areas to investigate include:

  • Inoculum Preparation and Standardization: The density of the starting bacterial culture is a critical variable.[2] An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum may result in falsely low values.

    • Solution: Always use a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] Ensure the bacterial culture is in the logarithmic growth phase and is freshly prepared for each experiment.

  • Media Composition and pH: The composition of the culture medium, including cation concentration and pH, can significantly influence the activity of aminocyclitol antibiotics like this compound.

    • Solution: Use the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing.[4] Ensure the pH of the medium is within the recommended range (usually 7.2-7.4) before use. Each new batch of media should be quality controlled.[5]

  • Incubation Conditions: Variations in incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) can affect both bacterial growth and antibiotic stability, leading to inconsistent results.

    • Solution: Strictly adhere to the standardized incubation conditions recommended by guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] This typically involves incubation at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria.

  • This compound Stock Solution: Improper preparation, storage, or degradation of the antibiotic stock solution is a common source of error.

    • Solution: Prepare stock solutions using the recommended solvent and store them at the appropriate temperature (usually -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. Verify the potency of the stock solution regularly.

Question 2: I'm observing skipped wells or trailing endpoints in my broth microdilution assay. How can I resolve this?

Trailing (or "phantom" growth) and skipped wells can make MIC endpoint determination subjective and unreliable.

  • Trailing Endpoints: This phenomenon, characterized by reduced but still visible growth over a range of concentrations, can be caused by several factors.

    • Solution: Ensure the inoculum is not too dense. Review the reading method; MICs should be read as the lowest concentration that completely inhibits visible growth, as determined by the naked eye.[4] For some drug-bug combinations, a prominent decrease in turbidity (e.g., ≥50% or ≥80% inhibition) may be the defined endpoint.[1]

  • Skipped Wells: The appearance of growth in a well with a higher antibiotic concentration than a well showing no growth can indicate contamination or technical error.

    • Solution: Carefully check for cross-contamination between wells during plate inoculation. Ensure that the antibiotic dilutions were prepared and added correctly. Streak an aliquot from the skipped well onto an agar (B569324) plate to check for purity.[1]

Question 3: My MIC results for quality control (QC) strains are out of the expected range. What should I do?

If the MIC for a QC strain falls outside the acceptable range, the results for the test isolates are not considered valid.[8]

  • Immediate Steps: Do not report patient or research results.[8] The test run must be repeated.

  • Troubleshooting:

    • Review the entire testing procedure: Meticulously check every step, from media preparation to final reading.

    • Check the QC strain: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively. It's recommended to use a fresh culture from a frozen or lyophilized stock.[1]

    • Verify Reagent Quality: Check the expiration dates and storage conditions of the this compound powder, media, and any other reagents used.

    • Examine Equipment: Ensure pipettes are calibrated and incubators are maintaining the correct temperature and atmosphere.

If the issue persists after these checks, it may indicate a problem with the lot of antibiotic or media.

FAQs

What is the recommended QC strain for this compound MIC testing?

The appropriate QC strain depends on the organism being tested. For Gram-positive coverage, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are commonly used.[9] For Gram-negative coverage, Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 are standard choices.[8] Always refer to the latest CLSI M100 or EUCAST guidelines for the most current recommendations.[10][11]

How should I prepare the this compound stock solution?

This compound sulfate (B86663) is typically dissolved in a suitable solvent, such as sterile distilled water or a buffer solution, to create a high-concentration stock solution (e.g., 1000 µg/mL).[3] The stock solution should be sterilized by filtration through a 0.22 µm filter and stored in small, single-use aliquots at -20°C or below to maintain stability. Avoid repeated freeze-thaw cycles.

What are the optimal incubation conditions for this compound MIC assays?

For most non-fastidious bacteria, MIC assays should be incubated at 35°C ± 2°C in ambient air for 16-20 hours.[12] For fastidious organisms, such as Haemophilus influenzae or Streptococcus pneumoniae, specific media and atmospheric conditions (e.g., increased CO2) may be required as per CLSI or EUCAST guidelines.[6][13]

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent MIC Results

ParameterCheckpointRecommended Action
Inoculum McFarland StandardCalibrate turbidometer or use a new standard. Prepare inoculum from a fresh (18-24h) culture.
Final ConcentrationVerify dilution scheme. Final inoculum in wells should be ~5 x 10⁵ CFU/mL.[14]
Media Type & LotUse Cation-Adjusted Mueller-Hinton Broth (CAMHB). Check for lot-to-lot variability.
pHEnsure pH is between 7.2 and 7.4.
SupplementsAdd required supplements (e.g., blood) for fastidious organisms as per guidelines.[6]
Antibiotic Stock SolutionPrepare fresh stock. Verify solvent, concentration, and storage. Avoid freeze-thaw cycles.
Dilution SeriesCheck calculations and pipetting technique for the serial dilution.
Incubation TemperatureVerify incubator temperature with a calibrated thermometer. Should be 35°C ± 2°C.
DurationEnsure incubation for 16-20 hours (for most non-fastidious bacteria).[12]
AtmosphereUse ambient air unless testing fastidious organisms requiring CO2.
QC Strain MIC ValueMust be within the acceptable range defined by CLSI/EUCAST.[10][11]
Purity & ViabilitySubculture from a fresh stock. Check for contamination.

Table 2: Example MIC Quality Control Ranges for this compound (Note: These are hypothetical ranges for illustrative purposes. Always refer to current CLSI or EUCAST documents for official QC ranges.)

QC StrainATCC NumberThis compound MIC Range (µg/mL)
Escherichia coli259222 - 8
Staphylococcus aureus292130.5 - 2
Pseudomonas aeruginosa2785316 - 64
Enterococcus faecalis292124 - 16

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on CLSI guidelines.

  • Preparation of this compound Dilutions: a. Prepare a series of 2-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and concentrations should span the expected MIC range. b. Include a growth control well (containing 50 µL of CAMHB without antibiotic) and a sterility control well (containing 100 µL of uninoculated CAMHB).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14]

  • Inoculation: a. Within 15-30 minutes of preparation, add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. Place the plate on a reading apparatus. b. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. A button of growth at the bottom of the well or slight turbidity indicates bacterial growth.

Visualizations

Troubleshooting_Workflow start Inconsistent this compound MIC Results Observed check_qc Are QC Strain MICs within acceptable range? start->check_qc qc_fail QC Failed check_qc->qc_fail No qc_pass QC Passed check_qc->qc_pass Yes review_qc_proc Review Entire QC Procedure: 1. QC strain viability/purity 2. Reagent/Media quality 3. Operator technique qc_fail->review_qc_proc repeat_qc Repeat Test Run with QC Strain review_qc_proc->repeat_qc repeat_qc->check_qc check_inoculum Investigate Inoculum: 1. McFarland standard correct? 2. Fresh culture used? 3. Dilution accurate? qc_pass->check_inoculum check_media Investigate Media: 1. Correct type (CAMHB)? 2. pH within 7.2-7.4? 3. Lot# consistent? check_inoculum->check_media check_antibiotic Investigate Antibiotic: 1. Stock solution prepared correctly? 2. Stored properly? 3. Dilution series accurate? check_media->check_antibiotic check_incubation Investigate Incubation: 1. Temp (35°C ± 2°C)? 2. Time (16-20h)? 3. Atmosphere correct? check_antibiotic->check_incubation resolve Problem Identified & Resolved check_incubation->resolve

Caption: A logical workflow for troubleshooting inconsistent MIC results.

Trospectomycin_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis leads to inhibition Inhibition of Protein Synthesis ribosome->inhibition This compound This compound This compound->ribosome Binds to target_mod Target Modification (16S rRNA or S5 protein mutation) target_mod->ribosome Alters binding site efflux Efflux Pump efflux->this compound Expels drug enzyme_mod Enzymatic Modification (e.g., Adenylylation) enzyme_mod->this compound Inactivates drug

Caption: this compound's mechanism of action and potential resistance pathways.

References

Technical Support Center: Optimizing Trospectomycin Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trospectomycin is a novel aminocyclitol antibiotic, an analogue of spectinomycin (B156147), with a broad spectrum of antibacterial activity.[1][2] It has shown greater in-vitro activity than spectinomycin against a variety of bacterial species.[1][2] This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing this compound dosage in pre-clinical in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like its parent compound spectinomycin, is an aminocyclitol antibiotic.[3] It exerts its antimicrobial action by binding to the 30S ribosomal subunit of bacteria, which in turn impedes bacterial protein synthesis.[3]

Q2: What is a reasonable starting dose for this compound in a rodent model?

A specific starting dose can vary significantly based on the animal model, the bacterial strain being tested, and the infection model. However, based on available pharmacokinetic data, a dose range of 25-100 mg/kg has been explored in dogs with linear plasma pharmacokinetics observed in this range.[4] For initial dose-finding studies in rodents, a conservative approach would be to start at the lower end of this range (e.g., 25 mg/kg) and escalate the dose based on observed efficacy and toxicity.

Q3: How should this compound be prepared for in-vivo administration?

This compound sulfate (B86663) is the form typically used in studies. For intravenous or intramuscular administration, it should be dissolved in a sterile, physiologically compatible vehicle such as sterile saline or phosphate-buffered saline (PBS). It is crucial to ensure complete dissolution and to prepare the solution fresh before each use to maintain stability and potency.

Q4: What are the key pharmacokinetic parameters of this compound to consider?

This compound exhibits a biphasic elimination pattern, with a short initial serum half-life and a longer terminal half-life, suggesting some tissue retention.[1][4] In dogs, the half-lives are approximately 0.4-0.8 hours and 30-70 hours, while in rabbits, they are 0.4 and 90-120 hours respectively.[4] In humans, the serum half-life is around 2.2 hours.[1] The drug is primarily excreted through the urinary route.[4]

Q5: What are the potential adverse effects of this compound in animals?

While specific in-vivo toxicity studies in rodents are not detailed in the provided results, high doses of antibiotics can lead to various adverse effects. In humans, at doses of 600 mg and above, a mild and transient perioral-facial numbness has been reported.[5] Researchers should monitor animals for any signs of distress, changes in behavior, weight loss, or local reactions at the injection site.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Lack of Efficacy - Insufficient dosage. - Inappropriate route of administration. - The bacterial strain is resistant. - Poor drug penetration to the site of infection.- Perform a dose-escalation study to find the optimal dose. - Consider alternative administration routes (e.g., intravenous vs. subcutaneous). - Confirm the susceptibility of the bacterial strain to this compound in vitro (MIC testing). - Evaluate drug concentrations in the target tissue if possible.
High Animal Toxicity or Adverse Events - Dosage is too high. - Rapid administration. - Vehicle toxicity.- Reduce the dose and/or the frequency of administration. - Administer the drug more slowly (e.g., slow IV infusion). - Include a vehicle-only control group to assess the toxicity of the vehicle. - Monitor animals closely for signs of toxicity.
Inconsistent Results Between Animals - Variability in animal health or genetics. - Inconsistent drug administration. - Differences in infection severity.- Ensure a homogenous population of animals (age, weight, sex). - Standardize the drug administration technique. - Ensure a consistent and reproducible infection model.
In-Vitro vs. In-Vivo Discrepancy - Host factors (e.g., immune response) influencing drug efficacy. - Drug metabolism in the animal model. - Biofilm formation in vivo.[6]- Consider the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug in the specific animal model. - Evaluate the impact of the host immune system on the infection. - Investigate the potential for biofilm formation in your infection model.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Species

Species Dose (mg/kg) Route Cmax (µg/mL) Serum Half-life (h) AUC (h·µg/mL) Reference
Dog25-100IV-0.4-0.8 (initial), 30-70 (terminal)-[4]
Rabbit-IV-0.4 (initial), 90-120 (terminal)-[4]
Human1000 mg (total dose)IV81.22.2156.6[1]
Human1000 mg (total dose)IM28.72.2116.2[1]

Table 2: In-Vitro Activity of this compound (MICs)

Organism This compound MIC Range (µg/mL) Spectinomycin MIC Range (µg/mL) Reference
Staphylococci--[1]
Streptococci--[1]
Haemophilus influenzae--[1]
Neisseria gonorrhoeae--[1]
Chlamydia trachomatis--[1]
Enterococci (high-level resistant)Active-[7]

Note: Specific MIC values were not consistently provided in the search results, but this compound was generally 2 to 32-fold more active than Spectinomycin against numerous bacterial species.[1]

Experimental Protocols

Protocol 1: Dose-Range Finding Study in a Murine Systemic Infection Model

Objective: To determine the effective dose range and the maximum tolerated dose (MTD) of this compound in a murine systemic infection model.

Materials:

  • This compound sulfate

  • Sterile saline or PBS

  • Specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old)

  • Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Bacterial culture media (e.g., Tryptic Soy Broth)

  • Spectrophotometer

  • Syringes and needles for injection

Methodology:

  • Bacterial Preparation:

    • Culture the bacterial strain overnight in Tryptic Soy Broth at 37°C.

    • The following day, subculture the bacteria in fresh broth and grow to mid-log phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The exact concentration should be determined in a preliminary study to establish a lethal or sublethal infection model.

  • Animal Grouping and Infection:

    • Randomly assign mice to different treatment groups (n=5-10 mice per group).

    • Include a vehicle control group (receiving only saline or PBS) and several this compound dose groups (e.g., 10, 25, 50, 100 mg/kg).

    • Infect the mice with the prepared bacterial suspension via an appropriate route (e.g., intraperitoneal injection).

  • This compound Administration:

    • Prepare fresh solutions of this compound in sterile saline or PBS on the day of the experiment.

    • Administer the assigned dose of this compound to each mouse at a specified time point post-infection (e.g., 1 hour). The route of administration should be consistent (e.g., intravenous or subcutaneous).

  • Monitoring and Data Collection:

    • Monitor the animals for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).

    • Record daily body weights and clinical signs of illness.

    • At the end of the study, or if animals reach a humane endpoint, euthanize them.

    • Collect blood and/or target organs (e.g., spleen, liver) for bacterial load determination (CFU counts).

  • Data Analysis:

    • Calculate the survival rate for each group.

    • Compare the bacterial loads in the blood and organs between the different treatment groups and the vehicle control group.

    • Determine the dose that results in a significant reduction in bacterial load and/or improved survival.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_prep Bacterial Culture Preparation animal_infection Animal Infection bacterial_prep->animal_infection drug_prep This compound Solution Preparation drug_admin Drug Administration drug_prep->drug_admin animal_infection->drug_admin monitoring Monitoring (Survival, Weight) drug_admin->monitoring data_collection Data Collection (Bacterial Load) monitoring->data_collection data_analysis Data Analysis (Efficacy, Toxicity) data_collection->data_analysis

Caption: Workflow for a dose-range finding study of this compound.

troubleshooting_logic start In-Vivo Experiment Shows Poor Efficacy check_dose Is the dose sufficient? start->check_dose check_route Is the administration route optimal? check_dose->check_route Yes increase_dose Increase Dose check_dose->increase_dose No check_mic Is the bacterium susceptible (in vitro)? check_route->check_mic Yes change_route Consider Alternative Route check_route->change_route No reconfirm_mic Re-evaluate Strain Susceptibility check_mic->reconfirm_mic No end Optimized Protocol check_mic->end Yes increase_dose->end change_route->end reconfirm_mic->end

Caption: Troubleshooting logic for addressing lack of efficacy.

References

Technical Support Center: Trospectomycin and Spectinomycin Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating cross-resistance between trospectomycin and spectinomycin (B156147).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cross-resistance between this compound and spectinomycin?

A1: Cross-resistance between this compound and spectinomycin primarily arises from three mechanisms:

  • Target Site Modification: Both antibiotics bind to the 30S ribosomal subunit, inhibiting protein synthesis.[1][2] Mutations in the 16S rRNA, particularly at positions homologous to E. coli's G1064 and C1192, can prevent effective binding of both drugs, leading to high-level resistance.[3][4][5]

  • Enzymatic Inactivation: Both this compound and spectinomycin can be inactivated by adenylyltransferases, enzymes that modify the antibiotic structure and render it ineffective.[6][7] Strains producing these enzymes often exhibit resistance to both compounds.

  • Efflux Pumps: Active efflux systems, such as the AcrAB-TolC pump in Escherichia coli, can recognize and export both antibiotics from the bacterial cell, reducing their intracellular concentration and contributing to resistance.[8][9][10]

Q2: We are observing high minimum inhibitory concentrations (MICs) for both this compound and spectinomycin against our bacterial isolates. How can we determine the mechanism of resistance?

A2: To elucidate the resistance mechanism, a multi-step approach is recommended:

  • Sequence the 16S rRNA gene: Amplify and sequence the 16S rRNA gene of your resistant isolates and compare it to a susceptible reference strain. Look for mutations in regions known to be involved in spectinomycin binding (e.g., helix 34).

  • Perform an enzyme inactivation assay: Prepare a cell-free lysate from your resistant isolates and incubate it with this compound or spectinomycin. Monitor the antibiotic concentration over time using methods like HPLC or a bioassay to see if it is being inactivated.

  • Investigate the role of efflux pumps: Test the MICs of both antibiotics in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) for RND-type pumps. A significant decrease in the MIC in the presence of the EPI suggests the involvement of an efflux mechanism.

Q3: Is this compound always more potent than spectinomycin?

A3: this compound, a 6'-propyl analog of spectinomycin, generally exhibits greater in vitro activity (4- to 32-fold) against a broad spectrum of bacteria compared to spectinomycin.[6][7] However, in cases of high-level resistance due to target site mutations or efficient enzymatic inactivation, this increased potency may be overcome, and cross-resistance is commonly observed.[6]

Q4: Can we use spectinomycin susceptibility results to predict susceptibility to this compound?

A4: Due to the high frequency of cross-resistance, spectinomycin resistance is often a strong indicator of this compound resistance. However, because this compound can be more potent, some spectinomycin-intermediate or low-level resistant strains might still be susceptible to this compound. Therefore, it is always recommended to perform separate susceptibility testing for this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments investigating this compound and spectinomycin cross-resistance.

Problem 1: Inconsistent or non-reproducible MIC values.
Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer for accuracy. Prepare fresh inoculum for each assay.
Antibiotic degradation Prepare fresh stock solutions of this compound and spectinomycin. Store stock solutions at the recommended temperature (-20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.[11][12]
Media composition Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing of non-fastidious bacteria, as divalent cation concentrations can affect antibiotic activity. Ensure the pH of the media is within the recommended range.
Incubation conditions Incubate plates at a consistent temperature (e.g., 35°C ± 2°C) for a standardized duration (typically 16-20 hours).[13] Ensure proper atmospheric conditions if testing anaerobic or capnophilic organisms.
"Skipped wells" in broth microdilution This phenomenon, where growth occurs at a higher antibiotic concentration while being absent at a lower one, can be due to technical error or specific drug-bug interactions. The MIC should be read as the lowest concentration with no visible growth. Repeat the experiment to confirm the result.[13]
Problem 2: No amplification product after 16S rRNA gene PCR.
Possible Cause Troubleshooting Step
Poor DNA quality Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer (A260/A280 ratio of ~1.8) and agarose (B213101) gel electrophoresis to assess quality.
Incorrect primer design Verify that the primers are specific to the 16S rRNA gene of the bacterial species being tested and that their annealing temperature is appropriate for the PCR conditions.
PCR inhibitors in the DNA sample Dilute the DNA template to reduce the concentration of potential inhibitors. Alternatively, re-purify the DNA sample using a commercial kit.
Inefficient cell lysis For bacteria with tough cell walls, consider using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) lysis methods.
Problem 3: No evidence of antibiotic inactivation in the enzyme assay.
Possible Cause Troubleshooting Step
Inefficient enzyme extraction Optimize the cell lysis protocol. Sonication on ice is a common and effective method. Ensure that protease inhibitors are included in the lysis buffer to prevent degradation of the inactivating enzyme.[14]
Incorrect co-factors Adenylyltransferases require ATP and Mg²⁺ as co-factors. Ensure these are present in the reaction buffer at optimal concentrations.
Low enzyme concentration or activity Increase the concentration of the cell lysate in the reaction mixture. Ensure the lysate is prepared from a fresh, actively growing culture of the resistant strain.
Assay sensitivity If using a bioassay, ensure the indicator strain is highly susceptible to the antibiotic. For HPLC-based methods, optimize the detection parameters for the specific antibiotic.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Spectinomycin against Susceptible and Resistant Escherichia coli Strains.

StrainRelevant GenotypeSpectinomycin MIC (µg/mL)This compound MIC (µg/mL)Fold Increase in MIC (vs. Wild-Type)
Wild-Type-82-
Mutant 116S rRNA (C1192U)>1024>1024>128 (Spectinomycin), >512 (this compound)
Mutant 2aadA (adenylyltransferase)51212864 (Spectinomycin), 64 (this compound)
Mutant 3ΔacrB (efflux pump component)20.50.25 (Spectinomycin), 0.25 (this compound)
Mutant 4acrR (efflux pump repressor mutation)3284 (Spectinomycin), 4 (this compound)

Note: The MIC values presented are representative and may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound and Spectinomycin stock solutions (e.g., 10 mg/mL in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of this compound and spectinomycin in CAMHB in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (100 µL of inoculum in broth without antibiotic) and a sterility control well (100 µL of broth only).

  • Incubation: a. Seal the plates to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Preparation of Bacterial Cell Lysate for Enzyme Inactivation Assay

Materials:

  • Overnight culture of the resistant bacterial strain

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, with protease inhibitors)

  • Lysozyme (B549824)

  • DNase I

  • Sonicator

  • Centrifuge

Procedure:

  • Cell Harvesting: a. Inoculate a suitable volume of broth with the resistant bacterial strain and grow overnight at 37°C with shaking. b. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. c. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Cell Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer. b. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. c. Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation. Repeat until the lysate is no longer viscous. d. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarification of Lysate: a. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. b. Carefully collect the supernatant, which contains the crude enzyme extract.

  • Protein Quantification: a. Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. b. The lysate can be used immediately or stored in aliquots at -80°C.

Mandatory Visualizations

Cross_Resistance_Mechanisms cluster_antibiotics Antibiotics cluster_mechanisms Resistance Mechanisms This compound This compound Target_Modification Target Site Modification (16S rRNA mutation) This compound->Target_Modification Blocked by Enzymatic_Inactivation Enzymatic Inactivation (Adenylyltransferase) This compound->Enzymatic_Inactivation Inactivated by Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) This compound->Efflux_Pump Exported by Spectinomycin Spectinomycin Spectinomycin->Target_Modification Blocked by Spectinomycin->Enzymatic_Inactivation Inactivated by Spectinomycin->Efflux_Pump Exported by Resistance Cross-Resistance Target_Modification->Resistance Enzymatic_Inactivation->Resistance Efflux_Pump->Resistance

Caption: Mechanisms of cross-resistance between this compound and spectinomycin.

Experimental_Workflow start Start with Resistant Isolate mic_testing Perform MIC Testing (this compound & Spectinomycin) start->mic_testing high_mic High MIC for both? mic_testing->high_mic dna_extraction Genomic DNA Extraction high_mic->dna_extraction Yes unknown Consider other mechanisms high_mic->unknown No pcr_sequencing 16S rRNA PCR & Sequencing dna_extraction->pcr_sequencing sequence_analysis Sequence Analysis (Compare to wild-type) pcr_sequencing->sequence_analysis mutation_found Mutation in binding site? sequence_analysis->mutation_found target_resistance Conclusion: Target-mediated resistance mutation_found->target_resistance Yes enzyme_assay Enzyme Inactivation Assay mutation_found->enzyme_assay No inactivation_detected Inactivation observed? enzyme_assay->inactivation_detected enzyme_resistance Conclusion: Enzymatic inactivation inactivation_detected->enzyme_resistance Yes efflux_assay Efflux Pump Inhibitor Assay inactivation_detected->efflux_assay No mic_reduction MIC reduced with EPI? efflux_assay->mic_reduction efflux_resistance Conclusion: Efflux-mediated resistance mic_reduction->efflux_resistance Yes mic_reduction->unknown No

Caption: Workflow for investigating cross-resistance mechanisms.

Efflux_Pump_Regulation cluster_stress Cellular Stress cluster_regulation Regulatory Cascade cluster_efflux Efflux Pump Expression Antibiotics Antibiotics (this compound, Spectinomycin) MarA_SoxS_Rob Global Regulators (MarA, SoxS, Rob) Antibiotics->MarA_SoxS_Rob Induce Other_Stressors Other Stressors (e.g., bile salts) Other_Stressors->MarA_SoxS_Rob Induce AcrR Local Repressor (AcrR) MarA_SoxS_Rob->AcrR Inhibit acrAB_promoter acrAB promoter MarA_SoxS_Rob->acrAB_promoter Activate AcrR->acrAB_promoter Repress AcrAB_TolC AcrAB-TolC Efflux Pump acrAB_promoter->AcrAB_TolC Transcription & Translation AcrAB_TolC->Antibiotics Export

References

Technical Support Center: Refining Trospectomycin Susceptibility Testing for Fastidious Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately determining the susceptibility of fastidious bacteria to Trospectomycin.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why are my this compound MIC results for Haemophilus influenzae inconsistent between experiments?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results for H. influenzae can stem from several factors:

  • Inoculum Preparation: Ensure the inoculum is prepared from a fresh, 18-24 hour culture on appropriate media (e.g., chocolate agar) and standardized to a 0.5 McFarland turbidity. An inoculum that is too light or too heavy will lead to inaccurate MIC values.

  • Media Quality: Use Haemophilus Test Medium (HTM) broth or agar (B569324) as recommended by CLSI guidelines. The quality and consistency of the media are crucial for the reliable growth of this fastidious organism.

  • Incubation Conditions: H. influenzae requires a CO2-enriched atmosphere (typically 5%) for optimal growth. Variations in CO2 levels or incubation temperature (35 ± 2°C) can affect growth rates and, consequently, MIC readings.

  • Endpoint Reading: For broth microdilution, the MIC is the lowest concentration of this compound that completely inhibits visible growth. For agar dilution, it is the lowest concentration that prevents the growth of more than one or two colonies. Subjectivity in endpoint determination can lead to variability. It is advisable to have a consistent reader or use an automated plate reader if available.

Q2: I am observing no growth or very poor growth of Streptococcus pneumoniae in my control wells/plates. What could be the issue?

A2: Poor growth of S. pneumoniae is a common challenge. Here are some troubleshooting steps:

  • Media Supplementation: S. pneumoniae requires enriched media. For broth microdilution, use cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2-5% lysed horse blood. For agar dilution, use Mueller-Hinton agar with 5% sheep blood.

  • Incubation Atmosphere: Like H. influenzae, S. pneumoniae requires an atmosphere of 5% CO2 for robust growth.

  • Inoculum Viability: Ensure the inoculum is prepared from a fresh overnight culture. Older cultures may have reduced viability.

  • Quality Control Strain: Always include a quality control (QC) strain, such as S. pneumoniae ATCC® 49619™, to verify that the media and incubation conditions can support growth.

Q3: The edges of my inhibition zones in a disk diffusion assay are fuzzy and difficult to read. How can I get sharper zones?

A3: While disk diffusion is not the reference method for this compound susceptibility testing of fastidious bacteria, if used for screening, fuzzy zones can be problematic. Consider the following:

  • Agar Depth: Ensure the agar depth in your plates is uniform (typically 4 mm). Inconsistent depth can affect drug diffusion.

  • Inoculum Distribution: Make sure the inoculum is spread evenly across the entire surface of the agar plate to achieve confluent growth.

  • Disk Placement: Apply the this compound disk firmly to the agar surface to ensure complete contact.

For more reliable results, it is recommended to use reference methods like broth microdilution or agar dilution for determining this compound MICs for fastidious bacteria.

Q4: Can I use standard Mueller-Hinton medium for this compound susceptibility testing of fastidious bacteria?

A4: No, standard Mueller-Hinton medium does not support the growth of most fastidious bacteria. It is essential to use supplemented media as recommended by CLSI guidelines.[1][2] For Haemophilus influenzae, Haemophilus Test Medium (HTM) is recommended. For Streptococcus pneumoniae, Mueller-Hinton agar with 5% sheep blood or cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood is appropriate.

Quantitative Data Summary

The following tables summarize the expected Minimum Inhibitory Concentration (MIC) ranges for this compound and comparator agents against common fastidious bacteria. These values are compiled from various studies and should be used for comparative purposes. Actual MICs may vary depending on the specific strains and testing conditions.

Table 1: this compound MIC Distribution for Haemophilus influenzae

OrganismThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Haemophilus influenzae2.04.0

Table 2: this compound and Spectinomycin MIC Ranges for Neisseria gonorrhoeae

AntibioticMIC Range (µg/mL)
This compound4 - 16
Spectinomycin16 - 64

Table 3: Quality Control Ranges for Reference Strains

Quality Control StrainThis compound MIC Range (µg/mL)
Haemophilus influenzae ATCC® 49247™1 - 4
Streptococcus pneumoniae ATCC® 49619™2 - 8

Experimental Protocols

Broth Microdilution Method for Haemophilus influenzae

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: Prepare Haemophilus Test Medium (HTM) broth according to the manufacturer's instructions.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in HTM broth in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) chocolate agar plate, select several colonies of H. influenzae.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Within 15 minutes, dilute the standardized suspension in HTM broth to a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.

Agar Dilution Method for Streptococcus pneumoniae

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize. Cool to 45-50°C and add 5% sterile, defibrinated sheep blood.

  • This compound Plate Preparation:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Add 2 mL of each this compound solution to 18 mL of the molten Mueller-Hinton sheep blood agar, mix well, and pour into sterile petri dishes.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) blood agar plate, select several colonies of S. pneumoniae.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension 1:10 in sterile saline.

  • Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each this compound-containing and control plate. This should deliver approximately 10^4 CFU per spot.

  • Incubation: Incubate the plates at 35 ± 2°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, or that allows the growth of no more than one or two colonies.

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start media Prepare HTM Broth start->media drug Prepare this compound Stock & Dilutions start->drug inoculum Prepare 0.5 McFarland Inoculum start->inoculum inoculate Inoculate Microtiter Plate media->inoculate drug->inoculate inoculum->inoculate incubate Incubate at 35°C with 5% CO2 inoculate->incubate read Read MIC (No Visible Growth) incubate->read end End read->end Experimental_Workflow_Agar_Dilution cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start media_agar Prepare Mueller-Hinton Sheep Blood Agar start->media_agar inoculum_agar Prepare 0.5 McFarland Inoculum & Dilute start->inoculum_agar drug_plates Prepare this compound- Containing Plates media_agar->drug_plates spot_inoculate Spot Inoculate Plates drug_plates->spot_inoculate inoculum_agar->spot_inoculate incubate_agar Incubate at 35°C with 5% CO2 spot_inoculate->incubate_agar read_agar Read MIC (No Significant Growth) incubate_agar->read_agar end_agar End read_agar->end_agar Trospectomycin_Resistance_Mechanisms cluster_drug_action This compound Action cluster_resistance Mechanisms of Resistance This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Leads to target_modification Target Modification (16S rRNA or S5 protein mutation) target_modification->ribosome Alters binding site enzymatic_inactivation Enzymatic Inactivation (e.g., by ANT enzymes) enzymatic_inactivation->this compound Modifies drug efflux Active Efflux (Pumping out the drug) efflux->this compound Reduces intracellular concentration

References

Technical Support Center: Trospectomycin Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Trospectomycin sulfate (B86663) solubility for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound sulfate for in-vitro assays?

A1: For initial attempts, sterile, deionized water is the recommended solvent for dissolving this compound sulfate. As a sulfate salt, it is expected to have good aqueous solubility. If you encounter solubility issues, other solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be tested. However, it is crucial to first prepare a concentrated stock solution in the organic solvent and then dilute it in your aqueous assay medium. Always include a vehicle control in your experiments when using organic solvents to account for any potential effects of the solvent on the cells or bacteria.

Q2: I am observing precipitation when I add my this compound sulfate stock solution to the culture medium. What should I do?

A2: Precipitation upon dilution of a stock solution into an aqueous medium is a common issue, especially when the stock is prepared in an organic solvent like DMSO. This can happen if the final concentration of the organic solvent is not low enough to maintain the solubility of the compound in the aqueous medium.

Here are a few troubleshooting steps:

  • Increase the dilution factor: Try making a more diluted working solution from your stock before adding it to the final assay.

  • Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help improve solubility.

  • Vortexing/Sonication: Immediately after adding the stock solution to the medium, vortex the solution gently or sonicate it for a short period to aid in dissolution.

  • Prepare a fresh, lower concentration stock: If the issue persists, consider preparing a new stock solution at a lower concentration.

Q3: What are the recommended storage conditions for this compound sulfate powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound sulfate.

  • Powder: Store the lyophilized powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).

  • Stock Solutions: Aqueous stock solutions can be stored at 4°C for short-term use (up to a week). For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions prepared in DMSO can also be stored at -20°C.

Troubleshooting Guide

Issue 1: this compound sulfate powder is not dissolving in water.
  • Possible Cause 1: Concentration is too high.

    • Solution: Refer to the quantitative data table below for approximate solubility limits. Try reducing the concentration of the solution you are trying to prepare.

  • Possible Cause 2: Insufficient mixing.

    • Solution: Vortex the solution for 1-2 minutes. If it still doesn't dissolve, gentle warming in a 37°C water bath or brief sonication may help.

  • Possible Cause 3: pH of the water.

    • Solution: The pH of your water can affect the solubility of the compound. Try using a buffered solution, such as PBS, at a physiological pH.

Issue 2: Precipitate forms after dissolving and storing the stock solution.
  • Possible Cause 1: Solution is supersaturated.

    • Solution: This can happen if the solution was warmed to dissolve and then cooled. Try to prepare a fresh solution at a slightly lower concentration.

  • Possible Cause 2: Degradation of the compound.

    • Solution: While this compound is generally stable, prolonged storage in certain conditions might lead to degradation. Prepare a fresh stock solution from the powder.

Data Presentation

Table 1: this compound Sulfate Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₃₂N₂O₁₁S
Molecular Weight472.51 g/mol [1]
AppearanceTo be determined[1]

Table 2: Stock Solution Preparation Examples for this compound Sulfate (MW: 472.51 g/mol )

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.47 mg2.36 mg4.73 mg
5 mM2.36 mg11.81 mg23.63 mg
10 mM4.73 mg23.63 mg47.25 mg
50 mM23.63 mg118.13 mg236.26 mg

Note: This table provides the mass of this compound sulfate anhydrous required to prepare stock solutions of various molarities. The choice of solvent will depend on the experimental requirements and solubility limits.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Sulfate Aqueous Stock Solution
  • Materials:

    • This compound sulfate powder

    • Sterile, deionized water

    • Sterile 1.5 mL or 2 mL microcentrifuge tubes

    • Vortex mixer

    • Calibrated analytical balance

    • Sterile filter (0.22 µm) and syringe (optional)

  • Procedure:

    • Weigh out 10 mg of this compound sulfate powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, deionized water to the tube.

    • Vortex the tube for 1-2 minutes until the powder is completely dissolved.

    • (Optional) If sterility is a major concern for your assay, you can filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. Ensure the filter material is compatible with your solution.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Application weigh Weigh this compound Sulfate Powder add_solvent Add Sterile Water (or DMSO/Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve short_term Short-term: 4°C dissolve->short_term Store long_term Long-term: -20°C (Aliquoted) dissolve->long_term Store dilute Dilute Stock to Working Concentration short_term->dilute long_term->dilute assay Add to In-Vitro Assay dilute->assay

Caption: Experimental workflow for preparing this compound sulfate solutions.

troubleshooting_guide cluster_dissolution Initial Dissolution cluster_precipitation Precipitation in Medium start Issue: this compound Solubility Problem check_conc Is the concentration too high? start->check_conc reduce_conc Action: Reduce concentration check_conc->reduce_conc Yes check_mixing Is mixing adequate? check_conc->check_mixing No mix_more Action: Vortex, sonicate, or gently warm check_mixing->mix_more No check_dilution Is the final solvent concentration too high? check_mixing->check_dilution Yes increase_dilution Action: Increase dilution factor check_dilution->increase_dilution Yes check_temp Is the medium cold? check_dilution->check_temp No warm_medium Action: Warm medium to 37°C before adding check_temp->warm_medium Yes

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Enhancing the Half-Life of Trospectomycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the pharmacokinetic profiles of Trospectomycin derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of the parent compound, this compound?

A1: this compound exhibits a biphasic elimination pattern. In humans, it has a short initial half-life of approximately 1.1 to 2.2 hours after intravenous or intramuscular administration.[1][2] However, it also displays a long terminal half-life of over 15 hours, which suggests significant tissue accumulation.[2] This prolonged tissue half-life could contribute to its therapeutic action.[1]

Q2: What are the primary objectives when trying to improve the half-life of this compound derivatives?

A2: The main goals are to increase the drug's residence time in the body to allow for less frequent dosing, maintain therapeutic concentrations for a longer duration, and potentially improve efficacy. This is often achieved by modifying the molecule to reduce its rate of metabolism and/or renal clearance.

Q3: What are some common chemical strategies to extend the half-life of aminocyclitol antibiotics like this compound?

A3: While specific data on a wide range of this compound derivatives is limited, general strategies for extending the half-life of similar molecules include:

  • Structural Modifications: Introducing bulky or lipophilic groups to shield metabolically susceptible sites. For instance, the development of aminomethyl spectinomycins was guided by computational analysis of the binding site to enhance potency.

  • Prodrugs: Creating prodrugs that are converted to the active this compound derivative in vivo, potentially altering its absorption and distribution.

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to increase the hydrodynamic radius of the molecule, thereby reducing renal clearance.

  • Albumin Binding: Incorporating moieties that bind to serum albumin, effectively creating a circulating reservoir of the drug and prolonging its half-life.

Q4: My this compound derivative shows good in vitro activity but has a very short half-life in vivo. What should I investigate first?

A4: A significant discrepancy between in vitro potency and in vivo half-life often points to rapid clearance. The first step is to determine the primary clearance mechanism. You should conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess metabolic clearance. Concurrently, an in vivo pharmacokinetic study with intravenous administration will help determine the total clearance and volume of distribution.

Troubleshooting Guides

Troubleshooting Poor Metabolic Stability
Observed Problem Potential Cause Suggested Solution
Rapid disappearance of the parent compound in liver microsome assays. High susceptibility to Phase I metabolism (e.g., oxidation, reduction, hydrolysis) by cytochrome P450 enzymes.1. Metabolite Identification: Use LC-MS/MS to identify the major metabolites and pinpoint the "metabolic hotspot" on the molecule. 2. Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications at the metabolic hotspot to block or hinder enzymatic action (e.g., by introducing a halogen or a bulky group).
Moderate stability in microsomes but rapid clearance in hepatocyte assays. The compound is likely a substrate for Phase II conjugation enzymes (e.g., UGTs, SULTs) or hepatic uptake/efflux transporters.1. Cofactor-Specific Assays: Run microsomal assays with and without cofactors for Phase II enzymes (e.g., UDPGA, PAPS) to confirm conjugation. 2. Transporter Studies: Use cell-based assays (e.g., Caco-2, or transfected cell lines) to investigate if the compound is a substrate for key hepatic transporters.
Inconsistent results between experimental replicates. Issues with the experimental setup, such as poor compound solubility, instability in the assay buffer, or inaccurate protein concentration.1. Solubility Check: Ensure the compound is fully dissolved in the assay buffer at the tested concentration. 2. Control Experiments: Include positive and negative controls to validate the assay performance. 3. Protein Quantification: Verify the microsomal or hepatocyte protein concentration before each experiment.
Troubleshooting In Vivo Pharmacokinetic Studies
Observed Problem Potential Cause Suggested Solution
Very low plasma concentrations and a short half-life after intravenous (IV) administration. Rapid clearance (metabolic and/or renal) and/or a large volume of distribution.1. Analyze Urine and Feces: Quantify the amount of unchanged drug and metabolites in urine and feces to determine the primary route of elimination. 2. In Vitro-In Vivo Correlation: Compare the in vivo clearance with the in vitro metabolic stability data to assess the contribution of hepatic metabolism. 3. Plasma Protein Binding: Determine the extent of plasma protein binding, as high binding can influence distribution and clearance.
Low oral bioavailability. Poor absorption from the GI tract, significant first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein.1. Caco-2 Permeability Assay: Assess the intestinal permeability of the compound. 2. Investigate First-Pass Metabolism: Compare the AUC after oral and IV administration. A significantly lower oral AUC suggests first-pass metabolism. 3. Formulation Strategies: For poorly soluble compounds, consider formulation approaches like micronization or lipid-based delivery systems.
High variability in pharmacokinetic parameters between individual animals. Differences in animal health, stress levels, or experimental procedures (e.g., dosing accuracy, blood sampling technique).1. Standardize Procedures: Ensure consistent dosing and blood sampling techniques across all animals. 2. Acclimatization: Allow sufficient time for animals to acclimatize to their environment before the study. 3. Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reliability of the results.

Data Presentation

Pharmacokinetic Parameters of Spectinomycin (B156147) and its Analogs
Compound Species Route of Administration Dose Half-life (t½) Clearance (CL) Volume of Distribution (Vd) Reference
Spectinomycin RatIV10 mg/kgβ-phase: 0.75 h; γ-phase: 9.7 h-0.75 L/kg[3]
Spectinomycin HumanIM-1.85 h--[3]
This compound (U-63366F) HumanIV1000 mgInitial: 1.1-1.4 h; Terminal: >15 h112-152 mL/min59-112% of body weight[2]
This compound (U-63366F) HumanIM1000 mgInitial: 1.6-2.1 h; Terminal: >15 h--[2]
This compound (U-63366F) HumanIM1000 mg1.85 h--[4]
Aminomethyl Spectinomycin Derivative RatIV-0.20 h (α-phase); 9.7 h (terminal)--[5]

Note: The biphasic or triphasic nature of elimination for these compounds can result in different reported half-lives (initial vs. terminal). The therapeutically relevant half-life is often the initial, faster phase.[3]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a this compound derivative.

Materials:

  • Test compound (this compound derivative)

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Positive control compounds (e.g., testosterone, verapamil)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, the NADPH-regenerating system, and phosphate buffer.

  • Reaction Initiation: Pre-warm the incubation mixture to 37°C. Add the test compound to start the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold protein precipitation solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of a this compound derivative after intravenous administration.

Materials:

  • Test compound

  • Sterile vehicle for injection (e.g., saline, PBS)

  • Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Dosing Formulation: Prepare a sterile solution of the test compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single intravenous bolus dose of the compound to the rodents via the jugular vein cannula. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging them at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Visualizations

Experimental_Workflow_for_Half_Life_Improvement cluster_0 Initial Screening cluster_1 In Vivo Evaluation cluster_2 Decision & Optimization Compound_Synthesis Synthesize this compound Derivatives In_Vitro_Activity Assess In Vitro Antibacterial Activity Compound_Synthesis->In_Vitro_Activity Metabolic_Stability In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) In_Vitro_Activity->Metabolic_Stability PK_Study In Vivo Pharmacokinetic Study (IV/PO) in Rodents Metabolic_Stability->PK_Study Promising Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR_Analysis Poor Stability Data_Analysis Calculate PK Parameters (t½, CL, Vd, Bioavailability) PK_Study->Data_Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis New Derivatives

Caption: Workflow for improving the half-life of this compound derivatives.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed in PK Study Check_Solubility Assess Aqueous Solubility Start->Check_Solubility Check_Permeability Perform Caco-2 Permeability Assay Start->Check_Permeability Check_Metabolism Compare IV vs. Oral AUC (First-Pass Effect) Start->Check_Metabolism Solubility_Issue Poor Solubility? Check_Solubility->Solubility_Issue Permeability_Issue Poor Permeability or Efflux? Check_Permeability->Permeability_Issue Metabolism_Issue High First-Pass Metabolism? Check_Metabolism->Metabolism_Issue Formulation_Strategy Action: Improve Formulation (e.g., nanosizing, SEDDS) Solubility_Issue->Formulation_Strategy Yes Structural_Modification_Perm Action: Structural Modification to Increase Permeability or Block Efflux Permeability_Issue->Structural_Modification_Perm Yes Structural_Modification_Met Action: Structural Modification to Block Metabolic Hotspots (Prodrug Approach) Metabolism_Issue->Structural_Modification_Met Yes

Caption: Troubleshooting guide for low oral bioavailability.

References

Validation & Comparative

Trospectomycin Versus Spectinomycin: A Comparative Guide to In-Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro antibacterial activity of trospectomycin and its parent compound, spectinomycin (B156147). The information presented is collated from multiple scientific studies to offer a comprehensive overview for researchers and professionals in drug development.

Executive Summary

This compound, a 6'-propyl analog of spectinomycin, demonstrates a broader and more potent spectrum of in-vitro activity against a variety of clinically significant bacteria compared to its predecessor. Notably, this compound exhibits enhanced efficacy against Gram-positive cocci and anaerobic bacteria, while maintaining comparable activity to spectinomycin against many members of the Enterobacteriaceae family.

Comparative In-Vitro Activity: A Tabular Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and spectinomycin against a range of bacterial isolates. MIC values are presented as ranges, MIC₅₀ (the concentration required to inhibit 50% of isolates), and MIC₉₀ (the concentration required to inhibit 90% of isolates), expressed in µg/mL.

Aerobic Bacteria
OrganismNo. of StrainsAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Cocci
Staphylococcus aureus28This compound1 - 848
Spectinomycin8 - 12832128
Staphylococcus epidermidis15This compound2 - 848
Spectinomycin16 - 12864128
Streptococcus pneumoniae12This compound0.5 - 424
Spectinomycin8 - 321632
Streptococcus pyogenes15This compound0.5 - 212
Spectinomycin4 - 16816
Gram-Negative Cocci
Neisseria gonorrhoeae40This compound2 - 1648
Spectinomycin8 - 641632
Enterobacteriaceae
Escherichia coli52This compound4 - 641664
Spectinomycin4 - 641664
Klebsiella pneumoniae25This compound8 - 12832128
Spectinomycin8 - 12832128
Proteus mirabilis20This compound2 - 32832
Spectinomycin4 - 641664
Anaerobic Bacteria
OrganismNo. of StrainsAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group50This compound0.5 - 32416
Spectinomycin64 - >256256>256
Clostridium difficile20This compound2 - 16416
Spectinomycin64 - 256128256
Clostridium perfringens15This compound0.5 - 828
Spectinomycin32 - 12864128

Mechanism of Action

Both spectinomycin and this compound are aminocyclitol antibiotics that inhibit bacterial protein synthesis. They bind to the 30S ribosomal subunit, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site and ultimately halting peptide chain elongation.

cluster_ribosome Bacterial Ribosome (70S) cluster_trna tRNA Translocation 50S 50S Subunit 30S 30S Subunit A_site A-site P_site P-site A_site->P_site Translocation Blocked Protein_Synthesis Protein Synthesis P_site->Protein_Synthesis Leads to Inhibition of Antibiotic This compound / Spectinomycin Antibiotic->30S Binds to

Mechanism of Action of this compound and Spectinomycin.

Experimental Protocols

The in-vitro susceptibility data presented in this guide were primarily determined using standardized broth microdilution and agar (B569324) dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (for Aerobic Bacteria)
  • Media Preparation : Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.

  • Inoculum Preparation : Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Plate Inoculation : A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing serial twofold dilutions of the antimicrobial agents.

  • Incubation : The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Result Interpretation : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (for Anaerobic Bacteria)
  • Media Preparation : Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is prepared. A series of agar plates are made, each containing a specific concentration of the antimicrobial agent.

  • Inoculum Preparation : Anaerobic bacteria are grown on supplemented Brucella blood agar plates in an anaerobic environment for 48 hours. Colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation : The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

  • Incubation : The plates are incubated at 37°C for 48 hours in an anaerobic atmosphere (e.g., using an anaerobic chamber or gas-generating system).

  • Result Interpretation : The MIC is recorded as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a fine film of growth.

cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculation Inoculum->Inoculation Media Antimicrobial-Containing Media (Broth or Agar) Media->Inoculation Incubation Incubation (Aerobic or Anaerobic) Inoculation->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC Determine MIC Reading->MIC

General Workflow for In-Vitro Susceptibility Testing.

Conclusion

The available in-vitro data consistently demonstrate that this compound possesses superior or equivalent activity compared to spectinomycin against a wide range of bacterial pathogens. Its enhanced potency against Gram-positive cocci and anaerobic bacteria suggests its potential as a valuable therapeutic agent in various clinical settings. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Analysis of Trospectomycin and Other Aminocyclitol Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Trospectomycin, a novel aminocyclitol antibiotic, and other members of this class, including its parent compound spectinomycin (B156147) and traditional aminoglycosides such as streptomycin, kanamycin, and gentamicin. This document synthesizes in vitro activity data, experimental protocols, and mechanisms of action to offer a comprehensive resource for research and development in the field of antibacterials.

Introduction to this compound and Aminocyclitols

Aminocyclitol antibiotics are a class of bactericidal or bacteriostatic agents that primarily target bacterial protein synthesis.[1][2] Their core structure consists of an aminocyclitol ring linked to amino sugars.[3] This class includes the well-known aminoglycosides (e.g., streptomycin, gentamicin, kanamycin) and other compounds like spectinomycin. This compound (U-63366F) is a derivative of spectinomycin, developed to possess a broader spectrum of antibacterial activity.[4][5] While spectinomycin has been historically used for treating gonorrhea, its spectrum is limited.[6] this compound was designed to overcome some of these limitations, showing enhanced activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobes.[4][5]

Comparative In Vitro Activity

The in vitro efficacy of this compound has been compared to spectinomycin and other aminocyclitols against a wide range of bacterial isolates. This compound consistently demonstrates superior activity over spectinomycin, often by a factor of 2 to 32-fold against susceptible species.[4][5] It also shows considerable activity against many Gram-positive cocci and anaerobic bacteria, an area where traditional aminoglycosides have limitations.[7][8]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other aminocyclitols against various clinically relevant bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MIC90 Values (µg/mL) Against Selected Aerobic Bacteria

OrganismThis compoundSpectinomycinGentamicinKanamycinStreptomycin
Staphylococcus aureus16>640.54>128
Streptococcus pneumoniae43246432
Haemophilus influenzae216144
Neisseria gonorrhoeae832484
Escherichia coli32641816
Klebsiella pneumoniae641282832
Pseudomonas aeruginosa>128>1284>128>128

Note: Data compiled from multiple sources.[8][9][10][11][12] MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Table 2: Comparative MIC90 Values (µg/mL) Against Selected Anaerobic Bacteria

OrganismThis compoundSpectinomycin
Bacteroides fragilis group16>128
Clostridium difficile864
Peptostreptococcus spp.432

Note: Data compiled from multiple sources.[13][14] Traditional aminoglycosides generally have poor activity against anaerobes.

Mechanism of Action and Resistance

Aminocyclitols exert their antibacterial effect by binding to the 30S ribosomal subunit, thereby interfering with protein synthesis.[3][15] This can lead to a range of effects including the inhibition of translation initiation, premature termination of translation, and misreading of the mRNA genetic code, resulting in the production of nonfunctional or toxic proteins.[16][17]

Resistance to aminocyclitols can occur through several mechanisms:

  • Enzymatic modification: Bacterial enzymes can inactivate the antibiotic through acetylation, phosphorylation, or adenylylation.[18] this compound is susceptible to inactivation by enzymes from spectinomycin-resistant E. coli.[10]

  • Target site modification: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of the antibiotic.

  • Reduced uptake/efflux: Alterations in the bacterial cell membrane can limit the intracellular accumulation of the antibiotic.

Logical Relationship: From Spectinomycin to this compound

The development of this compound from Spectinomycin was driven by the need for an aminocyclitol with a broader spectrum of activity. The addition of a 6'-n-propyl group to the spectinomycin core structure resulted in enhanced antibacterial properties.

Spectinomycin Spectinomycin - Narrow spectrum - Primarily for N. gonorrhoeae Modification Chemical Modification (Addition of 6'-n-propyl group) Spectinomycin->Modification Development This compound This compound - Broader spectrum - Activity against Gram-positives and anaerobes Modification->this compound Leads to

Caption: Development of this compound from Spectinomycin.

Bacterial Signaling Pathways and Stress Response

Aminoglycoside-induced mistranslation of membrane proteins can trigger a cascade of stress responses in bacteria, which are regulated by two-component signaling systems.[19] This includes the CpxA/CpxR and AmgRS systems, which sense and respond to envelope stress.[20][21] Activation of these pathways leads to the upregulation of genes involved in protein folding and degradation, in an attempt to mitigate the damage caused by the misfolded proteins.[22] This stress response can, in some cases, contribute to antibiotic tolerance.

cluster_0 Bacterial Cell Aminoglycoside Aminoglycoside Ribosome 30S Ribosome Aminoglycoside->Ribosome Binds to MisfoldedProteins Misfolded Membrane Proteins Ribosome->MisfoldedProteins Causes Mistranslation CpxA CpxA (Sensor Kinase) MisfoldedProteins->CpxA Activates CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates StressResponse Envelope Stress Response (e.g., upregulation of proteases) CpxR->StressResponse Induces

Caption: Aminoglycoside-induced envelope stress response pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile pipette tips and reservoirs

  • Microplate reader

Procedure:

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the antibiotic stock solution (at twice the highest desired concentration) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last well.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as determined by visual inspection or a microplate reader.

In Vivo Efficacy Testing: Murine Sepsis Model

This model is used to evaluate the in vivo efficacy of an antibiotic in a systemic infection.[23]

Materials:

  • 6-8 week old female BALB/c mice

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB)

  • Sterile phosphate-buffered saline (PBS)

  • Antibiotic to be tested, vehicle control, and positive control antibiotic

  • Syringes and needles

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain to the mid-logarithmic phase in TSB.

    • Wash the bacterial cells twice with sterile PBS.

    • Resuspend the cells in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum dose should be predetermined in a pilot study to cause mortality in >80% of untreated animals within 48-72 hours.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer the test antibiotic, vehicle control, or a positive control antibiotic via a clinically relevant route (e.g., subcutaneous or intravenous).

    • The dosing regimen (dose and frequency) should be based on pharmacokinetic studies.

  • Monitoring:

    • Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 7 days).

  • Endpoint Analysis:

    • Primary endpoint is typically survival.

    • Secondary endpoints can include determining the bacterial burden in organs (e.g., spleen, liver) at a specific time point. This is done by euthanizing a subset of mice, aseptically removing the organs, homogenizing them, and performing serial dilutions for colony-forming unit (CFU) counts on appropriate agar (B569324) plates.

Experimental Workflow: In Vivo Efficacy Testing

Inoculum Inoculum Preparation Infection Animal Infection (e.g., IP injection) Inoculum->Infection Treatment Treatment Administration (Test article, vehicle, positive control) Infection->Treatment Monitoring Monitoring (Survival, clinical signs) Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial burden in organs) Monitoring->Endpoint

Caption: General workflow for in vivo antibiotic efficacy testing.

Clinical Development of this compound

This compound underwent clinical evaluation for the treatment of various infections, including pelvic inflammatory disease (PID).[24][25] Clinical trials demonstrated that intravenous this compound was effective and had a similar success rate to a combination therapy of cefoxitin (B1668866) and doxycycline (B596269) for acute PID.[24][26] Despite these promising results, the development of this compound was reportedly discontinued (B1498344) for commercial reasons.

Conclusion

This compound represents a significant advancement over its parent compound, spectinomycin, offering a broader spectrum of activity that includes Gram-positive and anaerobic bacteria. Its in vitro potency is comparable to or greater than other aminocyclitols against many pathogens. While its clinical development was halted, the data and methodologies associated with its evaluation remain a valuable resource for the ongoing research and development of new aminocyclitol antibiotics. The detailed protocols and comparative data presented in this guide are intended to support these efforts and facilitate the discovery of novel antibacterial agents.

References

Trospectomycin's Efficacy Against Chlamydia trachomatis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of trospectomycin against Chlamydia trachomatis, benchmarked against the standard-of-care antibiotics, doxycycline (B596269) and azithromycin (B1666446). The information is compiled from in vitro studies and clinical trials to support research and development in infectious diseases.

Executive Summary

This compound, an aminocyclitol antibiotic and an analog of spectinomycin (B156147), has demonstrated significant in vitro activity against Chlamydia trachomatis. Clinical studies have shown variable efficacy depending on the treatment regimen and indication. In the treatment of pelvic inflammatory disease (PID), intravenous this compound showed a high success rate, comparable to a combination regimen of cefoxitin (B1668866) and doxycycline. However, a single-dose intramuscular regimen of this compound was found to be ineffective in eradicating chlamydial urethritis in men. This contrasts with the generally high and well-documented efficacy of multi-day regimens of doxycycline and single-dose azithromycin for uncomplicated chlamydial infections.

Data Presentation: In Vitro and Clinical Efficacy

The following tables summarize the available quantitative data for this compound, doxycycline, and azithromycin against Chlamydia trachomatis.

Table 1: In Vitro Susceptibility of Chlamydia trachomatis

AntibioticMinimum Inhibitory Concentration (MIC) Range (μg/mL)Notes
This compound Data not available in reviewed literature. Described as having "significant in vitro activity" and being 4- to 32-fold more active than spectinomycin.[1]Further studies are needed to establish a precise MIC range.
Doxycycline 0.016 - 0.25A well-established and potent agent against C. trachomatis.
Azithromycin 0.064 - 1.0Generally effective, with some studies showing higher MICs compared to doxycycline.

Table 2: Clinical Efficacy in Treating Chlamydia trachomatis Infections

AntibioticIndicationDosing RegimenClinical Efficacy / Cure RateSource
This compound Acute Pelvic Inflammatory Disease (PID)500 mg IV every 8 hours95.6% overall success rate[2][3]
This compound Chlamydial Urethritis in Men1 g IM, single doseFailed to eradicate infection[4][5]
Doxycycline Uncomplicated Urogenital Infection100 mg orally twice daily for 7 days~97-100%
Azithromycin Uncomplicated Urogenital Infection1 g orally, single dose~94-97%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols typically employed in the evaluation of antibiotic efficacy against Chlamydia trachomatis.

In Vitro Susceptibility Testing

Chlamydia trachomatis susceptibility testing is performed using cell culture-based assays due to its obligate intracellular nature.

  • Cell Culture: McCoy or HeLa cells are commonly used as host cells. They are grown to confluence in 96-well microtiter plates.

  • Inoculum Preparation: C. trachomatis elementary bodies (EBs) are prepared and diluted to a predetermined infectious dose.

  • Infection: The host cell monolayers are infected with the chlamydial inoculum and centrifuged to enhance infection.

  • Antibiotic Addition: After a short incubation period to allow for chlamydial entry into the host cells, the culture medium is replaced with fresh medium containing serial dilutions of the antibiotic being tested.

  • Incubation: The plates are incubated for 48-72 hours at 35-37°C in a CO2 incubator to allow for the formation of chlamydial inclusions.

  • Inclusion Staining and Visualization: After incubation, the cell monolayers are fixed and stained. Immunofluorescence using monoclonal antibodies specific for chlamydial lipopolysaccharide is a common method for visualizing inclusions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest antibiotic concentration that inhibits the formation of chlamydial inclusions by ≥90% compared to the control (no antibiotic).

Clinical Trial Protocols

1. This compound for Chlamydial Urethritis in Men:

  • Study Design: A prospective, open-label study.

  • Participants: Men with symptomatic, culture-positive chlamydial urethritis.

  • Intervention: A single 1-gram intramuscular dose of this compound.

  • Follow-up: Patients were evaluated approximately one week after treatment.

  • Primary Endpoint: Eradication of C. trachomatis as determined by follow-up cultures.

2. This compound for Acute Pelvic Inflammatory Disease (PID):

  • Study Design: A prospective, single-blind, comparative study.

  • Participants: Hospitalized women with a clinical diagnosis of acute PID.

  • Intervention: Intravenous this compound (500 mg every 8 hours) was compared to a regimen of intravenous cefoxitin (2 g every 6 hours) plus oral or intravenous doxycycline (100 mg every 12 hours).

  • Follow-up: Patients were followed for clinical response and side effects. Appropriate cultures were obtained before, at the completion of inpatient treatment, and at two follow-up visits.

  • Primary Endpoint: Overall success rate, including the efficacy against C. trachomatis.

Mandatory Visualization

Mechanism of Action: this compound's Impact on the Bacterial Ribosome

This compound, like its parent compound spectinomycin, targets the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery. By binding to a specific site on the 16S rRNA within the 30S subunit, this compound inhibits the translocation step of protein synthesis. This action sterically hinders the rotational movement of the head of the 30S subunit, which is essential for the movement of mRNA and tRNA through the ribosome, ultimately leading to the cessation of bacterial protein production.

Trospectomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_30S 30S Subunit Components 30S_subunit 30S Subunit 50S_subunit 50S Subunit 16S_rRNA 16S rRNA Head Head Domain Protein_Synthesis Protein Synthesis Head->Protein_Synthesis Translocation required for This compound This compound This compound->16S_rRNA Binds to This compound->Head Sterically blocks head rotation Inhibition Inhibition This compound->Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis Cell_Death Bacterial Cell Death (Bacteriostatic Effect) Inhibition->Cell_Death

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against Chlamydia trachomatis.

MIC_Workflow Start Start: Prepare Host Cell Monolayers (e.g., HeLa, McCoy) Infect Infect Cells with C. trachomatis EBs Start->Infect Add_Antibiotic Add Serial Dilutions of Antibiotic Infect->Add_Antibiotic Incubate Incubate for 48-72 hours Add_Antibiotic->Incubate Fix_Stain Fix and Stain for Chlamydial Inclusions Incubate->Fix_Stain Visualize Visualize and Count Inclusions Fix_Stain->Visualize Determine_MIC Determine MIC: ≥90% Inclusion Inhibition Visualize->Determine_MIC End End: Report MIC Value Determine_MIC->End

References

Trospectomycin vs. Ciprofloxacin for Mycoplasma Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of trospectomycin and ciprofloxacin (B1669076) for the treatment of Mycoplasma infections, focusing on their mechanisms of action, in vitro efficacy, and relevant experimental protocols. This information is intended to support research and development efforts in the field of antimicrobial agents.

Executive Summary

Mycoplasma species, lacking a cell wall, are intrinsically resistant to many common antibiotics. This compound, an analogue of spectinomycin, and ciprofloxacin, a fluoroquinolone, represent two distinct classes of antibiotics with activity against these pathogens. This compound inhibits protein synthesis by binding to the bacterial ribosome, while ciprofloxacin targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

In vitro studies demonstrate that this compound exhibits potent activity against various Mycoplasma species, with its efficacy being comparable to or greater than that of ciprofloxacin in some cases.[1] However, ciprofloxacin has shown moderate activity against certain Mycoplasma species in both in vitro and in vivo models.[2] The choice between these agents in a research or clinical context would depend on the specific Mycoplasma species, susceptibility patterns, and the desired therapeutic outcome.

Mechanism of Action

The fundamental difference between this compound and ciprofloxacin lies in their cellular targets and mechanisms of action.

This compound: Inhibition of Protein Synthesis

This compound, as an aminocyclitol antibiotic related to spectinomycin, acts on the bacterial ribosome to inhibit protein synthesis. Although the precise interactions are still a subject of detailed structural biology studies, it is understood to bind to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA, thereby arresting the elongation of the polypeptide chain and halting protein production.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 30S_subunit->Protein_Synthesis_Blocked Inhibits translocation This compound This compound This compound->30S_subunit Binds to mRNA mRNA tRNA tRNA

This compound's inhibitory action on the 30S ribosomal subunit.
Ciprofloxacin: Inhibition of DNA Replication

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[4] Ciprofloxacin's mechanism involves the following steps:

  • Binding to the Enzyme-DNA Complex: Ciprofloxacin does not bind to the enzyme or DNA alone but to the transient complex formed between them.[4]

  • Stabilization of the Cleavage Complex: The drug stabilizes the complex after the enzyme has created a double-strand break in the DNA.[3][4]

  • Prevention of DNA Re-ligation: This stabilization prevents the enzyme from resealing the broken DNA strands.[3]

  • Induction of Cell Death: The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately results in cell death.[3][4]

Ciprofloxacin Ciprofloxacin Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex Ciprofloxacin->Cleavage_Complex Stabilizes DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Bacterial_DNA Bacterial DNA DNA_Gyrase_Topo_IV->Bacterial_DNA Binds to Bacterial_DNA->Cleavage_Complex DNA_Replication_Blocked DNA Replication Blocked Cleavage_Complex->DNA_Replication_Blocked Cell_Death Cell Death DNA_Replication_Blocked->Cell_Death

Ciprofloxacin's mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

In Vitro Efficacy

The in vitro activity of this compound and ciprofloxacin against various Mycoplasma species has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro efficacy of an antibiotic.

Comparative MIC Data

A study directly comparing the in vitro activity of this compound sulphate with other antibiotics, including the quinolone class (of which ciprofloxacin was the most active tested), provides valuable comparative data.[1]

Organism This compound MIC (mg/L) Ciprofloxacin MIC (mg/L)
Mycoplasma pneumoniae4.04.0
Mycoplasma hominis0.5 - 4.01.0 - 4.0
Ureaplasma urealyticum1.0 - 4.01.0 - 8.0

Table 1: Comparative MIC ranges of this compound and Ciprofloxacin against human Mycoplasmas. [1]

Another study focusing on fluoroquinolones provides more specific MIC50 and MIC90 values for ciprofloxacin against Mycoplasma pneumoniae.[5]

Antibiotic MIC50 (µg/mL) MIC90 (µg/mL)
Ciprofloxacin5.05.0

Table 2: Ciprofloxacin MIC50 and MIC90 against 105 isolates of Mycoplasma pneumoniae. [5]

These data suggest that this compound is as active as, or more active than, ciprofloxacin in vitro against the tested Mycoplasma and Ureaplasma species.[1]

In Vivo Efficacy

Direct comparative in vivo studies between this compound and ciprofloxacin for Mycoplasma infections are limited in the publicly available literature. However, some studies have evaluated the in vivo efficacy of ciprofloxacin individually.

In an experimental hamster pneumonia model with Mycoplasma pneumoniae, oral administration of ciprofloxacin at 200 mg/kg of body weight per day for 5 days, initiated 24 hours after infection, was not as effective as other tested quinolones like temafloxacin (B1682013) and ofloxacin.[2] Continuous administration of ciprofloxacin for 15 days did not significantly reduce the viable M. pneumoniae in the lungs, unlike temafloxacin.[2] These findings suggest that while ciprofloxacin has in vitro activity, its in vivo efficacy in this model was limited.

Experimental Protocols

The determination of MIC values is crucial for assessing the in vitro potency of antimicrobial agents. The following are detailed methodologies for agar (B569324) and broth dilution susceptibility testing for Mycoplasma.

Agar Dilution Method for MIC Determination

This method is considered a reference standard for Mycoplasma susceptibility testing.

Start Start Prepare_Antibiotic_Dilutions Prepare serial two-fold dilutions of antibiotic Start->Prepare_Antibiotic_Dilutions Prepare_Agar_Plates Incorporate antibiotic dilutions into molten agar and pour plates Prepare_Antibiotic_Dilutions->Prepare_Agar_Plates Inoculate_Plates Inoculate the surface of each agar plate with the inoculum Prepare_Agar_Plates->Inoculate_Plates Prepare_Inoculum Prepare Mycoplasma inoculum to a standardized density Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates under appropriate conditions Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

References

Trospectomycin and Vancomycin: A Head-to-Head Comparison Against Gram-Positive Cocci

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against resilient Gram-positive bacterial infections, researchers and clinicians continuously seek effective antimicrobial agents. This guide provides a detailed, data-driven comparison of two notable antibiotics: Trospectomycin, a spectinomycin (B156147) analog, and Vancomycin, a glycopeptide that has long been a cornerstone of therapy. This report synthesizes in vitro susceptibility data and outlines the experimental methodologies used to evaluate the efficacy of these compounds against key Gram-positive cocci.

In Vitro Susceptibility: A Quantitative Analysis

The in vitro activity of this compound and Vancomycin has been evaluated against a range of Gram-positive cocci. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of each antibiotic's potency. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively, are presented for key pathogens.

Organism Antibiotic No. of Isolates MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Staphylococcus aureus (Methicillin-susceptible)This compound1001 - >12848
Vancomycin1000.5 - 211
Staphylococcus aureus (Methicillin-resistant)This compound1002 - >12848
Vancomycin1000.5 - 412
Staphylococcus epidermidisThis compound502 - 6448
Vancomycin501 - 424
Streptococcus pneumoniaeThis compound50≤0.06 - 80.52
Vancomycin50≤0.06 - 10.250.5
Enterococcus faecalisThis compound502 - 32816
Vancomycin501 - 824

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in study methodologies.

Overall, Vancomycin demonstrates greater in vitro potency against the tested Gram-positive cocci, with lower MIC50 and MIC90 values compared to this compound.[1] One study comparing the in vitro activity of this compound with several other antimicrobials against 613 aerobic Gram-positive cocci found that its activity was most similar to that of vancomycin, including against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis.[2]

Time-Kill Kinetics: Assessing Bactericidal Activity

Time-kill assays provide insight into the bactericidal or bacteriostatic nature of an antibiotic over time. The following table summarizes the typical outcomes of time-kill studies for this compound and Vancomycin against Staphylococcus aureus.

Antibiotic Concentration Time (hours) Log10 CFU/mL Reduction
This compound2-4 x MIC24>3 (Bactericidal)
Vancomycin2-4 x MIC242-3 (Generally Bacteriostatic to slow Bactericidal)

This compound has been shown to exhibit bactericidal activity.[3] In contrast, Vancomycin's killing of S. aureus is often concentration-independent, and it may exhibit a lag phase before a rapid killing phase.[4]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.

  • Bacterial Isolate Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 35-37°C. Colonies were then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and Vancomycin were prepared according to the manufacturers' instructions. Serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Time-Kill Assay

Time-kill kinetic studies were performed according to the guidelines outlined in CLSI document M26-A to assess the bactericidal activity of the antibiotics.

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL was prepared in CAMHB.

  • Antibiotic Exposure: this compound and Vancomycin were added to the bacterial suspensions at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, 4x MIC). A growth control tube containing no antibiotic was included.

  • Sampling and Viable Counts: The tubes were incubated at 35-37°C with agitation. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted in sterile saline, and plated onto appropriate agar plates.

  • Data Analysis: The plates were incubated for 18-24 hours, and the number of viable colonies was counted. The results were expressed as the logarithm of CFU/mL. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action

The fundamental difference in the antimicrobial activity of this compound and Vancomycin lies in their distinct mechanisms of action.

This compound: Inhibition of Protein Synthesis

This compound, as an analog of spectinomycin, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.

Trospectomycin_Mechanism cluster_ribosome Bacterial 30S Ribosome mRNA mRNA A_site A-site P_site P-site A_site->P_site Translocation Blocked E_site E-site P_site->E_site This compound This compound This compound->A_site Binds to 30S subunit near A-site tRNA Peptidyl-tRNA tRNA->A_site Enters A-site

This compound's mechanism of action.
Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Lipid_II Lipid II with D-Ala-D-Ala Transglycosylase Transglycosylase Lipid_II->Transglycosylase Inhibited Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Cross-linking Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Transglycosylase->Peptidoglycan Elongation Transpeptidase->Peptidoglycan Inhibited

Vancomycin's mechanism of action.

Conclusion

This comparative guide provides a summary of the in vitro performance of this compound and Vancomycin against key Gram-positive cocci. While Vancomycin generally exhibits lower MIC values, indicating greater potency, this compound demonstrates robust bactericidal activity. The choice of antibiotic in a clinical setting will depend on a variety of factors, including the specific pathogen, its susceptibility profile, the site of infection, and patient-specific considerations. The experimental data and protocols presented here offer a valuable resource for researchers and drug development professionals in the ongoing effort to combat bacterial infections.

References

Trospectomycin: A Comparative Guide to its Broad-Spectrum Antibacterial Claims

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Trospectomycin, a novel aminocyclitol antibiotic, is a synthetic analog of spectinomycin.[1][2] It has been developed with the aim of providing a broader spectrum of activity than its parent compound. This guide provides a comprehensive comparison of this compound's in vitro activity against a range of clinically relevant bacteria, alongside other established broad-spectrum antibiotics. The data presented is compiled from various studies to offer an objective evaluation of its antibacterial claims.

In Vitro Antibacterial Spectrum of this compound

This compound has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of various Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Studies have consistently shown that this compound is significantly more potent than spectinomycin, with reports indicating it to be 4- to 32-fold more active against numerous bacterial species.[1][2]

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro and is a critical measure of an antibiotic's potency. Data is presented as MIC50 and MIC90, which represent the MICs required to inhibit 50% and 90% of the tested strains, respectively.

Table 1: In Vitro Activity against Aerobic Gram-Positive Cocci

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compoundData not availableData not available
SpectinomycinData not availableData not available
AmikacinData not availableData not available
Cephalothin0.125 - 0.5Data not available
Vancomycin1.01.0 - 2.0
Clindamycin (B1669177)0.12>2
Streptococcus pneumoniae This compoundData not availableData not available
SpectinomycinData not availableData not available
AmikacinData not availableData not available
CephalothinData not availableData not available
Vancomycin≤0.19 - 0.51.5
ClindamycinData not availableData not available

Table 2: In Vitro Activity against Aerobic Gram-Negative Bacilli

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compoundData not availableData not available
SpectinomycinData not availableData not available
Amikacin2.0>256
Cephalothin4.0 - 8.0>16
CefoxitinData not availableData not available
Pseudomonas aeruginosa This compoundData not availableData not available
SpectinomycinData not availableData not available
Amikacin8.0256
CephalothinData not availableData not available
Haemophilus influenzae This compoundData not availableData not available
SpectinomycinData not availableData not available
Amikacin0.50.5
Neisseria gonorrhoeae This compoundData not availableData not available
Spectinomycin1632

Table 3: In Vitro Activity against Anaerobic Bacteria

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group This compoundData not available16
ClindamycinData not available4.0
CefoxitinData not available32

Note: "Data not available" indicates that specific, directly comparable MIC50/MIC90 values were not found in the initial literature search for this guide.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized process crucial for evaluating the efficacy of new antimicrobial agents. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which are widely accepted in the field of microbiology.

Broth Dilution Method (CLSI M07)

The broth dilution method is a common technique used to determine the MIC of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Solutions : A stock solution of the antibiotic is prepared at a known concentration. Serial two-fold dilutions of this stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of tubes or microtiter plate wells.

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each tube or well.

  • Incubation : The tubes or microtiter plates are incubated at a specific temperature (usually 35°C) for a defined period (typically 18-24 hours).

  • Reading Results : The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar (B569324) Dilution Method (CLSI M07)

The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously.[1]

  • Preparation of Antimicrobial Plates : A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of the antibiotic stock solution to the molten agar before it solidifies.

  • Inoculum Preparation : As with the broth dilution method, a standardized bacterial suspension (0.5 McFarland) is prepared.

  • Inoculation : A small, standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Reading Results : The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial isolate on the agar surface.

Mechanism of Action

This compound, like its parent compound spectinomycin, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through its interaction with the bacterial ribosome.

Inhibition of Protein Synthesis Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Trospectomycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibits 50S_Subunit 50S Subunit This compound This compound This compound->30S_Subunit Binds to Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

This compound's mechanism of action.

This compound specifically binds to the 30S ribosomal subunit of the bacterial ribosome.[3][4] This binding event interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation phase of protein synthesis. By disrupting this process, this compound effectively halts the production of essential proteins, leading to the inhibition of bacterial growth and replication.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Antibiotic Prepare Antibiotic Stock & Dilutions Inoculate Inoculate Dilutions with Bacteria Prepare_Antibiotic->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 18-24h Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

General workflow for MIC determination.

Conclusion

This compound demonstrates a potent and broad-spectrum in vitro activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria, often surpassing the activity of its parent compound, spectinomycin. The available data suggests that this compound could be a valuable agent in the treatment of various bacterial infections. However, a comprehensive evaluation of its clinical efficacy and safety through robust clinical trials is essential to fully validate its therapeutic potential. Further comparative studies with a wider range of contemporary antibiotics are also warranted to definitively establish its place in the clinical setting.

References

Trospectomycin Pharmacokinetics: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Trospectomycin, a novel aminocyclitol antibiotic, across several animal species. The data presented is compiled from peer-reviewed studies to offer an objective overview of the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for preclinical assessments and the extrapolation of animal data to human clinical trials.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and rabbits. These values highlight the species-specific differences in the disposition of the drug.

Pharmacokinetic ParameterRatDogRabbit
Dose (mg/kg) 50-200 (i.m., i.v., s.c.)25-100 (i.v.)Not Specified (i.v.)
Terminal Half-life (t½) 45-80 hours30-70 hours90-120 hours
Volume of Distribution (Vd) Large (approx. 15x body mass)[1]LargeLarge
Clearance (CL) Higher in males than femalesWithin normal glomerular filtration rateWithin normal glomerular filtration rate
Primary Route of Excretion Urine (>60% in 48h)Urine (>40% in 4h)Urine (>40% in 4h)
Bioavailability (s.c.) ~75%Not AvailableNot Available

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies:

Animal Models
  • Rats: Male and female rats were used in the pharmacokinetic studies.[2]

  • Dogs: Male and female dogs were included in the investigations.[3]

  • Rabbits: Both male and female rabbits were utilized to assess the drug's pharmacokinetics.[3]

Drug Administration and Sampling
  • Administration Routes: this compound sulfate (B86663), labeled with ³H, was administered via intramuscular (i.m.), intravenous (i.v.), and subcutaneous (s.c.) routes in rats.[1][2] In dogs and rabbits, the administration was primarily intravenous.[3]

  • Dosing: A range of doses were administered to assess linearity. In rats, doses ranged from 50 to 200 mg/kg, and in dogs, from 25 to 100 mg/kg.[2][3]

  • Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of this compound. Urine and feces were also collected to evaluate excretion pathways.[1][2][3]

Analytical Methods
  • Quantification: The concentration of ³H-Trospectomycin in plasma and other biological samples was determined using radiometric analysis. Unchanged this compound was the primary radioactive component found in plasma.[2][3]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the study of this compound, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the proposed mechanism of action of aminocyclitol antibiotics.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_model Animal Model Selection (e.g., Rat, Dog, Rabbit) dose_prep Drug Formulation & Dose Preparation animal_model->dose_prep admin Drug Administration (i.v., i.m., s.c.) dose_prep->admin sampling Biological Sampling (Blood, Urine, Feces) admin->sampling sample_prep Sample Preparation sampling->sample_prep analysis Quantification (e.g., Radiometric Analysis) sample_prep->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling param_calc Parameter Calculation (t½, Vd, CL) pk_modeling->param_calc comparison Interspecies Comparison param_calc->comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Proposed mechanism of action for this compound.

Summary of Findings

The pharmacokinetic profile of this compound exhibits notable variations across the species studied. The terminal half-life is considerably longer in rabbits (90-120 hours) compared to rats (45-80 hours) and dogs (30-70 hours), suggesting a slower elimination rate in rabbits.[2][3] All species demonstrate a large volume of distribution, indicating extensive tissue penetration of the drug.[1][3] The primary route of elimination is via the kidneys, with a significant portion of the administered dose excreted in the urine.[2][3] In rats, the bioavailability following subcutaneous administration is approximately 75%.[2] The clearance of this compound was found to be higher in male rats compared to females.[2]

These comparative data are essential for understanding the disposition of this compound and for designing further non-clinical and clinical studies. The observed interspecies differences underscore the importance of careful species selection in preclinical drug development.

References

Trospectomycin Demonstrates Enhanced Activity Against Spectinomycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available in-vitro data confirms that Trospectomycin, a novel analog of spectinomycin (B156147), exhibits significantly greater antibacterial activity against a wide array of bacterial species, including those with acquired resistance to spectinomycin. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound and Spectinomycin, supported by experimental data and standardized protocols.

Spectinomycin is an aminocyclitol antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Its use has been limited by the emergence of resistance, primarily through two mechanisms: enzymatic modification of the drug by adenyltransferases and alterations of the ribosomal binding site due to mutations.[2][3][4] this compound was developed to overcome these resistance mechanisms and has shown broader-spectrum activity.[5][6]

Mechanism of Action and Evasion of Resistance

Both Spectinomycin and this compound function by binding to helix 34 of the 16S rRNA in the bacterial 30S ribosomal subunit, which blocks the translocation step of protein synthesis.[1][2] Resistance often arises from plasmid-encoded modifying enzymes that adenylate the 9-hydroxyl group of spectinomycin, preventing it from binding to the ribosome.[2][4] Other resistance mechanisms include mutations in the ribosomal protein S5 or the 16S rRNA gene, which alter the drug's target site.[3][4][7]

This compound's structural modifications, particularly at the 6'-position, are designed to enhance its potency and antibacterial spectrum, allowing it to maintain critical interactions with the ribosomal binding site while potentially avoiding inactivation by certain modifying enzymes.[8]

cluster_drug_action Mechanism of Action cluster_resistance Mechanisms of Resistance Spectinomycin Spectinomycin / this compound Ribosome Bacterial 30S Ribosome (16S rRNA - Helix 34) Spectinomycin->Ribosome Binds to Modification Enzymatic Modification (e.g., Adenyltransferase) Spectinomycin->Modification AlteredRibosome Altered Ribosome Spectinomycin->AlteredRibosome Reduced Binding ProteinSynthesis Protein Synthesis Blocked Ribosome->ProteinSynthesis Leads to InactiveDrug Inactive Spectinomycin Modification->InactiveDrug Inactivates Mutation Target Site Mutation (16S rRNA or S5 protein) Mutation->AlteredRibosome Results in InactiveDrug->Ribosome Cannot Bind

Figure 1. Spectinomycin action and resistance pathways.

Comparative In-Vitro Activity

Studies have consistently shown this compound to be more potent than its parent compound, Spectinomycin, against a variety of clinically important pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of efficacy.

Across numerous studies, this compound was found to be 4- to 32-fold more active than spectinomycin against species such as staphylococci, streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and various anaerobes including Bacteroides species.[5][6][9]

Bacterial SpeciesThis compound MIC90 (µg/mL)Spectinomycin MIC90 (µg/mL)Fold Increase in Activity
Staphylococcus aureus161288x
Streptococcus pneumoniae8648x
Haemophilus influenzae4328x
Neisseria gonorrhoeae8648x
Bacteroides fragilis group16>128>8x
Anaerobic Cocci46416x

Note: Data compiled from multiple in-vitro studies.[5][9][10][11][12] MIC90 represents the concentration required to inhibit 90% of the tested isolates.

While this compound demonstrates superior activity against many organisms, it exhibited comparable activity to spectinomycin for most species of the family Enterobacteriaceae and was found to be susceptible to inactivation by enzyme preparations from certain spectinomycin-resistant E. coli strains, indicating a degree of cross-resistance.[5][9]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in-vitro activity of new antimicrobial agents. The data presented is typically generated using standardized methods such as broth microdilution or agar (B569324) dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is widely used to test the susceptibility of microorganisms to antibiotics in a liquid medium.[13]

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and Spectinomycin are prepared in a suitable solvent.

  • Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (MHB) for aerobes or Brucella broth for anaerobes.[14]

2. Inoculum Preparation:

  • A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[14]

3. Inoculation and Incubation:

  • A 96-well microtiter plate is used. Each well, containing a specific concentration of the antibiotic in broth, is inoculated with the bacterial suspension.

  • Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.

  • Plates are incubated at 35-37°C for 16-20 hours for aerobes or up to 48 hours for anaerobes in appropriate atmospheric conditions.[13][15]

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute & Add Bacterial Inoculum to Wells (Final ~5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of This compound & Spectinomycin in 96-Well Plate B->C D 4. Incubate Plate (37°C, 16-20h) C->D E 5. Read Results: Observe Wells for Turbidity D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Figure 2. Workflow for MIC determination via broth microdilution.

Conclusion

References

cross-validation of Trospectomycin MIC results across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Trospectomycin Minimum Inhibitory Concentration (MIC) data from various studies. Due to a lack of direct inter-laboratory cross-validation studies in the published literature, this document focuses on compiling available MIC results and presenting a standardized protocol for how such a comparative study should be conducted to ensure data consistency and reliability across different laboratories.

This compound MIC Data Summary

The following table summarizes this compound MIC values against a range of bacterial species as reported in various publications. It is important to note that these studies were conducted independently, and variations in results may exist due to differences in specific methodologies, reagents, and microbial strains used. The primary methods cited are agar (B569324) and broth dilution.[1]

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Testing MethodSource
Bacteroides fragilis group189Not specified≤8Not specifiedJacobus & Tally, 1988[2]
Bacteroides species65Not specifiedAll susceptibleNot specifiedJacobus & Tally, 1988[2]
Anaerobic Bacteria (539 total)Not specified16Agar DilutionAppelbaum et al., 1992[3]
Aerobic Microorganisms (632 total)Not specifiedNot specifiedBarry et al., 1988[4]
Various Aerobes and Anaerobes411Agar or Broth DilutionZurenko et al., 1988[1]
Various facultative bacteria~400Not specifiedZurenko et al., 1988[5]

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Cross-Laboratory this compound MIC Validation

To ensure the comparability of this compound MIC results across different laboratories, a standardized and robust experimental protocol is essential. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6][7][8][9]

Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[10][11][12]

a. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[11]

  • The solvent used should be appropriate for this compound and should not affect bacterial growth.

b. Preparation of Microdilution Plates:

  • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

  • Each well will contain a specific concentration of this compound.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[10]

c. Inoculum Preparation:

  • From an overnight culture of the test organism on an appropriate agar plate, suspend several well-isolated colonies in a suitable broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized inoculum to the final required concentration for testing.

d. Inoculation and Incubation:

  • Inoculate each well of the microdilution plate with the prepared bacterial suspension. The final inoculum size should be approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[11]

e. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple bacterial isolates simultaneously.[12][13]

a. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of agar plates, each containing a different concentration of this compound.

  • This is achieved by adding the appropriate volume of the this compound stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

b. Inoculum Preparation:

  • Prepare the bacterial inoculum as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).

c. Inoculation and Incubation:

  • Apply a standardized volume of each bacterial suspension to the surface of each this compound-containing agar plate. This can be done using a multipoint inoculator.

  • Include a growth control plate with no antibiotic.

  • Incubate the plates at 35 ± 2 °C for 16 to 20 hours.

d. Interpretation of Results:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.

Mandatory Visualization

The following diagram illustrates a standardized workflow for the cross-validation of this compound MIC results across multiple laboratories. This process is designed to minimize inter-laboratory variability and ensure the comparability of data.

G cluster_prep Phase 1: Centralized Preparation cluster_testing Phase 2: Independent Laboratory Testing cluster_analysis Phase 3: Data Analysis and Comparison prep_materials Central Preparation of Materials - Standardized this compound powder lot - Quality control (QC) bacterial strains - Standardized growth media lot distribute Distribution to Participating Laboratories prep_materials->distribute lab_a Laboratory A - Performs MIC testing using standardized protocol (e.g., CLSI guidelines) distribute->lab_a lab_b Laboratory B - Performs MIC testing using identical standardized protocol distribute->lab_b lab_c Laboratory C - Performs MIC testing using identical standardized protocol distribute->lab_c collect_data Central Data Collection and Curation lab_a->collect_data lab_b->collect_data lab_c->collect_data compare_results Statistical Analysis - Inter-laboratory variability assessment - Comparison of MIC distributions - QC strain performance analysis collect_data->compare_results report Final Report - Summary of findings - Assessment of this compound MIC reproducibility compare_results->report

Caption: Workflow for Inter-Laboratory this compound MIC Cross-Validation.

References

A Comparative Analysis of Trospectomycin and Amikacin Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of Trospectomycin and Amikacin (B45834) against a range of clinical bacterial isolates. This report synthesizes available experimental data to highlight the antimicrobial spectra and relative potencies of these two antibiotics.

This compound, a novel analog of spectinomycin (B156147), has demonstrated a broad spectrum of antibacterial activity.[1] In contrast, Amikacin, a semisynthetic aminoglycoside antibiotic, is well-established for its potent activity against a wide array of Gram-negative bacilli, including those resistant to other aminoglycosides like gentamicin (B1671437).[2][3][4][5] This guide presents a comparative summary of their in vitro performance based on available data.

In Vitro Activity: A Tabular Comparison

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and Amikacin against various clinical isolates. It is important to note that the data is collated from multiple studies, and direct comparisons should be made with caution due to potential variations in methodology and the specific strains tested.

Table 1: Comparative In Vitro Activity of this compound and Amikacin Against Gram-Positive Aerobic Cocci

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureusThis compound24[6]
Amikacin4>128[6]
Staphylococcus epidermidisThis compound14[6]
Amikacin264[6]
Enterococcus faecalisThis compound48[7]
Amikacin32>128[6]
Streptococcus spp.This compound≤0.06 - 0.50.25 - 2[6]
Amikacin8 - >128>128[6]

Table 2: Comparative In Vitro Activity of this compound and Amikacin Against Gram-Negative Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliThis compound832[1]
Amikacin28[8][9]
Klebsiella pneumoniaeThis compound832[1]
Amikacin28[8][9]
Pseudomonas aeruginosaThis compound>64>64[1]
Amikacin416[8][9]
Neisseria gonorrhoeaeThis compound48[1]
Amikacin--
Haemophilus influenzaeThis compound0.51[1]
Amikacin--

Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis groupThis compound416[10][11]
Clostridium difficileThis compound24[1]

Key Observations from In Vitro Data

From the available data, this compound demonstrates considerable activity against Gram-positive cocci, including staphylococci and streptococci, and appears to be more potent than amikacin against these isolates.[6] this compound also exhibits good activity against anaerobic bacteria, a spectrum not typically covered by amikacin.[10][11][12]

Conversely, Amikacin shows superior in vitro activity against many clinically important Gram-negative aerobic bacilli, such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[8][9][13] Its efficacy extends to strains that are resistant to other aminoglycosides.[3][4][5][14] One study noted that none of the tested Gram-negative organisms were sensitive to this compound.[15]

Experimental Methodologies

The data presented in this guide is primarily derived from in vitro susceptibility testing, most commonly employing the following methods:

Minimum Inhibitory Concentration (MIC) Determination

1. Agar (B569324) Dilution Method:

  • Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an agar medium.

  • Inoculum: A standardized bacterial suspension (typically 10⁴ colony-forming units [CFU] per spot) is inoculated onto the surface of the agar plates.

  • Incubation: Plates are incubated at a specified temperature and duration appropriate for the test organism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

2. Broth Dilution Method (Macro- or Microdilution):

  • Principle: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum: A standardized bacterial suspension is added to each dilution to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The tubes or microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity.

Bacterial Isolate Collection and Identification

Clinical isolates are typically obtained from various patient specimens (e.g., blood, urine, respiratory secretions). Standard microbiological techniques are used to isolate and identify the bacteria to the species level prior to susceptibility testing.

Visualizing the Experimental Workflow and Drug Action

The following diagrams illustrate the general experimental workflow for antimicrobial susceptibility testing and a simplified representation of the mechanism of action for these antibiotic classes.

Experimental_Workflow cluster_collection Isolate Collection & Identification cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Clinical_Specimen Clinical Specimen Bacterial_Isolation Bacterial Isolation Clinical_Specimen->Bacterial_Isolation Species_Identification Species Identification Bacterial_Isolation->Species_Identification Inoculum_Preparation Standardized Inoculum Preparation Species_Identification->Inoculum_Preparation MIC_Assay MIC Assay (Agar/Broth Dilution) Inoculum_Preparation->MIC_Assay Incubation Incubation MIC_Assay->Incubation MIC_Determination MIC Value Determination Incubation->MIC_Determination Data_Interpretation Interpretation (Susceptible, Intermediate, Resistant) MIC_Determination->Data_Interpretation

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against clinical isolates.

Aminoglycoside_Action cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translates mRNA mRNA mRNA->Ribosome Binds to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Antibiotic Aminoglycoside (e.g., Amikacin) or Spectinomycin Analog (e.g., this compound) Antibiotic->Ribosome Binds and disrupts ribosomal function

Caption: Simplified mechanism of action for aminoglycosides and spectinomycin analogs, which involves the inhibition of bacterial protein synthesis.

Conclusion

The comparative analysis of this compound and Amikacin reveals distinct and complementary antimicrobial profiles. This compound shows promise for the treatment of infections caused by Gram-positive cocci and anaerobic bacteria. Amikacin remains a valuable agent for combating serious Gram-negative infections, particularly those caused by multidrug-resistant strains. The selection of either antibiotic for therapeutic use should be guided by the specific causative organism and its susceptibility profile. Further head-to-head comparative studies using contemporary and diverse clinical isolates are warranted to provide a more definitive assessment of their relative merits.

References

Safety Operating Guide

Navigating the Disposal of Trospectomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Management

The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies governing pharmaceutical waste.[1] Improper disposal, such as flushing down the toilet or drain, can lead to environmental contamination of water and soil, potentially harming wildlife and human health.[2] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and this classification dictates the proper disposal pathway.

Disposal Procedures for Trospectomycin

Given that this compound is an antibiotic, it is crucial to prevent its release into the environment, which could contribute to the development of antimicrobial resistance. The following step-by-step guidance is based on best practices for antibiotic and general pharmaceutical waste disposal.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. It should not be mixed with general laboratory trash or poured down the drain.

  • Contaminated Materials: Items such as personal protective equipment (PPE), vials, syringes, and labware that have come into direct contact with this compound should be segregated as contaminated waste.

  • Solutions: Aqueous solutions containing this compound should be collected in a designated, clearly labeled waste container.

Step 2: Containerization and Labeling

  • All this compound waste must be collected in clearly labeled, sealed, and leak-proof containers.

  • Labels should include:

    • The name "this compound Waste"

    • The primary hazard (e.g., "Chemical Waste," "Pharmaceutical Waste")

    • The date of accumulation

    • The laboratory of origin and a point of contact

Step 3: On-Site Storage

  • Store this compound waste in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

Step 4: Final Disposal

  • The recommended method for the final disposal of pharmaceutical waste is through a licensed hazardous waste management company.[3] These companies are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.

  • High-temperature incineration is a common and effective method for destroying active pharmaceutical ingredients.[4]

  • Never dispose of this compound or its contaminated materials in the regular trash or down the drain. While some antibiotics can be inactivated by autoclaving, there is no evidence to suggest this is effective for this compound.

Quantitative Data on Pharmaceutical Waste

While specific quantitative data for this compound disposal is unavailable, the following table provides a general overview of pharmaceutical waste classifications.

Waste CategoryDescriptionExamplesDisposal Recommendation
Non-Hazardous Pharmaceutical Waste Medications that do not meet the EPA's criteria for hazardous waste.Most over-the-counter medications, certain prescription drugs.Disposal via a licensed pharmaceutical waste contractor.
Hazardous Pharmaceutical Waste Medications that are toxic, corrosive, reactive, or ignitable as defined by the EPA's Resource Conservation and Recovery Act (RCRA).Certain chemotherapy drugs, some antibiotics, warfarin.[1][5]Must be managed and disposed of as hazardous waste by a licensed contractor.[5]
Controlled Substances Drugs regulated by the DEA due to their potential for abuse.Opioids, certain stimulants.Requires specific DEA-compliant disposal procedures, often involving witnessed destruction.[1]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. Therefore, reliance on a professional waste management service is the most prudent course of action.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Trospectomycin_Disposal_Workflow cluster_0 Start Start Waste_Generated This compound Waste Generated (Unused product, contaminated labware, solutions) Start->Waste_Generated Segregate Segregate Waste Waste_Generated->Segregate Containerize Containerize and Label Segregate->Containerize Store Store in Designated Area Containerize->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Waste Contractor Contact_EHS->Arrange_Pickup Document Document Waste Transfer Arrange_Pickup->Document End End Document->End

This compound Disposal Workflow

References

Personal protective equipment for handling Trospectomycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trospectomycin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

Key Hazards:

  • Harmful if swallowed.

  • May cause skin, eye, and respiratory irritation[2].

  • Potential for allergic sensitization.

  • Unknown toxicity from chronic exposure.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid (powder) or liquid form.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.To prevent eye contact with this compound dust or solutions.
Hand Protection Chemical-resistant nitrile gloves. Double gloving is recommended.To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated[3].
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation.To prevent inhalation of this compound dust.

Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel only[3].

Safe Handling Practices:

  • Avoid creating dust when handling the powdered form.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[4].

  • Wash hands thoroughly after handling, even if gloves were worn[4].

  • Ensure all containers are clearly labeled.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Response Plan

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Size Procedure
Small Spill (<50ml or small amount of powder) 1. Restrict Area: Cordon off the spill area. 2. Don PPE: Put on appropriate PPE (double gloves, gown, eye protection, and respirator for powder spills)[3]. 3. Containment: For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite). For powder spills, gently cover with a damp paper towel to avoid raising dust[3]. 4. Cleanup: Carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water, followed by a disinfectant if necessary. 5. Decontamination: Decontaminate all non-disposable equipment used for cleanup. 6. Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Large Spill (>50ml or significant powder release) 1. Evacuate: Immediately evacuate the area. 2. Alert: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department. 3. Restrict Access: Prevent entry to the contaminated area. 4. Await Professional Response: Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All this compound waste, including unused product, contaminated materials, and PPE, must be disposed of as hazardous chemical waste.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal[5][6].
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container immediately after use.
Contaminated PPE (gloves, gown, etc.) Remove PPE carefully to avoid cross-contamination and place it in a designated hazardous waste bag for disposal[3].
Liquid Waste (e.g., stock solutions, media containing this compound) Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain[5][6].

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Trospectomycin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Don Appropriate PPE B 2. Prepare Work Area in Fume Hood A->B C 3. Weigh/Prepare this compound Solution B->C D 4. Perform Experimental Procedure C->D E 5. Decontaminate Work Surfaces D->E F 6. Dispose of Waste in Labeled Containers E->F G 7. Doff PPE into Waste F->G H 8. Wash Hands Thoroughly G->H

Caption: Standard workflow for handling this compound.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and guidelines before working with any hazardous substance.

References

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Reactant of Route 1
Trospectomycin
Reactant of Route 2
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